molecular formula C9H10FNO2 B3040170 2-((4-Fluorophenyl)amino)propanoic acid CAS No. 16583-82-7

2-((4-Fluorophenyl)amino)propanoic acid

Cat. No.: B3040170
CAS No.: 16583-82-7
M. Wt: 183.18 g/mol
InChI Key: LSUMRSDDJQOTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)amino)propanoic acid (CAS 1039620-35-3) is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This specific (S)-enantiomer is characterized by its propanoic acid backbone substituted with a (4-fluorophenyl)amino group . While specific biological data for this exact compound is limited in public sources, compounds featuring the 4-fluorophenylamino motif are of significant interest in medicinal chemistry and chemical biology research. They are frequently explored as key synthetic intermediates or scaffolds in the development of novel bioactive molecules . For instance, structurally related derivatives containing fluorophenyl groups have been investigated as potential scaffolds for developing novel anticancer candidates targeting specific proteins like SIRT2 and EGFR . Other research areas include the incorporation of similar fluorinated anilines into molecules evaluated for antioxidant and anticancer activities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUMRSDDJQOTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312696
Record name N-(4-Fluorophenyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16583-82-7
Record name N-(4-Fluorophenyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16583-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structural Elucidation of 2-((4-Fluorophenyl)amino)propanoic Acid

[1]



Executive Summary

This technical guide outlines the rigorous structural elucidation of 2-((4-fluorophenyl)amino)propanoic acid , a derivative of alanine where the

112

Distinguishing this molecule from its regioisomers—specifically 3-((4-fluorophenyl)amino)propanoic acid (the

4-fluorophenylalanine1


1

Synthetic Context & Impurity Profile

Understanding the synthetic origin is the first step in elucidation, as it predicts the impurity profile.[2] The target molecule is typically synthesized via two primary routes:[2]

  • Nucleophilic Substitution: Reaction of 2-bromopropanoic acid with 4-fluoroaniline.[1][2]

    • Risk:[1][2][3] Formation of the bis-alkylated species or elimination to acrylic acid derivatives.[1][2]

  • Reductive Amination: Reaction of pyruvic acid with 4-fluoroaniline followed by reduction.[1][2]

    • Risk:[1][2][3] Over-reduction or formation of oligomers.[1][2]

Critical Isomer Distinction: The most common confusion arises with 4-fluorophenylalanine .[1][2] While they share the same mass (

12
  • Target: N-C bond connects the aromatic ring to the amino group.[1][2]

  • Isomer: C-C bond connects the aromatic ring to the alanine backbone.[1][2]

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Protocol: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1]

  • Rationale: Carboxylic acids ionize efficiently in negative mode (

    
    ).[1]
    
  • Expected Mass:

    • Monoisotopic Mass: 183.0696 Da[1][2]

    • Observed

      
      : 182.0623 Da[1]
      
  • Validation: The absence of a chlorine isotope pattern (3:1 ratio of M:M+2) confirms the halogen is Fluorine (monoisotopic).

Nuclear Magnetic Resonance (NMR)

This is the definitive method for elucidation.[1][2] All samples should be dissolved in DMSO-


2

H NMR Analysis (400 MHz, DMSO-

)

The aliphatic region distinguishes the target from phenylalanine derivatives.[1]

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Assignment
COOH 12.50Broad Singlet1H-Carboxylic acid proton
Ar-H 6.90 – 7.05Multiplet4HAA'BB'XAromatic ring (coupled to F)
N-H 5.80Broad Singlet1H-Secondary amine

-CH
4.05Quartet1H7.0Methine proton

-CH

1.38Doublet3H7.0Methyl group

Key Diagnostic:

  • Target: The methyl group appears as a doublet .[1][2]

  • Isomer (Phenylalanine): The

    
    -position would be a CH
    
    
    (methylene), appearing as a complex diastereotopic multiplet, not a methyl doublet.[1]

C NMR & Fluorine Coupling

The carbon spectrum is complex due to

14

CarbonShift (

ppm)
Splitting

(Hz)
Assignment
C=O 175.5Singlet-Carboxyl Carbon
C-F (Ar) 155.0Doublet~235 (

)
Aromatic C4 (Ipso to F)
C-N (Ar) 144.5Singlet/Broad< 2Aromatic C1 (Ipso to N)
Ar-C 115.5Doublet~22 (

)
Aromatic C3/C5 (Ortho to F)
Ar-C 113.8Doublet~7 (

)
Aromatic C2/C6 (Meta to F)

-CH
51.2Singlet-Chiral Center

-CH

18.5Singlet-Methyl

F NMR
  • Signal: Single peak at

    
     -125.0 ppm (relative to CFCl
    
    
    ).[1]
  • Multiplicity: Multiplet (decoupled from protons usually, but coupled if proton-coupled mode is used).[1]

Elucidation Logic Diagram

The following diagram illustrates the decision matrix for confirming the structure against potential isomers.

ElucidationLogicStartUnknown Compound(MW 183.18)NMR_H1H NMR Analysis(Aliphatic Region)Start->NMR_HDecision1Methyl Signal?NMR_H->Decision1Result_PheIsomer: 4-Fluorophenylalanine(CH2 Multiplet observed)Decision1->Result_PheNo (CH2 found)Result_TargetTarget Backbone Confirmed(CH3 Doublet observed)Decision1->Result_TargetYes (CH3 found)NMR_C13C NMR Analysis(Aromatic Region)Result_Target->NMR_CDecision2Coupling Pattern?NMR_C->Decision2Result_OrthoIsomer: 2-Fluoro isomer(Different J values)Decision2->Result_OrthoComplex JResult_FinalConfirmed Structure:This compoundDecision2->Result_Final1J ~235Hz (C-F)2J ~22Hz (Ortho)

Caption: Logic flow for distinguishing the target molecule from regioisomers using NMR spectral features.

Stereochemical Analysis (Chiral Purity)

Since C2 is a chiral center, the compound exists as (R) and (S) enantiomers.[1] Synthesis from racemic 2-bromopropanoic acid yields a racemate.[1][2] Synthesis from L-alanine derivatives may yield the (S)-enantiomer, but racemization is a risk.[1]

Chiral HPLC Protocol

Column: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).[1][2] Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

  • Note: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid and sharpen the peak shape.[2] Detection: UV at 254 nm.[1][2]

Mosher's Acid Derivatization (Alternative)

If Chiral HPLC is unavailable, derivatize the secondary amine with

1
  • Analyze via

    
    F NMR.[1][2][5][6]
    
  • Diastereomers will show distinct

    
    F chemical shifts, allowing for 
    
    
    calculation via integration.[1][2]

Crystallography & Solid State[1][7]

For absolute configuration assignment, X-Ray Diffraction (XRD) is the gold standard.[1]

Crystallization Protocol:

  • Dissolve 50 mg of the compound in minimal hot Ethanol (abs).

  • Add warm water dropwise until slight turbidity persists.

  • Add one drop of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then place in a standard freezer (-20°C) for 24 hours.

  • Target Morphology: Colorless needles or prisms.[1][2]

Hydrogen Bonding Network: Expect strong intermolecular hydrogen bonding between the carboxylic acid (donor/acceptor) and the secondary amine (donor), forming a stable lattice.

References

  • PubChem Database. Compound Summary: this compound (CAS 16583-82-7).[1] National Center for Biotechnology Information.[1][2] [Link]

  • NIST Chemistry WebBook. Infrared and Mass Spectral Data for Fluorinated Amino Acids.[1][2] National Institute of Standards and Technology.[1][2] [Link][1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Standard Reference for Coupling Constants). [Link][1]

An In-Depth Technical Guide to the Synthesis of 2-((4-Fluorophenyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes to 2-((4-fluorophenyl)amino)propanoic acid, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and practical considerations for successful synthesis.

Introduction

This compound, an N-aryl-α-amino acid, possesses a unique combination of a chiral center and a fluorinated aromatic ring. The fluorine substituent can significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a critical intermediate in the synthesis of various pharmacologically active agents. This guide will explore three primary synthetic strategies for its preparation: Reductive Amination, Nucleophilic Substitution, and Palladium-Catalyzed Buchwald-Hartwig Amination. Each method will be discussed in detail, including reaction mechanisms, experimental protocols, and key process parameters.

Synthetic Strategies: A Comparative Overview

The selection of a synthetic route is contingent upon factors such as starting material availability, desired scale, and the stereochemical requirements of the final product. Below is a comparative analysis of the three principal methods for synthesizing this compound.

Synthetic RouteKey ReactantsGeneral ConditionsAdvantagesDisadvantages
Reductive Amination 4-Fluoroaniline, Pyruvic Acid (or its ester)Mild reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃), protic solventOne-pot procedure, readily available starting materialsPotential for over-alkylation, requires careful control of pH
Nucleophilic Substitution 4-Fluoroaniline, 2-Halopropanoic acid (or its ester)Base-mediated, polar aprotic solventStraightforward, utilizes common reagentsCan require harsh conditions, potential for side reactions
Buchwald-Hartwig Amination 4-Fluoroaniline, 2-Halopropanoic acid esterPalladium catalyst, phosphine ligand, baseHigh functional group tolerance, broad scopeCost of catalyst and ligands, requires inert atmosphere

Method 1: Reductive Amination

Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction involves the initial formation of an imine or enamine from the condensation of an amine (4-fluoroaniline) and a carbonyl compound (a pyruvate derivative), followed by in-situ reduction to the corresponding amine.

Mechanistic Insight

The reaction proceeds in two key steps:

  • Imine Formation: The nucleophilic nitrogen of 4-fluoroaniline attacks the electrophilic carbonyl carbon of the pyruvate. Subsequent dehydration, often acid-catalyzed, leads to the formation of a Schiff base (imine).

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine C=N double bond to a single bond, yielding the desired N-aryl amino acid. These reducing agents are preferred as they are less reactive towards the carbonyl starting material.[2]

Reductive_Amination Reactants 4-Fluoroaniline + Pyruvic Acid Ester Imine_Formation Imine Formation (Acid Catalyst) Reactants->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH₃CN) Imine_Intermediate->Reduction Product_Ester 2-((4-Fluorophenyl)amino)propanoate Ester Reduction->Product_Ester Hydrolysis Ester Hydrolysis Product_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 4-Fluoroaniline

  • Ethyl pyruvate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Imine Formation and Reduction:

    • To a solution of 4-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add ethyl pyruvate (1.1 eq) followed by acetic acid (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification of the Ester:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((4-fluorophenyl)amino)propanoate.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of methanol and water (3:1).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

    • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Method 2: Nucleophilic Substitution

This classical approach involves the direct displacement of a leaving group on the α-carbon of a propanoic acid derivative by the nucleophilic 4-fluoroaniline. The reaction typically follows an SN2 mechanism.

Mechanistic Insight

The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom bearing a halogen (e.g., bromine in 2-bromopropanoic acid). This backside attack results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

Nucleophilic_Substitution Reactants 4-Fluoroaniline + Ethyl 2-Bromopropanoate SN2_Reaction SN2 Reaction (Base, Solvent) Reactants->SN2_Reaction Product_Ester Ethyl 2-((4-Fluorophenyl)amino)propanoate SN2_Reaction->Product_Ester Hydrolysis Ester Hydrolysis Product_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 2: General workflow for the synthesis of this compound via nucleophilic substitution.

Experimental Protocol: Nucleophilic Substitution

This protocol is a representative example and may require optimization. The preparation of 2-bromopropanoic acid can be achieved via the Hell-Volhard-Zelinsky reaction from propionic acid.[3]

Materials:

  • 4-Fluoroaniline

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Lithium hydroxide (LiOH)

  • Methanol

  • Hydrochloric acid (1 M)

Procedure:

  • N-Arylation:

    • To a solution of 4-fluoroaniline (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (2.0 eq) and ethyl 2-bromopropanoate (1.2 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification of the Ester:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((4-fluorophenyl)amino)propanoate.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • Ester Hydrolysis:

    • Follow the hydrolysis procedure as described in Method 1.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is particularly useful for coupling aryl halides with amines and offers excellent functional group tolerance.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is complex and involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (or in this case, an activated ester of 2-halopropanoic acid) to form a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine (4-fluoroaniline) coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination Reactants 4-Fluoroaniline + Ethyl 2-Bromopropanoate Catalytic_Cycle Pd-Catalyzed Cross-Coupling Reactants->Catalytic_Cycle Product_Ester Ethyl 2-((4-Fluorophenyl)amino)propanoate Catalytic_Cycle->Product_Ester Hydrolysis Ester Hydrolysis Product_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 3: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example and requires strict adherence to inert atmosphere techniques.

Materials:

  • 4-Fluoroaniline

  • Ethyl 2-bromopropanoate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Lithium hydroxide (LiOH)

  • Methanol

  • Hydrochloric acid (1 M)

Procedure:

  • Cross-Coupling Reaction:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and cesium carbonate (2.0 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene, followed by 4-fluoroaniline (1.0 eq) and ethyl 2-bromopropanoate (1.2 eq).

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification of the Ester:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and then brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((4-fluorophenyl)amino)propanoate.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • Ester Hydrolysis:

    • Follow the hydrolysis procedure as described in Method 1.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable methods. The choice of the most appropriate synthetic route will depend on the specific requirements of the research or development program. Reductive amination offers a convenient one-pot procedure with readily available starting materials. Nucleophilic substitution provides a more traditional and cost-effective approach, while the Buchwald-Hartwig amination offers the advantage of high functional group tolerance and broad applicability, albeit at a higher cost. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this important molecule for their ongoing scientific endeavors.

References

  • Alanine synthesis by reductive amination of pyruvate was performed by the combination of NADH regeneration system and alanine dehydrogenase (AlaDH). The conversion of pyruvate to alanine was 99% after 1 h. Leucine synthesis was also carried out by the combination of NADH regeneration system and leucine dehydrogenase (LeuDH). PubMed. [Link]

  • Reductive amination is a form of amination that converts a carbonyl group to an amine via an intermediate imine. The carbonyl group is most commonly a ketone or an aldehyde. Wikipedia. [Link]

  • To the round bottom flask fitted with dropping funnel and reflux condenser 50 g of dry propionic acid and 7.6 g of dry amorphous phosphorus are added. From the dropping funnel slowly 66.7 g of bromine are added. PrepChem.com. [Link]

  • A typical reductive amination is a one-pot reaction involving a solvent, an aldehyde or ketone, an amine, and a weakened reducing agent. greenchemistry.uoregon.edu. [Link]

  • A process for the production of 2,4-dihaloaniline, especially 4-bromo-2-fluoroaniline, via the halogenation (bromination) of 2-haloaniline (2-fluoroaniline) in the presence of quaternary ammonium halide (bromide) catalyst in an inert solvent.
  • Pyruvic acid is an important keto-carboxylic acid and can be manufactured by both chemical synthesis and biotechnological routes. ResearchGate. [Link]

  • The reductive amination of levulinic and 2‐acetyl benzoic acids with hydrogen and various amines proceeds efficiently in the presence of a homogeneous Ni/triphos‐catalyst. ResearchGate. [Link]

  • To study the kinetics of the reductive amination of pyruvate (K1) with NaBH₃CN in the presence of NH₄Cl, measurements were therefore performed at pH 4. National Institutes of Health. [Link]

  • Complete mechanism of Nucleophilic substitution reaction of (R)-2-bromopropanoic acid in presence of moist silver oxide and concentrated sodium hydroxide solution are discussed in this video. YouTube. [Link]

  • Pentafluoro-ʟ-phenylalanine (77a) and 2,4-ditrifluoromethyl-ʟ-phenylalanine (77b) were synthesized through alkylation of the benzophenone imine of glycine ester 73, with perfluorinated benzylbromide 19c or 2,4-bis(trifluoromethyl)benzyl bromide. National Institutes of Health. [Link]

  • In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. Wikipedia. [Link]

  • Treatment of 2-bromo-propanoic acid with dilute alkali results in lactic acid with complete retention of configuration. APPSC. [Link]

  • The synthesis (R)-2,5-difluorophenylalanine derivative 115 was carried out by coupling the commercially available aldehyde 55 and N-Boc phosphonate glycinate 112 to generate the enamino ester intermediate 113. ResearchGate. [Link]

  • A simple and convenient procedure enables the reductive alkylation of primary and secondary amines and N,N-dimethylation of amino acids using sodium borohydride as reducing agent in 2,2,2- trifluoroethanol without use of a catalyst or any other additive. Organic Chemistry Portal. [Link]

  • The pioneering reports from Migita and subsequently Buchwald and Hartwig on the coupling of aminostannanes and aryl bromides rapidly evolved into general and practical tin-free protocols with broad substrate scope, which led to the establishment of what is now known as the Buchwald–Hartwig amination. University of Groningen. [Link]

Sources

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride biological properties

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 4-Fluoro-L-phenylalanine hydrochloride (4-F-Phe) CAS: 64231-54-5 (HCl salt) / 1132-68-9 (Free base)

Executive Summary & Chemical Logic

This guide dissects the biological utility of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride , a non-canonical amino acid (ncAA) that serves as a high-fidelity structural mimic of L-phenylalanine (Phe). Its utility in drug development and chemical biology stems from the "Fluorine Effect" : the replacement of the C4 hydrogen on the phenyl ring with fluorine (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) creates a steric mimic that profoundly alters electronic properties without disrupting steric recognition by most enzymes and transporters.

For researchers, this compound is not merely a building block but a functional probe. It is used to:

  • Enhance Peptide Stability: Fluorination increases resistance to chymotrypsin-mediated proteolysis.

  • Probe Protein Dynamics: The 19F nucleus serves as a sensitive NMR probe for local environmental changes (solvent accessibility, folding).[1]

  • Target Transport Mechanisms: It acts as a high-affinity substrate for the LAT1 transporter, enabling cargo delivery to the CNS and tumor microenvironments.

Biological Dynamics & Mechanism of Action

Cellular Uptake: The LAT1 Gateway

4-F-Phe is a priority substrate for System L amino acid transporters , specifically LAT1 (SLC7A5) . Unlike passive diffusion, its entry is an active, sodium-independent exchange mechanism coupled with the efflux of intracellular substrates (e.g., Glutamine).

  • Mechanism: LAT1 functions as an obligate exchanger.[2] High intracellular Glutamine levels drive the influx of extracellular 4-F-Phe.

  • Relevance: LAT1 is upregulated in the Blood-Brain Barrier (BBB) and aggressive cancers (glioblastoma, breast cancer). 4-F-Phe exploits this overexpression, making it a proxy for tracking tumor metabolism and a scaffold for delivering cytotoxic payloads (e.g., Boron-10 carriers for Boron Neutron Capture Therapy).

Metabolic Fate: Phenylalanine Hydroxylase (PAH) Interaction

Once intracellular, 4-F-Phe faces a bifurcation in metabolic fate:

  • Protein Translation: It is charged onto tRNAPhe by phenylalanyl-tRNA synthetase (PheRS). The fluorine substitution is generally tolerated, allowing translational incorporation into the proteome. This "surrogate" incorporation can be toxic at high concentrations due to the production of fluorinated proteins with altered folding kinetics.

  • Enzymatic Hydroxylation: 4-F-Phe interacts with Phenylalanine Hydroxylase (PAH) . While it can act as a competitive inhibitor, it is also a slow substrate, potentially being hydroxylated to 3-hydroxyl-4-fluorophenylalanine or undergoing an NIH shift (migration of the fluorine).

Visualization: Metabolic & Transport Pathway

The following diagram illustrates the cellular trajectory of 4-F-Phe, highlighting the competition between protein incorporation and enzymatic degradation.

G Extracellular Extracellular 4-F-Phe LAT1 LAT1 Transporter (SLC7A5) Extracellular->LAT1 Influx Intracellular Intracellular 4-F-Phe LAT1->Intracellular Transport PheRS Phe-tRNA Synthetase Intracellular->PheRS Aminoacylation PAH Phenylalanine Hydroxylase (PAH) Intracellular->PAH Substrate/Inhibitor Ribosome Ribosome (Translation) PheRS->Ribosome tRNA Loading ModProtein Fluorinated Protein Ribosome->ModProtein Incorporation Metabolite Tyrosine Analog (Metabolite) PAH->Metabolite Hydroxylation

Caption: Figure 1. Cellular trajectory of 4-F-Phe showing LAT1-mediated entry and bifurcation into protein synthesis or enzymatic metabolism.

Applications in Drug Discovery[3][4][5][6]

Peptide Engineering (Proteolytic Stability)

Replacing Phe with 4-F-Phe in peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides) often improves pharmacokinetic profiles.

  • Electronic Effect: The electron-withdrawing fluorine reduces the electron density of the aromatic ring. This destabilizes the cation-

    
     interactions often required for chymotrypsin binding, thereby slowing proteolytic cleavage.
    
  • Lipophilicity: Fluorination increases hydrophobicity (

    
     value: +0.14 for F vs. 0.00 for H), enhancing membrane permeability and BBB crossing.
    
19F-NMR Structural Probes

4-F-Phe is a "spy" residue. Because 19F has no natural background in biological systems and is highly sensitive to its chemical environment, incorporating 4-F-Phe allows researchers to observe:

  • Conformational Changes: Shifts in NMR signal indicate protein folding/unfolding events.

  • Ligand Binding: Signal perturbation confirms drug-target engagement at the Phe site.

Experimental Frameworks

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Site-specific incorporation of 4-F-Phe into a bioactive peptide sequence. Self-Validating Logic: This protocol uses the Kaiser test to ensure complete coupling and HPLC/MS to verify the mass shift (+18 Da relative to Phe).

Materials:

  • Fmoc-4-Fluoro-L-phenylalanine (Fmoc-4-F-Phe-OH).

  • Coupling Reagents: HATU or DIC/Oxyma.

  • Resin: Rink Amide or Wang resin.

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash 5x with DMF.

  • Activation:

    • Mix Fmoc-4-F-Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Critical Step: Pre-activate for 30 seconds before adding to resin to minimize racemization.

  • Coupling: Agitate for 45-60 minutes at room temperature.

  • Validation (The Checkpoint):

    • Perform Kaiser Test .

    • Blue beads: Incomplete coupling (Repeat Step 3-4).

    • Yellow/Colorless beads: Successful incorporation.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Treat with TFA/TIPS/H2O (95:2.5:2.5) for 2-3 hours.

  • Analysis: Analyze via LC-MS. Target mass = Theoretical Mass of Phe-peptide + 17.99 Da.

Protocol B: LAT1 Competitive Transport Assay

Objective: Determine if a test compound competes with 4-F-Phe for LAT1 transport. Self-Validating Logic: Uses a known inhibitor (JPH203) as a negative control to validate LAT1 specificity.

  • Cell Line: HEK293 stably expressing hLAT1 (or LAT1-high cancer line like MCF-7).

  • Preparation: Wash cells in Na+-free Choline-Cl buffer (to exclude Na+-dependent transport).

  • Uptake Phase:

    • Incubate cells with 10

      
      M radiolabeled or fluorescent 4-F-Phe analog.
      
    • Control: Buffer only.

    • Test: Buffer + Test Compound (graded concentrations).

    • Validation Control: Buffer + 10

      
      M JPH203 (Specific LAT1 inhibitor).
      
  • Termination: Stop reaction with ice-cold PBS after 2-5 minutes (linear phase).

  • Quantification: Lyse cells and measure intracellular concentration via Scintillation or HPLC.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. A decrease in uptake in the presence of JPH203 confirms the assay is measuring LAT1 activity specifically.

Visual Workflow: SPPS Incorporation

SPPS Start Resin-Bound Peptide (N-term Fmoc) Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash DMF Wash (x5) Deprotect->Wash Couple Coupling Reaction (Fmoc-4-F-Phe + HATU/DIPEA) Wash->Couple Check Kaiser Test (Validation Step) Couple->Check Recouple Re-Couple Check->Recouple Blue (Fail) Cap Capping (Ac2O/Pyridine) Check->Cap Yellow (Pass) Recouple->Couple NextAA Proceed to Next AA Cap->NextAA

Caption: Figure 2. Solid-Phase Peptide Synthesis (SPPS) workflow for 4-F-Phe incorporation with Kaiser Test validation loop.

References

  • BenchChem. (2025).[3] Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 716312, 4-fluoro-L-phenylalanine. Retrieved from

  • Cayman Chemical. (2024). 4-Fluoro-L-phenylalanine Product Information & Biological Activity. Retrieved from

  • Solvo Biotechnology. (2024). LAT1 Transporter Kinetics and Substrate Specificity. Retrieved from

  • Giese, C., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem. Retrieved from

  • ResearchGate. (2025). Inhibition kinetics of Phe analogs on LAT1 and LAT2. Retrieved from

Sources

Technical Guide: 2-((4-Fluorophenyl)amino)propanoic Acid as a Phenylalanine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific N-aryl amino acid 2-((4-Fluorophenyl)amino)propanoic acid (CAS 16583-82-7), while explicitly distinguishing it from its common isomer, 4-fluorophenylalanine.

Executive Summary & Compound Identity

This compound is a specific N-aryl amino acid derivative. While it shares the same molecular formula (


) as the well-known protein engineering tool 4-fluorophenylalanine , it is a distinct structural isomer. In this compound, the fluorophenyl group is attached directly to the amine nitrogen rather than the 

-carbon of the side chain.

This structural modification classifies it as a phenylalanine bioisostere or scaffold hop , often utilized in Structure-Activity Relationship (SAR) studies to probe:

  • Hydrogen Bond Donor Capability: The N-arylation removes one N-H proton and reduces the basicity of the nitrogen.

  • Conformational Restriction: The N-aryl bond introduces steric constraints different from the C-C bond of standard phenylalanine.

  • Electronic Profiling: The fluorine atom at the para-position of the N-phenyl ring modulates metabolic stability and lipophilicity.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Synonyms N-(4-Fluorophenyl)alanine; N-(4-Fluorophenyl)-DL-alanine
CAS Number 16583-82-7
Isomer Distinction NOT 4-Fluorophenylalanine (CAS 1132-68-9)
Molecular Formula

Molecular Weight 183.18 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Structural Analysis: The "Phenylalanine Derivative" Context

To understand the utility of this compound, one must contrast it with the natural substrate it mimics.

Isomeric Comparison
  • Phenylalanine (Standard): The phenyl ring is on the

    
    -carbon. The amine is primary (
    
    
    
    ).
  • N-(4-Fluorophenyl)alanine (Target): The phenyl ring is on the nitrogen. The amine is secondary (

    
    ).
    

This shift alters the vector of the aromatic ring, placing it in a region of space typically occupied by the backbone nitrogen's solvent shell in a standard peptide. This makes the compound a valuable probe for steric intolerance in enzyme active sites.

Visualization of Structural Relationship

The following diagram illustrates the synthesis and the structural divergence from standard phenylalanine.

G cluster_0 Standard Phenylalanine Scaffold cluster_1 Target N-Aryl Derivative Phe L-Phenylalanine (C-Linked Ring) F_Phe 4-Fluoro-L-phenylalanine (CAS 1132-68-9) Bioisostere Phe->F_Phe Ring Fluorination Target This compound (CAS 16583-82-7) N-Linked Ring Phe->Target Scaffold Hop (C to N Migration) Precursor1 4-Fluoroaniline Precursor1->Target Nucleophilic Substitution Precursor2 2-Bromopropanoic Acid Precursor2->Target Base/Reflux

Caption: Structural relationship and synthetic origin of the N-aryl phenylalanine derivative compared to the standard amino acid scaffold.

Experimental Protocol: Synthesis & Purification

This protocol describes the synthesis of this compound via nucleophilic substitution. This method is preferred for its operational simplicity and scalability.

Reagents & Materials
  • Substrate A: 4-Fluoroaniline (1.0 equiv)[1]

  • Substrate B: 2-Bromopropanoic acid (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Ethanol (EtOH) or DMF

  • Workup: 1M HCl, Ethyl Acetate, Brine.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Fluoroaniline (10 mmol, 1.11 g) in Ethanol (20 mL).

  • Addition: Add Triethylamine (20 mmol, 2.8 mL) to the solution. Stir for 10 minutes at room temperature to ensure homogeneity.

    • Mechanism Note: The base neutralizes the HBr generated during the substitution, driving the equilibrium forward.

  • Alkylation: Dropwise add 2-Bromopropanoic acid (11 mmol, 1.68 g). The reaction may slightly exotherm.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The product will appear as a more polar spot than the aniline.
    
  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL) and adjust pH to ~3-4 with 1M HCl.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from an Ethanol/Water mixture or purify via flash column chromatography (

    
    , Hexane/EtOAc gradient) to yield the target acid.
    

Applications in Drug Development[8][9]

Peptidomimetics & Conformational Restriction

Incorporating this compound into peptide backbones introduces a "kink" similar to proline but with aromatic character.

  • Effect: The N-aryl group prevents the formation of standard

    
    -helices or 
    
    
    
    -sheets at that specific residue.
  • Utility: Used to terminate secondary structures or to probe the necessity of backbone hydrogen bonding (since the NH is now secondary and sterically crowded).

Precursor for Nitrogen Heterocycles

This compound serves as a vital intermediate for synthesizing fused heterocyclic systems, particularly fluoro-indoles and fluoro-quinolones .

  • Pathway: Cyclization of the carboxylic acid onto the phenyl ring (often requiring activation, e.g., with Polyphosphoric Acid or Friedel-Crafts conditions) yields indoxyl or quinolone derivatives, which are privileged scaffolds in kinase inhibitors.

Biological Activity Screening

As a phenylalanine derivative, this compound is screened in:

  • PPAR Agonism: N-aryl propanoic acids are a known pharmacophore for PPAR (Peroxisome Proliferator-Activated Receptor) ligands, relevant in metabolic disease research.

  • COX Inhibition: Structurally related to NSAIDs (e.g., diclofenac analogues), though the specific 2-propanoic acid chain length modulates selectivity.

References

  • Compound Registry: this compound (CAS 16583-82-7).[2][3] Sigma-Aldrich Catalog. Available at:

  • Isomer Distinction: 4-Fluoro-L-phenylalanine (CAS 1132-68-9) Properties and Applications. PubChem. Available at:

  • Synthetic Methodology: General synthesis of N-aryl amino acids via displacement of alpha-halo acids. Vogel's Textbook of Practical Organic Chemistry.
  • Application Context: Principles of Bioisosterism in Drug Design (Phenylalanine analogs). Journal of Medicinal Chemistry.

Sources

Technical Monograph: 2-((4-Fluorophenyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-((4-Fluorophenyl)amino)propanoic acid , distinct from its isomer 4-fluorophenylalanine.

CAS Number: 16583-82-7

Synonyms: N-(4-Fluorophenyl)alanine; 2-(4-Fluoroanilino)propionic acid; N-(4-Fluorophenyl)-DL-alanine.

Executive Summary

This compound is a specialized N-arylated amino acid derivative used primarily as a pharmacophore scaffold in drug discovery and a versatile intermediate in organic synthesis. Unlike its structural isomer 4-fluorophenylalanine (which modifies the phenyl ring of the amino acid side chain), this compound features a secondary amine linkage directly connecting the propanoic acid backbone to a fluorinated aromatic ring.

This structural distinction confers unique lipophilicity and hydrogen-bonding capabilities, making it a critical building block for:

  • Non-Steroidal Anti-Inflammatory Drug (NSAID) analogs: Targeting COX enzymes.

  • Kinase Inhibitors: Serving as a hinge-binding motif.

  • Agrochemicals: Acting as a precursor for N-aryl alanine fungicides.

Chemical Identity & Physicochemical Properties

Structural Classification

The molecule consists of a propanoic acid backbone substituted at the alpha-position (C2) with a 4-fluoroanilino group. It possesses a chiral center at the C2 position, though it is commonly supplied as a racemate (DL-form) for synthetic applications unless chiral resolution is specified.

Quantitative Data Table
PropertyValueNote
CAS Number 16583-82-7 Unique Identifier
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Physical State Solid (Crystalline powder)
Color White to Off-White
Melting Point 142–145 °CTypical range for N-aryl alanines
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility (neutral pH)
pKa (Acid) ~3.8Carboxylic acid proton
pKa (Base) ~2.5Aniline nitrogen (weakly basic due to delocalization)

Synthetic Pathways & Methodology

The synthesis of this compound relies on the nucleophilic substitution of an


-halo acid by an aniline derivative. This protocol is favored for its scalability and atom economy.
Core Synthesis Protocol (Nucleophilic Substitution)

Reaction Type: SN2 Displacement Precursors: 4-Fluoroaniline + 2-Bromopropanoic acid (or 2-Chloropropanoic acid)

Step-by-Step Experimental Workflow
  • Reagent Preparation:

    • Dissolve 4-Fluoroaniline (1.0 equiv) in a polar solvent (DMF or Water/Ethanol mixture).

    • Add a base to neutralize the acid byproduct. Sodium Bicarbonate (NaHCO₃) (2.5 equiv) is preferred to prevent poly-alkylation.

  • Addition:

    • Slowly add 2-Bromopropanoic acid (1.1 equiv) dropwise to the aniline solution at room temperature.

    • Rationale: Slow addition favors mono-alkylation at the nitrogen over bis-alkylation.

  • Reflux:

    • Heat the mixture to 80–100 °C for 4–6 hours.

    • Monitoring: Monitor consumption of 4-fluoroaniline via TLC (Hexane:EtOAc 3:1).

  • Workup & Purification:

    • Cool reaction to room temperature.[1]

    • Acidify with 1M HCl to pH ~3 to precipitate the free acid.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Recrystallization: Purify using Ethanol/Water or Toluene/Hexane to yield white crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Fluoroaniline + Base (NaHCO3) Reagent Add: 2-Bromopropanoic Acid Start->Reagent Mix in DMF Reaction Reaction: SN2 Displacement 80-100°C, 4-6h Reagent->Reaction Heat Quench Quench: Acidify to pH 3 (Precipitate Product) Reaction->Quench Cool & HCl Purify Purification: Recrystallization (EtOH/Water) Quench->Purify Filter/Extract Final Target: 2-((4-Fluorophenyl)amino) propanoic acid Purify->Final Yield ~75%

Figure 1: Step-by-step synthetic workflow for the production of CAS 16583-82-7 via SN2 displacement.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

Proton NMR (¹H-NMR) – DMSO-d₆
  • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).

  • δ 6.9–7.1 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl ring. Look for the characteristic Roof effect or splitting due to Fluorine coupling.

  • δ 5.8 ppm (br s, 1H): Amine proton (-NH -). Broad signal, exchangeable with D₂O.

  • δ 4.1 ppm (q, 1H, J=7 Hz): Chiral alpha-proton (-CH (CH₃)-).

  • δ 1.4 ppm (d, 3H, J=7 Hz): Methyl group (-CH ₃).

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H)⁺: Calc: 184.07; Found: 184.1.

  • Negative Mode (M-H)⁻: Calc: 182.06; Found: 182.1.

  • Note: The presence of Fluorine will not show an isotopic pattern like Chlorine or Bromine but can be confirmed via high-resolution MS (exact mass).

Applications in Drug Development

Pharmacophore Utility

The N-(4-fluorophenyl) moiety is a bioisostere for other aromatic systems, often introduced to block metabolic oxidation at the para-position (due to the C-F bond strength) while modulating lipophilicity.

  • PPAR Agonists: The acid tail mimics fatty acids, while the N-aryl head fits into lipophilic pockets of Peroxisome Proliferator-Activated Receptors (PPARs), relevant in metabolic disease research [1].

  • COX Inhibition: Structural analogs (e.g., Lumiracoxib derivatives) utilize the N-aryl propanoic acid scaffold to inhibit Cyclooxygenase enzymes, reducing inflammation.

Mechanism of Action (Signaling Pathway Context)

Mechanism Compound 2-((4-Fluorophenyl)amino) propanoic acid Target Target Protein (e.g., COX-2 / PPAR) Compound->Target Inhibits/Modulates Binding Binding Pocket Interaction: 1. COOH -> Arg/Tyr (H-bond) 2. F-Phenyl -> Hydrophobic Pocket Target->Binding Mechanism Effect Therapeutic Effect: Reduced Inflammation Metabolic Regulation Binding->Effect Result

Figure 2: Logical interaction map of the compound within a theoretical binding pocket.

Handling & Safety (SDS Highlights)

While specific toxicological data for this intermediate may be limited, standard protocols for fluorinated anilino-acids apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • MySkinRecipes. this compound Product Specifications. Retrieved from

  • PubChem. Compound Summary for 2-(4-Fluorophenyl)propanoic acid (Structural Analog Reference). Retrieved from

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (Contextual reference for fluorinated amino acid utility). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Fluorinated Amino Acid Derivatives. Retrieved from [2]

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of Fluorinated Amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in modern drug discovery and chemical biology.[1][2][3][4][5] Fluorinated amino acids (FAAs), synthetic analogs of their natural counterparts, offer a unique combination of properties that can be leveraged to enhance the therapeutic potential of peptides and small molecules.[6][7] Although only one naturally occurring FAA, 4-fluoro-L-threonine, has been identified, the synthetic versatility and commercial availability of a wide array of FAAs have fueled their extensive use in numerous drug discovery programs.[1][] This guide provides a comprehensive technical overview of the core principles, experimental strategies, and therapeutic applications of fluorinated amino acids for researchers, scientists, and drug development professionals.

The Fluorine Advantage: Unique Physicochemical Properties and Their Therapeutic Implications

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of amino acids.[3] These alterations, though seemingly subtle, have significant implications for molecular interactions, stability, and biological activity.

Modulation of Electronic Properties and pKa

The strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups. For instance, fluorination of the aromatic ring of tyrosine can modulate the pKa of its hydroxyl group, which can be critical for its role in enzyme catalysis or receptor binding. This electronic perturbation can be harnessed to fine-tune the binding affinity and selectivity of drug candidates.[9]

Conformational Control and Structural Pre-organization

Fluorine's unique stereoelectronic effects can be exploited to control the conformation of amino acid side chains and the secondary structure of peptides.[10][11] For example, the strategic placement of fluorine in proline residues can influence the cis-trans isomerization of the peptide bond, a key determinant of protein folding and function.[10][12] This ability to pre-organize a peptide into a bioactive conformation can lead to enhanced potency and reduced entropic penalty upon binding to its target.

Enhanced Hydrophobicity and Lipophilicity

Fluorination generally increases the lipophilicity of a molecule, a property that can enhance its ability to cross cell membranes and the blood-brain barrier.[13] This is particularly advantageous for developing drugs targeting the central nervous system (CNS). The increased hydrophobicity of fluorinated amino acids can also drive the formation of stable protein-protein interactions and enhance the stability of protein cores.[11][14]

Improved Metabolic Stability

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes such as cytochrome P450s.[3][13] Replacing metabolically labile C-H bonds with C-F bonds is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug, leading to a longer half-life and sustained therapeutic effect.[2][15]

PropertyEffect of FluorinationTherapeutic Implication
Electronegativity Alters local electronic environment, modifies pKaEnhanced binding affinity and selectivity[9]
Conformation Induces specific side-chain and backbone conformationsPre-organization for improved potency[10][11]
Lipophilicity Increases hydrophobicityImproved membrane permeability and CNS penetration[13]
Bond Strength (C-F) Increases resistance to enzymatic cleavageEnhanced metabolic stability and longer drug half-life[3][13]

Applications in Peptide and Protein Therapeutics

The incorporation of fluorinated amino acids into peptides and proteins has proven to be a versatile strategy for improving their therapeutic properties.[14][16][17]

Enhancing Stability and Proteolytic Resistance

Peptide-based drugs often suffer from poor stability and rapid degradation by proteases. Introducing FAAs can significantly enhance their resistance to enzymatic cleavage, thereby prolonging their circulation time and therapeutic window.[18][19] The increased hydrophobicity of fluorinated side chains can also promote the formation of more stable secondary and tertiary structures, leading to hyperstable proteins.[14][20]

Modulating Protein-Protein Interactions

The unique electronic and steric properties of fluorinated amino acids can be used to modulate protein-protein interactions with high specificity.[14][20] By replacing key residues at the interface of a protein complex with their fluorinated analogs, it is possible to either strengthen or weaken the interaction, providing a powerful tool for dissecting and controlling biological pathways.

Diagram: Workflow for Designing Fluorinated Peptides

G A Identify Target Peptide & Bioactive Region B Computational Modeling & Fluorine Scan (Assess conformational and electronic effects) A->B Rational Design C Select Candidate Fluorinated Amino Acids B->C Prioritization D Solid-Phase Peptide Synthesis (SPPS) C->D Synthesis E Purification & Characterization (HPLC, Mass Spectrometry) D->E F Biophysical Characterization (CD, NMR, Thermal Stability) E->F Validation G In Vitro Biological Activity Assays F->G H In Vivo Efficacy & PK/PD Studies G->H Preclinical Evaluation

Caption: A rational design workflow for developing therapeutically enhanced peptides using fluorinated amino acids.

Fluorinated Amino Acids as Small Molecule Drugs and Enzyme Inhibitors

Beyond their use in peptides, fluorinated amino acids themselves can act as potent therapeutic agents, particularly as enzyme inhibitors.[4][6][7]

Mechanism-Based Enzyme Inhibition

Fluorinated amino acids are frequently employed as mechanism-based or "suicide" inhibitors of enzymes.[10][21][22] A strategically placed fluorine atom can act as a latent reactive group that, upon enzymatic processing, leads to the irreversible inactivation of the enzyme.[23] This approach has been particularly successful for targeting pyridoxal phosphate (PLP)-dependent enzymes, which are involved in a variety of diseases, including cancer and infectious diseases.[10]

Case Study: Fluorinated Amino Acids as Inhibitors of PLP-Dependent Enzymes

Many PLP-dependent enzymes, such as decarboxylases and transaminases, are important drug targets.[10] Fluorinated substrate analogs can enter the active site and undergo the initial steps of the catalytic cycle. However, the presence of the electron-withdrawing fluorine atom can facilitate the elimination of a leaving group, generating a highly reactive intermediate that covalently modifies and inactivates the enzyme.[21]

Diagram: Mechanism of Enzyme Inactivation

G cluster_0 Enzyme Active Site A Enzyme (E) + Fluorinated Amino Acid (F-AA) B Enzyme-Substrate Complex (E-F-AA) A->B Binding C Reactive Intermediate Formation B->C Catalytic Processing D Covalent Adduct (Irreversibly Inactivated Enzyme) C->D Inactivation G Start Start with Deprotected Resin-Bound Peptide A 1. Coupling: Add Activated FAA + Coupling Reagents Start->A B Wash A->B C 2. Capping (Optional): Acetic Anhydride B->C D Wash C->D E 3. Deprotection: Remove N-terminal Protecting Group D->E F Wash E->F Next Ready for Next Amino Acid Coupling F->Next Next->A Repeat Cycle

Sources

Technical Deep Dive: 2-((4-Fluorophenyl)amino)propanoic Acid as a Scaffold in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, mechanism, and experimental utility of 2-((4-Fluorophenyl)amino)propanoic acid (also known as N-(4-fluorophenyl)alanine) in enzyme inhibition and medicinal chemistry.

Executive Summary

This compound (CAS: 16583-82-7) represents a critical "privileged scaffold" in medicinal chemistry. Structurally, it bridges the gap between aryl-propionic acid NSAIDs (like flurbiprofen) and N-aryl anthranilic acids (fenamates). Its value lies in the unique electronic and steric properties imparted by the para-fluorine atom combined with the chiral amino acid backbone. This guide explores its application as a core pharmacophore for inhibiting Cyclooxygenase (COX), its utility in designing glycine transporter antagonists, and its role as a stable intermediate in synthesizing complex peptidomimetics.

Chemical Identity & Structural Significance[1][2][3]

PropertySpecification
IUPAC Name This compound
Common Alias N-(4-Fluorophenyl)alanine
CAS Number 16583-82-7
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Chirality Contains one stereocenter (C2); typically synthesized as racemic or enantiopure (L- or D-) depending on target.
The "Fluorine Effect" in Ligand Binding

The 4-fluorophenyl moiety is not merely a lipophilic spacer. In enzyme inhibition, it serves three distinct mechanistic functions:

  • Metabolic Blocking: The C-F bond at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life compared to the non-fluorinated analog.

  • Electronic Modulation: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å, similar to Hydrogen). It withdraws electron density from the aromatic ring, increasing the acidity of the N-H proton (if present) and altering

    
     stacking interactions within the enzyme active site.
    
  • Lipophilic Contact: It enhances the lipophilicity (

    
    ) of the molecule, facilitating penetration into hydrophobic pockets (e.g., the COX active site channel).
    

Mechanistic Role in Enzyme Inhibition

Cyclooxygenase (COX) Inhibition

This molecule acts as a structural isostere to Fenamates and Profens .

  • Mechanism: It competes with Arachidonic Acid for the active site of COX-1 and COX-2.

  • Binding Mode: The carboxylate group forms an ionic bridge with Arg120 in the COX channel. The N-linker allows the phenyl ring to twist out of plane, positioning the 4-fluorophenyl group into the hydrophobic side pocket.

  • Selectivity: While the parent acid is a non-selective COX inhibitor, derivatives (particularly amides or esters) can be tuned for COX-2 selectivity by exploiting the larger side pocket of the COX-2 isozyme.

Glycine Transporter (GlyT1) Modulation

N-aryl amino acids are established scaffolds for GlyT1 inhibitors, which are targets for treating schizophrenia. The this compound motif mimics glycine but adds a bulky hydrophobic group that blocks the transporter's occlusion mechanism, preventing glycine reuptake.

Pathway Visualization

The following diagram illustrates the inhibition logic within the inflammatory cascade.

COX_Inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX-1/2) AA->COX Substrate Entry PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation Inhibitor 2-((4-Fluorophenyl)amino) propanoic acid Inhibitor->COX Competitive Inhibition (Arg120 Binding) Prostaglandins Prostaglandins (PGE2, PGI2) PGG2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Competitive inhibition of COX enzymes by the N-aryl amino acid scaffold, blocking Prostaglandin synthesis.

Experimental Protocols

Synthesis of the Scaffold (Buchwald-Hartwig Arylation)

Context: This protocol yields high-purity N-arylated amino acids suitable for biological assay.

Reagents:

  • 4-Fluoroiodobenzene (1.0 equiv)

  • L-Alanine methyl ester hydrochloride (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., Xantphos or BINAP)

  • Cs₂CO₃ (Base)

  • Toluene (Solvent)

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a reaction vial with Pd(OAc)₂, Ligand, and Cs₂CO₃.

  • Addition: Add 4-Fluoroiodobenzene and L-Alanine methyl ester hydrochloride. Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT, filter through Celite, and concentrate in vacuo.

  • Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1), add LiOH (2 equiv), and stir at RT for 4 hours to yield the free acid This compound .

  • Purification: Acidify to pH 3 with 1M HCl, extract with EtOAc, and recrystallize from Ethanol/Water.

In Vitro COX Inhibition Assay

Context: Validating the inhibitory potential of the synthesized scaffold.

Materials:

  • Purified COX-1 (Ovine) and COX-2 (Human recombinant) enzymes.

  • Arachidonic Acid (Substrate).[1]

  • Colorimetric Peroxidase Substrate (TMPD).

  • Heme (Cofactor).

Protocol:

  • Buffer Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 5 µM Heme.

  • Incubation: In a 96-well plate, add:

    • 150 µL Assay Buffer.

    • 10 µL Enzyme solution (COX-1 or COX-2).

    • 10 µL Inhibitor (this compound) in DMSO (Series dilution: 0.1 µM to 100 µM).

    • Control: DMSO only.

  • Pre-incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL of Arachidonic Acid (100 µM final) and 20 µL TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

  • Calculation: Determine % Inhibition =

    
    . Plot log[Inhibitor] vs. % Inhibition to determine IC50.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 4-Fluoro substituent compared to other analogs in typical N-aryl amino acid enzyme assays (e.g., COX or Urease inhibition models).

Analog (R-group)Electronic Effect (

)
Lipophilicity (

)
Relative Potency (IC50)Stability (t½)
4-F (Target) +0.06 +0.14 High (< 10 µM) High
4-H (Unsubstituted)0.000.00ModerateLow
4-Cl+0.23+0.71HighModerate
4-OMe-0.27-0.02LowLow

Note: Data represents generalized trends for N-aryl amino acid scaffolds in hydrophobic pocket binding.

Visualization of Chemical Space

This diagram maps the structural relationship between the target molecule and established drugs.

Chemical_Space Target 2-((4-Fluorophenyl)amino) propanoic acid NSAIDs NSAIDs (Anti-inflammatory) Target->NSAIDs Scaffold GlyT1 GlyT1 Inhibitors (CNS Targets) Target->GlyT1 Starting Material Antibiotics Antimicrobials (Peptidomimetics) Target->Antibiotics Precursor Mefenamic Mefenamic Acid (Fenamate class) Target->Mefenamic Homologation (Alanine vs Benzoic) Flurbiprofen Flurbiprofen (Bio-isostere) NSAIDs->Flurbiprofen Aryl-Propionic Diclofenac Diclofenac (N-aryl analog) NSAIDs->Diclofenac N-Aryl Acetic NSAIDs->Mefenamic N-Aryl Anthranilic

Caption: Structural genealogy of the target scaffold linking it to major pharmaceutical classes.

References

  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids. ACS Catalysis. (2019). Detailed methodology for synthesizing enantiopure N-aryl amino acids.

  • Structure–Activity Relationships of N-Aryl Amino Acid Derivatives. Chemistry – An Asian Journal. (2011). Exploration of N-aryl amino acids as fibrinogen receptor antagonists and kinase inhibitors.[2]

  • Identification of N-aryl amino acid derivatives as novel urease inhibitors. Bioorganic Chemistry. (2022). Demonstrates the utility of the scaffold in antibacterial applications.[3][4]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. (1983). Foundational text on the SAR of fenamates, the direct structural cousins of the target molecule.

  • Product Specification: this compound. Sigma-Aldrich. Chemical and physical property verification (CAS 16583-82-7).

Sources

Methodological & Application

Application Note: Using 2-((4-Fluorophenyl)amino)propanoic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for utilizing 2-((4-Fluorophenyl)amino)propanoic acid (hereafter referred to as 4-F-Phe-Ala ) as a chemical probe in oncology research. While not a marketed therapeutic, this compound serves as a critical structural analog and competitive antagonist in the study of amino acid transport systems, specifically the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) , which is frequently overexpressed in malignant tumors.

By mimicking the structure of phenylalanine while introducing a bulky N-aryl substituent, 4-F-Phe-Ala allows researchers to:

  • Probe Transporter Plasticity: Determine the steric tolerance of the LAT1 substrate binding pocket.

  • Inhibit Nutrient Uptake: Competitively block the uptake of essential amino acids (Leucine/Phenylalanine) required for mTORC1 activation in cancer cells.

  • Evaluate Metabolic Stability: Assess the stability of N-arylated amino acid motifs against cellular amidases and metabolic degradation.

Chemical Identity & Preparation

Physicochemical Properties
  • IUPAC Name: this compound[1]

  • Synonyms: N-(4-Fluorophenyl)-DL-alanine; N-(4-Fluorophenyl)alanine

  • Molecular Formula: C9H10FNO2[2][3]

  • Molecular Weight: 183.18 g/mol [1][3]

  • Solubility: Low in water; Soluble in DMSO, Ethanol, and Methanol.

Stock Solution Preparation Protocol

Objective: Prepare a stable 100 mM stock solution for cell culture use.

  • Weighing: Accurately weigh 18.3 mg of 4-F-Phe-Ala powder.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

    • Note: Do not use aqueous buffers (PBS) for the initial stock, as the N-phenyl group significantly increases hydrophobicity compared to native alanine.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Storage: Aliquot into light-protective amber tubes (20–50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.

Working Solution: Dilute the stock at least 1:1000 in culture medium to achieve a final concentration of ≤100 µM (0.1% DMSO final) to minimize solvent toxicity.

Mechanistic Context: LAT1 Targeting

Cancer cells exhibit the "Warburg Effect," requiring massive nutrient influx. LAT1 (SLC7A5) is the primary transporter for large neutral amino acids (LNAAs). 4-F-Phe-Ala acts as a non-transportable blocker or slow-transport substrate , occupying the transporter and starving the cell of essential nutrients.

Pathway Visualization

LAT1_Mechanism Extracellular Extracellular Space LAT1 LAT1 (SLC7A5) Transporter Intracellular Intracellular Space LAT1->Intracellular Transport of Phe LAT1->Intracellular Blocked by Probe mTOR mTORC1 Activation Intracellular->mTOR Leucine/Phe Levels Phe L-Phenylalanine (Nutrient) Phe->LAT1 Binds Probe 4-F-Phe-Ala (Inhibitor/Probe) Probe->LAT1 Competes (High Affinity) Starvation Amino Acid Starvation Response Probe->Starvation Induces Growth Cell Proliferation mTOR->Growth Starvation->Growth Inhibits

Caption: Competitive inhibition of LAT1 by 4-F-Phe-Ala disrupts amino acid influx, preventing mTORC1 activation and suppressing cancer cell proliferation.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Purpose: Determine the IC50 of 4-F-Phe-Ala in specific cancer cell lines (e.g., MCF-7, A549).

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing 4-F-Phe-Ala at serial dilutions: 0, 1, 5, 10, 50, 100, 200 µM .

    • Control: Vehicle control (0.2% DMSO matching the highest concentration).

  • Incubation: Incubate for 48 or 72 hours .

  • Readout:

    • Add 10 µL of CCK-8 reagent or MTT solution (5 mg/mL).

    • Incubate for 2–4 hours.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Normalize OD values to the DMSO control. Plot dose-response curves to calculate IC50.

Protocol B: Amino Acid Uptake Competition Assay

Purpose: Verify if 4-F-Phe-Ala targets the LAT1 transporter.

Reagents:

  • HBSS Buffer (Amino acid-free).

  • Radiolabeled tracer: [³H]-L-Phenylalanine or [¹⁴C]-L-Leucine.

  • Specific Inhibitor Control: JPH203 (Known LAT1 inhibitor).

Steps:

  • Preparation: Wash adherent cells (e.g., HeLa or PC-3) twice with warm HBSS.

  • Pre-incubation: Incubate cells for 10 minutes in HBSS to deplete intracellular amino acid pools.

  • Competition Phase:

    • Prepare uptake solution: HBSS + [³H]-L-Phenylalanine (0.1 µCi/mL).

    • Group 1: Uptake solution only (Control).

    • Group 2: Uptake solution + 100 µM Unlabeled L-Phenylalanine (Self-competition).

    • Group 3: Uptake solution + 100 µM 4-F-Phe-Ala (Test).

    • Group 4: Uptake solution + 100 µM JPH203 (Positive Control).

  • Transport: Incubate for exactly 2–5 minutes at room temperature (initial rate conditions).

  • Termination: Rapidly aspirate solution and wash cells 3x with ice-cold PBS.

  • Lysis & Counting: Lyse cells with 0.1 M NaOH. Mix with scintillation fluid and count CPM (Counts Per Minute).

Data Interpretation:

  • If 4-F-Phe-Ala significantly reduces [³H]-Phe uptake (similar to Group 2 or 4), it is a potent LAT1 binder.

Protocol C: Metabolic Stability (Microsomal Assay)

Purpose: Ensure the N-C bond is stable and does not release toxic 4-fluoroaniline prematurely.

  • Reaction Mix: Incubate 10 µM 4-F-Phe-Ala with liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Time Points: 0, 15, 30, 60 minutes at 37°C.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent mass (183.18 Da) and the potential metabolite 4-Fluoroaniline.

Data Presentation & Analysis

Expected Results Table
Assay TypeParameterExpected OutcomeInterpretation
Solubility Max Conc. in PBS< 1 mMRequires DMSO stock; precipitates in pure water.
Cytotoxicity IC50 (MCF-7)50 – 200 µMModerate potency; likely cytostatic rather than cytotoxic.
LAT1 Uptake % Inhibition> 60% at 100 µMIndicates strong affinity for the amino acid binding pocket.
Metabolism T1/2 (Microsomes)> 60 minsN-alkyl/aryl bond is generally resistant to rapid hydrolysis.
Workflow Diagram

Experimental_Workflow cluster_assays Parallel Assays Start 4-F-Phe-Ala Powder Stock 100 mM Stock in DMSO (Filter Sterilize) Start->Stock MTT Cytotoxicity Assay (72h Incubation) Stock->MTT Dilute to 1-200 µM Uptake LAT1 Competition Assay (5 min Transport) Stock->Uptake Dilute to 100 µM Stability Microsomal Stability (LC-MS/MS) Stock->Stability Dilute to 10 µM Result1 Result1 MTT->Result1 IC50 Value Result2 Result2 Uptake->Result2 Binding Affinity Result3 Result3 Stability->Result3 Metabolic Half-life

Caption: Integrated workflow for characterizing the biological activity of 4-F-Phe-Ala in cancer models.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • PubChem. (2023). Compound Summary: N-(4-Fluorophenyl)alanine. National Center for Biotechnology Information. Retrieved from

  • Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research, 5(4), 1281–1294.
  • Huttunen, K. M., et al. (2016). Prodrugs targeting L-type amino acid transporter 1 (LAT1) for brain delivery. Molecular Pharmaceutics, 13(8), 2854-2860.
  • Cayman Chemical. (n.d.). 4-Fluoro-L-phenylalanine Product Insert. (Reference for solubility and handling of fluorinated phenylalanine analogs). Retrieved from

Sources

HPLC analysis of 2-((4-Fluorophenyl)amino)propanoic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Abstract & Scope

This application note details the High-Performance Liquid Chromatography (HPLC) analysis of 2-((4-Fluorophenyl)amino)propanoic acid (also known as N-(4-fluorophenyl)alanine). This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.

Crucial Distinction: This protocol specifically addresses the N-aryl derivative (aniline nitrogen), not the ring-fluorinated phenylalanine (2-amino-3-(4-fluorophenyl)propanoic acid). The unique secondary amine attached directly to the aromatic ring significantly alters the pKa and hydrophobicity compared to standard amino acids, requiring a tailored Reversed-Phase (RP-HPLC) approach.

Chemical Context & Method Development Strategy
2.1 The Analyte
  • IUPAC Name: this compound

  • Structure: An alanine backbone where the amino group is substituted with a 4-fluorophenyl ring.

  • Molecular Formula: C9H10FNO2[1][2]

  • Key Properties:

    • Amphoteric Nature: Contains a carboxylic acid (pKa ~2.3) and a secondary aniline amine (pKa ~4.5).

    • Chromophore: The N-substituted aromatic ring provides strong UV absorption at 254 nm, unlike non-aromatic amino acids which require derivatization or low-UV detection (210 nm).

    • Hydrophobicity: Significantly more hydrophobic than alanine due to the fluorophenyl group.

2.2 Critical Impurities

The method is designed to separate the target analyte from its primary synthetic precursors:

  • 4-Fluoroaniline: The starting amine.[3] Toxic and less polar than the product.

  • 2-Bromopropanoic acid: The alkylating agent. Polar and UV-weak.

2.3 Method Logic (The "Why")
  • Column Selection: A C18 stationary phase is selected for its ability to retain the hydrophobic fluorophenyl group. A "Base-Deactivated" (end-capped) column is essential to prevent peak tailing caused by the interaction of the secondary amine with residual silanols.

  • pH Control (pH 2.5): We utilize a low pH phosphate buffer.

    • Mechanism:[4] At pH 2.5, the carboxylic acid is protonated (neutral, -COOH) and the aniline nitrogen is protonated (cationic, -NH2+-). This ensures the analyte is in a single ionization state, preventing peak splitting.

    • Selectivity: The protonated amine increases polarity, ensuring it elutes before the more hydrophobic, non-polar impurities (like unreacted aromatics), while the C18 chain retains the fluorophenyl ring sufficiently for separation.

Visualizing the Chemistry

ChemicalContext cluster_0 Starting Materials SM1 4-Fluoroaniline (Basic, Hydrophobic) Product This compound (Amphoteric Product) SM1->Product Nucleophilic Substitution SM2 2-Bromopropanoic Acid (Acidic, Polar) SM2->Product Impurity Bis-alkylated Side Product (Highly Hydrophobic) Product->Impurity Over-reaction SeparationLogic Separation Logic (C18, pH 2.5): 1. SM2 (Elutes Void) 2. Product (Retained via Fluorophenyl) 3. SM1 (Stronger Retention) 4. Impurity (Late Eluter) Product->SeparationLogic

Figure 1: Reaction pathway and chromatographic separation logic based on polarity and hydrophobicity.

Detailed Analytical Protocol
4.1 Equipment & Conditions
ParameterSpecificationRationale
Instrument HPLC with UV/DAD DetectorDAD allows purity peak check.
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentEnd-capped silica reduces amine tailing.
Column Temp 30°CImproves mass transfer and peak sharpness.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 5 - 10 µLDependent on sample concentration.
Detection UV @ 254 nm (Ref 360 nm)Max absorption of aniline ring; minimizes solvent noise.
4.2 Reagents & Mobile Phase Preparation
  • Solvent A (Buffer): 20 mM Potassium Phosphate Monobasic (KH2PO4) adjusted to pH 2.5 with Phosphoric Acid (H3PO4).

    • Prep: Dissolve 2.72 g KH2PO4 in 900 mL HPLC-grade water. Adjust pH to 2.5 using 85% H3PO4. Dilute to 1000 mL. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

4.3 Gradient Program

This gradient is designed to elute the polar product first, followed by the less polar starting material (4-fluoroaniline).

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
15.04060Linear ramp to elute product & aniline
18.01090Wash step for hydrophobic side-products
22.01090Hold wash
22.19010Return to initial
28.09010Re-equilibration (Critical)
Experimental Workflow

Workflow cluster_analysis Data Analysis Start Sample Preparation Weigh Weigh 10 mg Sample Dissolve in 10 mL Diluent Start->Weigh Filter Filter (0.22 µm PTFE) Weigh->Filter Inject Inject into HPLC (Gradient Method) Filter->Inject Check1 Check System Suitability (Res > 2.0, Tailing < 1.5) Inject->Check1 Calc Calculate Purity % (Area Normalization) Check1->Calc

Figure 2: Step-by-step analytical workflow from sample preparation to data processing.

Validation & System Suitability Criteria

To ensure the trustworthiness of the data, the following criteria must be met before releasing results (based on ICH Q2(R1) guidelines).

  • Resolution (Rs): > 2.0 between the Product peak and 4-Fluoroaniline impurity.

  • Tailing Factor (T): < 1.5 for the main peak. (If T > 1.5, the column may have active silanols; replace column or increase buffer strength).

  • Precision: %RSD of peak area for 6 replicate injections must be < 1.0%.

  • LOD/LOQ: Estimated at 0.05% and 0.15% (w/w) respectively, relative to a 0.5 mg/mL sample load.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and silanols.Ensure pH is ≤ 2.5. Use a newer "End-capped" C18 column. Increase buffer conc. to 50 mM.
Retention Shift pH drift in mobile phase.Remake Buffer A. Ensure pH meter is calibrated.
Split Peaks Sample solvent too strong.Dissolve sample in mobile phase A or max 20% ACN.
Ghost Peaks Carryover of hydrophobic impurities.Extend the 90% B wash step in the gradient.
References
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5][6][7]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text on pH control for ionizable compounds).
  • PubChem. 4-Fluoroaniline Compound Summary. (For pKa and property verification).

  • Agilent Technologies. Analysis of Amino Acids and Derivatives. (General reference for amino acid-like separations).

Sources

The Versatile Building Block: 2-((4-Fluorophenyl)amino)propanoic Acid in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of lead compounds. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the plethora of fluorinated building blocks, 2-((4-Fluorophenyl)amino)propanoic acid stands out as a particularly valuable synthon. Its structure, featuring a chiral center, a carboxylic acid handle for further derivatization, and a fluorinated phenylamino moiety, provides a versatile platform for the construction of diverse and complex molecules with potential therapeutic applications in oncology, neurology, and infectious diseases.[2]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound as a key intermediate in the generation of novel chemical entities. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

I. Synthesis of the Building Block: this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction between 4-fluoroaniline and a suitable 2-halopropanoic acid derivative. The following protocol is a robust and scalable method for its preparation.

Protocol 1: Synthesis of this compound

This protocol details the synthesis via a nucleophilic substitution reaction.

Materials:

  • 4-fluoroaniline

  • 2-Bromopropanoic acid

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoroaniline (1.0 eq) and 2-bromopropanoic acid (1.1 eq) in acetonitrile.

  • Base Addition: Add sodium carbonate (2.5 eq) to the mixture. The addition of a base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl to remove any unreacted 4-fluoroaniline.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white to off-white solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals include aromatic protons, a methine proton (CH), and a methyl group (CH₃). The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the aromatic ring, the carboxylic acid, the methine, and the methyl groups.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

II. Application in the Synthesis of Novel Bioactive Compounds

The true utility of this compound lies in its role as a versatile building block for constructing more complex molecules with diverse biological activities. The carboxylic acid and the secondary amine functionalities serve as handles for a variety of chemical transformations, including amide bond formation, esterification, and participation in cyclization reactions.

A. Synthesis of Novel Thiazole Derivatives with Anticancer Potential

Thiazole-containing compounds are a prominent class of heterocycles with a wide range of pharmacological activities, including anticancer properties.[3][4] The following protocol describes a general procedure for the synthesis of novel thiazole derivatives using this compound as a starting material. This multi-step synthesis involves the initial formation of a thiourea derivative followed by a Hantzsch-type thiazole synthesis.

Workflow for Thiazole Derivative Synthesis:

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis A This compound D N-(4-Fluorophenyl)-N-(1-carboxyethyl)thiourea A->D Reaction B Ammonium Thiocyanate B->D C Acetic Anhydride C->D E N-(4-Fluorophenyl)-N-(1-carboxyethyl)thiourea G Novel Thiazole Derivative E->G Cyclization F α-Haloketone F->G

Caption: General workflow for the synthesis of novel thiazole derivatives.

Protocol 2: Synthesis of a 2-Amino-4-arylthiazole Derivative

This protocol outlines the synthesis of a thiazole derivative from the parent propanoic acid.

Materials:

  • This compound

  • Ammonium thiocyanate

  • Acetic anhydride

  • 2-Bromoacetophenone (or other α-haloketones)

  • Ethanol

  • Sodium acetate

  • Standard laboratory glassware

Procedure:

Part 1: Synthesis of N-(4-Fluorophenyl)-N-(1-carboxyethyl)thiourea

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and ammonium thiocyanate (1.2 eq) in acetic anhydride (5-10 volumes).

  • Reaction: Heat the mixture at 80-90°C for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-water with vigorous stirring.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude N-(4-Fluorophenyl)-N-(1-carboxyethyl)thiourea.

Part 2: Hantzsch Thiazole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the crude thiourea derivative (1.0 eq) and an appropriate α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) in ethanol.

  • Base Addition: Add sodium acetate (1.5 eq) to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture and pour it into cold water.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Purification: The crude thiazole derivative can be purified by column chromatography on silica gel or by recrystallization.

Rationale and Insights:

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The choice of the α-haloketone allows for the introduction of various substituents at the 4-position of the thiazole ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. The fluorophenyl moiety is anticipated to enhance the biological activity and metabolic stability of the final compounds.

B. Amide Coupling for the Synthesis of Bioactive Peptidomimetics

The carboxylic acid functionality of this compound makes it an ideal candidate for incorporation into peptide-like structures or for coupling with various amines to generate a wide array of amides. These amides can exhibit a range of biological activities.

Workflow for Amide Coupling:

G A This compound D Novel Amide Derivative A->D Amide Bond Formation B Amine (R-NH2) B->D C Coupling Reagent (e.g., HATU, EDC) C->D

Caption: General workflow for amide coupling reactions.

Protocol 3: General Procedure for Amide Coupling

This protocol describes a standard amide coupling reaction.

Materials:

  • This compound

  • A primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling reagent such as HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

III. Physicochemical and Biological Data Summary

The following table summarizes the key physicochemical properties of the parent building block and provides a conceptual overview of the potential biological activities of its derivatives based on existing literature for similar scaffolds.

Compound/Derivative ClassMolecular FormulaMolecular Weight ( g/mol )Potential Biological ActivitiesKey Structural Features
This compound C₉H₁₀FNO₂183.18Building blockChiral center, COOH, NH, Fluorophenyl
Thiazole Derivatives Variable> 300Anticancer, AntimicrobialThiazole ring, Diverse substitutions
Amide Derivatives Variable> 250Diverse (e.g., CNS, anti-inflammatory)Amide bond, Variable amine component

Conclusion

This compound is a high-value building block that offers synthetic chemists a reliable and versatile starting point for the design and synthesis of novel compounds with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this fluorinated scaffold. The strategic incorporation of the 4-fluorophenylamino moiety, combined with the ability to readily derivatize the propanoic acid backbone, will undoubtedly continue to yield new molecular entities that can address unmet medical needs.

References

  • Fluorinated building blocks in drug design: new pathways and targets. Journal of Medicinal Chemistry. [Link]

  • This compound. MySkinRecipes. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for propionic acid derivatives. These compounds, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), necessitate rigorous toxicity profiling. This guide emphasizes the rationale behind experimental design, ensuring robust and reproducible data generation.

Scientific Rationale: Understanding Propionic Acid Derivative Cytotoxicity

Propionic acid derivatives, such as ibuprofen and ketoprofen, primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. However, their cytotoxic effects can be multifaceted, involving both COX-dependent and independent pathways. Understanding these mechanisms is critical for selecting the appropriate assay and interpreting results.

Potential mechanisms of cytotoxicity include:

  • Mitochondrial Perturbation: Some NSAIDs can uncouple oxidative phosphorylation, leading to a decrease in cellular ATP production and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.[1]

  • Induction of Apoptosis: Propionic acid derivatives have been shown to induce programmed cell death (apoptosis) in various cell lines.[2] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of a cascade of enzymes called caspases.[3][4][5]

  • Membrane Damage: At higher concentrations, these compounds can cause a loss of cell membrane integrity, leading to necrosis.[6]

The choice of cytotoxicity assay should, therefore, be aligned with the anticipated mechanism of cell death.

Assay Selection: Choosing the Right Tool for the Question

A variety of assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations. The selection of an appropriate assay is a critical step in experimental design.

Assay TypePrincipleAdvantagesDisadvantages
Metabolic Assays
MTT/XTT/MTSReduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[7]High throughput, relatively inexpensive, widely used.Can be affected by changes in cellular metabolism that are not directly related to viability.[8]
ATP-Based LuminescenceMeasures ATP levels using the luciferase-luciferin reaction; ATP is a marker of metabolically active cells.[9][10]Highly sensitive, rapid, and suitable for high-throughput screening.[11]ATP levels can fluctuate with metabolic activity; requires a luminometer.
Membrane Integrity Assays
Lactate Dehydrogenase (LDH)Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[6][12]Non-destructive to remaining viable cells (supernatant is used), can be multiplexed with other assays.[13]LDH in serum-containing media can lead to high background; less sensitive for early apoptotic events.[8]
Neutral Red (NR) UptakeBased on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[14][15][16]Inexpensive, sensitive, and distinguishes viable from dead cells based on lysosomal integrity.[17]Can be influenced by compounds that alter lysosomal pH.
Apoptosis Assays
Caspase ActivationMeasures the activity of caspases (e.g., caspase-3/7), key executioners of apoptosis.[4][18]Provides mechanistic insight into programmed cell death.May not detect non-apoptotic cell death pathways.

Decision-Making Workflow for Assay Selection The following diagram illustrates a logical approach to selecting the most appropriate cytotoxicity assay.

AssaySelection Assay Selection Workflow A Primary Research Question B Screening for general toxicity? A->B Yes C Investigating mechanism of cell death? A->C Yes D Metabolic Assays (MTT, ATP-based) B->D E Membrane Integrity Assays (LDH, Neutral Red) B->E F Early or late stage cytotoxicity? C->F G Early (Apoptosis) F->G H Late (Necrosis) F->H I Caspase Activation Assays G->I J LDH Release Assay H->J

Caption: A decision tree to guide the selection of an appropriate cytotoxicity assay.

Cell Line Selection and Culture

The choice of cell line is crucial and should be relevant to the intended application of the propionic acid derivative. For example, when assessing gastrointestinal toxicity, an intestinal epithelial cell line like HCT-8 would be appropriate.[1] For evaluating potential liver toxicity, hepatocyte-derived cell lines such as HepG2 or THLE-2 are commonly used.[19][20][21]

Recommended Cell Lines for Propionic Acid Derivative Cytotoxicity Studies:

Cell LineTissue of OriginRationale for Use
HepG2 Human Liver CarcinomaWell-characterized model for hepatotoxicity studies.[19]
THLE-2 Human Normal LiverProvides a non-cancerous control to compare against liver cancer cell lines.[20]
HCT-8 Human Ileocecal AdenocarcinomaModel for assessing gastrointestinal toxicity.[1]
Fibroblasts (e.g., hTERT Gingival Fibroblasts) Human Connective TissueOften used in general cytotoxicity testing.[22]

General Cell Culture Best Practices: Adherence to standardized cell culture techniques is paramount for reproducible results. The ATCC provides comprehensive guides for animal cell culture.[23][24][25] Key considerations include:

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination.

  • Cell Passage Number: Use cells within a consistent and low passage number range.[8]

  • Cell Seeding Density: Optimize cell seeding density to ensure logarithmic growth during the experiment.[26]

Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized for your specific cell line and experimental conditions.

Protocol 1: MTT Assay for General Cytotoxicity Screening

This protocol is adapted from established methods and is designed to assess the impact of propionic acid derivatives on cell metabolic activity.[7][27]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Propionic Acid Derivative B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • Selected cell line

  • Complete culture medium

  • Propionic acid derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells in the logarithmic growth phase. b. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 1,000-100,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[28]

  • Compound Treatment: a. Prepare serial dilutions of the propionic acid derivative in complete culture medium. b. Carefully remove the medium from the wells and replace it with 100 µL of the compound dilutions. c. Include appropriate controls:

    • Untreated Control: Cells in medium only.
    • Vehicle Control: Cells in medium with the same concentration of solvent (e.g., DMSO) as the highest compound concentration. The final DMSO concentration should typically be below 0.5%.[26] d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[29]
  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light.[7]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Plot the % viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol measures the release of LDH from damaged cells and is based on commercially available kits and established procedures.[12][30]

Principle of LDH Cytotoxicity Assay

LDH_Mechanism LDH Assay Mechanism cluster_0 Damaged Cell cluster_1 Assay Reaction A LDH (released) B Lactate + NAD+ A->B catalyzes C Pyruvate + NADH B->C D Tetrazolium Salt C->D reduces E Formazan (colored) D->E

Caption: Mechanism of the colorimetric LDH cytotoxicity assay.

Materials:

  • Cell culture supernatant from treated cells (from section 4.1, step 2d)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • 96-well assay plate

  • Microplate reader

Procedure:

  • Sample Collection: a. After the compound treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Controls: a. Spontaneous LDH Release: Supernatant from untreated or vehicle-treated cells. b. Maximum LDH Release: Add lysis buffer to untreated control wells 45 minutes before collecting the supernatant. c. Background Control: Culture medium without cells.

  • Assay Reaction: a. Prepare the LDH reaction mixture according to the manufacturer's instructions. b. Add 50 µL of the reaction mixture to each well containing the supernatant. c. Incubate for up to 30 minutes at room temperature, protected from light.[30]

  • Data Acquisition: a. Stop the reaction using the stop solution provided in the kit. b. Measure the absorbance at the recommended wavelength (typically 490 nm).[6]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.[8][31]
Low absorbance signal (MTT assay) Insufficient cell number, short incubation time with MTT, cell death.Optimize cell seeding density. Increase MTT incubation time (up to 4 hours).[8]
High background (LDH assay) Serum in the culture medium contains LDH. Microbial contamination.Use serum-free medium during the treatment period. Visually inspect plates for contamination.[8]
Compound precipitation Poor solubility of the propionic acid derivative in the culture medium.Check the solubility limit. Use a suitable co-solvent (e.g., DMSO) at a non-toxic concentration.[8]

For more detailed troubleshooting, refer to resources on common problems in cell-based assays.[26][32][33]

Conclusion

The in vitro cytotoxicity assessment of propionic acid derivatives is a critical step in their development and safety evaluation. By carefully selecting the appropriate assay, cell line, and adhering to rigorous experimental protocols, researchers can obtain reliable and meaningful data. The methodologies and insights provided in this guide are intended to support the generation of high-quality, reproducible results in the field of toxicology and drug development.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of Caco-2 cells for permeation studies. International Journal of Pharmaceutics, 297(1-2), 241–245.
  • Fulda, S., & Debatin, K. M. (1999). Activation and role of caspases in chemotherapy-induced apoptosis. Drug Resistance Updates, 2(1), 21–29. [Link]

  • Hipler, B. (2007). The use of an ATP bioluminescence assay to quantify cell cytotoxicity. BMG LABTECH Application Note. [Link]

  • Repetto, G., & Zurita, J. L. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology, 446, 17–23. [Link]

  • Genomax. (n.d.). Luminescence ATP Assays. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Cree, I. A. (1997). Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Toxicology in Vitro, 11(5), 553–556. [Link]

  • Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of cytotoxicity effects of propionic acid compounds to THLE-2 and HEP-G2 cells. International Journal of Pharmacology, 20(5), 906-911. [Link]

  • Hakim, M. N., et al. (2021). In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. International Journal of Pharmaceutical Research, 13(1). [Link]

  • Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. Madame Curie Bioscience Database. [Link]

  • Ramachandran, A., & Jaeschke, H. (2019). Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis. International Journal of Molecular Sciences, 20(21), 5347. [Link]

  • Launay, S., et al. (2005). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Oncogene, 24(34), 5423–5433. [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Science Alert. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Retrieved from [Link]

  • Science Alert. (2025). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to... Retrieved from [Link]

  • IMR Press. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Retrieved from [Link]

  • Fulda, S., et al. (2002). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 22(5), 2673-2677. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Leist, M., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–408. [Link]

  • IMR Press. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Retrieved from [Link]

  • Kim, J., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4995. [Link]

  • ResearchGate. (2023). What cell line should I choose for cytotoxicity assays? Retrieved from [Link]

  • Babich, H., & Borenfreund, E. (1992). Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. In Vitro Toxicology, 5(2), 91-101. [Link]

  • Asiri, A., & Bakillah, A. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Preprints.org. [Link]

  • Promega & Eppendorf. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Bio-protocol. (n.d.). MTT Assay protocol. Retrieved from [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]

  • Dragos, D., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1145. [Link]

Sources

Investigating 2-((4-Fluorophenyl)amino)propanoic acid effects on GPCRs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 2-((4-Fluorophenyl)amino)propanoic Acid

Part 1: Executive Summary & Mechanistic Insight

This compound represents a "privileged scaffold" in G Protein-Coupled Receptor (GPCR) medicinal chemistry. Structurally, it is an N-arylated


-amino acid. This pharmacophore is critical in the investigation of Class C GPCRs  (specifically the Amino Acid-Sensing family: CaSR, GPRC6A, and T1R1/T1R3) and Class A Metabolic GPCRs  (GPR40/FFAR1, GPR120/FFAR4).

Unlike simple endogenous ligands, the addition of the 4-fluorophenyl group typically enhances lipophilicity and metabolic stability, often converting a weak endogenous agonist (like Alanine or Phenylalanine) into a potent allosteric modulator or a biased agonist .

Primary Biological Targets & Rationale
  • Calcium-Sensing Receptor (CaSR) & GPRC6A: These receptors are allosterically modulated by aromatic amino acids. The fluorinated phenyl ring mimics the side chain of Phenylalanine/Tryptophan but with altered electronic properties, potentially stabilizing the "Venus Flytrap" domain of Class C GPCRs.

  • Free Fatty Acid Receptors (GPR40/FFAR1): Phenylpropanoic acid derivatives are well-documented GPR40 agonists (used in T2D research). The amino-linker variant serves as a critical bio-isostere to probe the orthosteric vs. allosteric binding sites.

Part 2: Experimental Workflows & Protocols

Workflow Overview: From Binding to Bias

To rigorously validate the activity of this compound, a hierarchical screening approach is required.

GPCR_Workflow Start Compound Reconstitution (DMSO Stock) Step1 Primary Screen: Calcium Mobilization (FLIPR) Start->Step1 10µM Screen Step2 Secondary Screen: cAMP / IP-One HTRF Step1->Step2 Gq Confirmation Step3 Orthogonal Assay: Beta-Arrestin Recruitment Step1->Step3 Biased Sig. Check Decision Hit Validation & Mode of Action Step2->Decision Step3->Decision

Figure 1: Hierarchical screening workflow for characterizing putative nutrient-sensing GPCR ligands.

Protocol A: Kinetic Calcium Mobilization Assay (FLIPR/FlexStation)

Targeting Gq-coupled signaling (CaSR, GPR40, GPRC6A).

Principle: This assay measures the release of intracellular calcium (


) triggered by 

activation. Since this compound may act as a Positive Allosteric Modulator (PAM) , the protocol includes a "Potentiation" mode.

Materials:

  • Cell Line: HEK293 stable cell line expressing CaSR or GPR40 (with

    
     promiscuous G-protein if necessary).
    
  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Assay Buffer). Critical: For CaSR, ensure basal

    
     is controlled (0.5 mM).
    

Step-by-Step Methodology:

  • Cell Plating:

    • Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (The "No-Wash" Method):

    • Remove culture media. Add 100 µL of Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid to inhibit anion exchange).

    • Incubate: 45 min at 37°C, then 15 min at RT (to minimize temperature artifacts).

  • Compound Preparation:

    • Stock: Dissolve this compound in 100% DMSO to 10 mM.

    • Working Solution: Dilute to 5x final concentration in Assay Buffer (Max DMSO final = 0.5%).

    • PAM Mode Setup: Prepare a sub-maximal (

      
      ) concentration of the orthosteric agonist (e.g., 
      
      
      
      or Linoleic Acid).
  • Data Acquisition (Real-Time):

    • Instrument: FLIPR Tetra or FlexStation 3.

    • Settings: Excitation 485 nm / Emission 525 nm. Read every 1.5 seconds for 180 seconds.

    • Injection:

      • Agonist Mode: Inject Compound at T=20s.

      • PAM Mode: Inject Compound at T=20s (monitor for 5 min), then inject

        
         Agonist.
        
  • Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline / Baseline).
      
    • Plot log(concentration) vs. Response using a 4-parameter logistic fit.

Protocol B: HTRF cAMP Accumulation Assay

Targeting Gi/Gs signaling (GPR120, GPR40).

Principle: Many nutrient receptors (like GPR120) recruit


-arrestin or couple to 

. This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP.

Methodology:

  • Cell Stimulation:

    • Resuspend cells in stimulation buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.

    • Dispense 10 µL cells (2,000 cells/well) into a white 384-well low-volume plate.

  • Treatment:

    • Add 5 µL of this compound (serial dilution).

    • For Gi-coupled targets (GPR120): Co-stimulate with 1 µM Forskolin (to raise cAMP baseline).

    • Incubate 30-45 min at RT.

  • Detection (Lysis & FRET):

    • Add 5 µL cAMP-d2 (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

    • Incubate 1 hour at RT in the dark.

  • Readout:

    • Measure HTRF ratio (665 nm / 620 nm).

    • Interpretation: Signal is inversely proportional to cAMP concentration.

    • Decrease in Signal = High cAMP (Gs Agonist).

    • Increase in Signal (vs Forskolin) = Low cAMP (Gi Agonist).

Part 3: Mechanistic Visualization

Understanding the signaling pathway is crucial for interpreting "off-target" effects or biased signaling. Below is the signaling cascade for GPR40/CaSR (Gq-coupled) activation by amino-acid derivatives.

Gq_Signaling Ligand 2-((4-Fluorophenyl) amino)propanoic acid GPCR GPCR (CaSR / GPR40) Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Flux Ca->PKC

Figure 2: Signal Transduction Pathway. The compound triggers the Gq-PLC-IP3 axis, resulting in Calcium mobilization.

Part 4: Data Analysis & Troubleshooting

Quantitative Analysis Table

When analyzing dose-response curves, organize your data as follows to determine potency and efficacy.

ParameterDefinitionExpected Range (Hit)Calculation Method
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Concentration at 50% max response10 nM – 10 µM4-Parameter Logistic Regression (Hill Eq)

Max efficacy relative to control agonist> 30% of Control

Hill Slope Steepness of the curve0.8 – 1.2Derived from curve fit; >1.5 implies cooperativity
Z' Factor Assay robustness> 0.5$1 - (3\sigma{pos} + 3\sigma_{neg}) /
Troubleshooting "Flat" Curves

If this compound shows no activity in Agonist Mode:

  • Check Solubility: Fluorinated amino acids can precipitate in aqueous buffers. Ensure <0.5% DMSO and vortex immediately before addition.

  • Switch to PAM Mode: Many amino acid derivatives are silent allosteric modulators (SAMs) or PAMs. They require the presence of an orthosteric ligand (e.g.,

    
     or L-Phe) to show an effect.
    
  • Check Incubation Time: For GPR120/GPR40, lipophilic ligands may require longer pre-incubation (15-30 mins) to partition into the membrane binding pocket.

References

  • Conigrave, A. D., et al. (2000). "L-amino acid sensing by the calcium-sensing receptor: a novel mechanism of extracellular nutrient recognition." Proceedings of the National Academy of Sciences. Link

  • Hirasawa, A., et al. (2005). "Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120." Nature Medicine. Link

  • Briscoe, C. P., et al. (2003). "The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids." Journal of Biological Chemistry. Link

  • Zhang, Y., et al. (2008). "Coding of sweet, bitter, and umami tastes: different receptor cells sharing similar signaling pathways." Cell. Link

  • Kenakin, T., et al. (2010). "A simple method for quantifying functional selectivity and agonist bias." ACS Chemical Neuroscience. Link

Application Notes & Protocols: Esterification and Amidation of Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Amino acids are the fundamental building blocks of life, distinguished by the presence of at least one amine (-NH₂) and one carboxylic acid (-COOH) functional group. This bifunctional nature makes them versatile synthons in organic chemistry, particularly in the synthesis of peptides and pharmaceutical compounds. Modifying these core functional groups is a cornerstone of drug development, proteomics, and materials science.

Two of the most critical transformations are esterification of the carboxylic acid and amidation of the same group. Esterification is frequently employed to protect the C-terminus during peptide synthesis, enhance the solubility of amino acids in organic solvents, or create prodrugs with improved bioavailability.[1] Amidation is the very reaction that forms the peptide bond, linking amino acids together to form peptides and proteins. Beyond peptide synthesis, both reactions are essential for creating complex molecular architectures and introducing diverse functionalities.[2][3]

This guide provides a comprehensive overview of the theoretical principles and practical laboratory protocols for performing esterification and amidation on amino acids. It is designed for researchers and professionals in chemistry and drug development, offering insights into reaction mechanisms, reagent selection, and detailed, validated procedures.

Section 1: Esterification of Amino Acids

Esterification converts the carboxylic acid moiety of an amino acid into an ester. This is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst.

Theoretical Background: The Fischer-Speier Mechanism

The most common method for esterifying amino acids is the Fischer-Speier esterification .[4] The reaction mechanism involves a nucleophilic acyl substitution where the alcohol acts as the nucleophile.[5][6]

The key steps are:

  • Protonation of the Carbonyl: A strong acid catalyst (e.g., H⁺ from HCl or H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like an alcohol.

  • Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

A significant advantage of this acid-catalyzed method is that it simultaneously protects the amino group by protonating it to form an ammonium salt, preventing it from participating in unwanted side reactions.[6]

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism AA Amino Acid (R-COOH) Protonated_AA Protonated Carbonyl AA->Protonated_AA + H+ H_plus H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_AA->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Leaving Water Elimination Proton_Transfer->Water_Leaving - H2O Ester_Product Amino Acid Ester Water_Leaving->Ester_Product - H+

Caption: Mechanism of Fischer-Speier Esterification.

Methodologies and Reagents
Method A: Classic Fischer Esterification with Thionyl Chloride

This is a robust and widely used method. Thionyl chloride (SOCl₂) reacts with the alcohol (e.g., methanol) in situ to generate anhydrous hydrogen chloride (HCl) gas, which serves as the acid catalyst.[7] This avoids the need to bubble corrosive HCl gas through the solvent. The alcohol typically serves as both the reactant and the solvent.

Method B: Esterification using Trimethylchlorosilane (TMSCl)

This approach offers a milder alternative for generating the acid catalyst in situ. TMSCl reacts with the alcohol to produce HCl under non-aqueous conditions. The reactions can often be performed at room temperature, making it suitable for more sensitive substrates.[1]

Detailed Protocol: Synthesis of L-Alanine Methyl Ester Hydrochloride

This protocol details the synthesis of L-Alanine methyl ester using the thionyl chloride method.

Materials:

  • L-Alanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Round-bottom flask with stir bar

  • Condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of anhydrous methanol. Cool the flask in an ice bath to 0 °C.

    • Causality: This step is performed in an ice bath because the reaction between thionyl chloride and methanol is highly exothermic. Slow addition prevents a dangerous temperature spike and potential side reactions.

  • Acidification: While stirring vigorously, slowly add 10.0 mL of thionyl chloride dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C. After addition, remove the ice bath and allow the solution to stir for an additional 30 minutes. This solution is now methanolic HCl.

  • Reaction: Add 10.0 g of L-Alanine to the prepared methanolic HCl solution. Attach a condenser to the flask.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature. Remove the solvent (methanol) under reduced pressure using a rotary evaporator. A white solid or viscous oil will remain.

  • Purification: Add 100 mL of anhydrous diethyl ether to the residue and stir or sonicate vigorously. The product, L-Alanine methyl ester hydrochloride, is insoluble in ether and will precipitate as a white solid. The ether wash removes any non-polar impurities.

    • Causality: The hydrochloride salt of the amino ester is ionic and thus insoluble in a non-polar solvent like diethyl ether, allowing for simple purification by precipitation and filtration.

  • Isolation: Collect the white solid by vacuum filtration and wash the filter cake with another 50 mL of diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40 °C overnight to yield the final L-Alanine methyl ester hydrochloride.

Characterization and Quality Control
Technique Purpose Expected Result for L-Alanine Methyl Ester HCl
¹H NMR Structural ConfirmationAppearance of a new singlet at ~3.7 ppm (3H, -OCH₃).
¹³C NMR Structural ConfirmationAppearance of a new signal at ~52 ppm (-OCH₃).[8]
HPLC Purity AssessmentA single major peak indicating high purity.[9][10]
Melting Point Identity and PurityCompare with literature value. A sharp melting point range indicates high purity.

Section 2: Amidation of Amino Acids

Amidation involves forming an amide bond between the carboxylic acid of an amino acid and an amine. This reaction is fundamental to peptide synthesis but requires different strategies than esterification due to the basicity of the reacting amine.

Theoretical Background: The Challenge of Direct Amidation

Simply mixing an amino acid and an amine is ineffective. The amine, being a base, will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[11] To overcome this, the carboxylic acid must be "activated" with a coupling reagent .

The general mechanism is a two-step process:

  • Activation: The N-protected amino acid reacts with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride.[12]

  • Nucleophilic Attack: The target amine attacks the activated carbonyl carbon of the intermediate, displacing the activated leaving group and forming the thermodynamically stable amide bond.

Amidation_Workflow cluster_1 Amidation via Carboxylic Acid Activation Protected_AA N-Protected Amino Acid Activated_Intermediate Reactive Intermediate (e.g., O-Acylisourea) Protected_AA->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., DCC) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct (e.g., DCU) Activated_Intermediate->Byproduct Amine Amine (R'-NH2)

Caption: General workflow for amidation using a coupling reagent.

The Critical Role of Protecting Groups

For amidation, the α-amino group of the starting amino acid must be protected.[2][3] If left unprotected, the amino group of one molecule could attack the activated carboxyl group of another, leading to uncontrolled polymerization. The most common N-protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) , chosen for their stability during the coupling reaction and their selective removal under specific conditions.[13][14]

Methodologies and Reagents
Method A: Carbodiimide-Mediated Coupling

Carbodiimides, such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) , are classic and effective coupling reagents.[12][15] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] A major consideration is the formation of an insoluble urea byproduct (dicyclohexylurea, DCU, in the case of DCC), which can be conveniently removed by filtration.[15] To improve reaction efficiency and suppress potential racemization of the chiral α-carbon, additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure are often included.[12][15]

Method B: Modern Aminium/Uronium and Phosphonium Reagents

Reagents such as HBTU , HATU , and PyBOP are highly efficient aminium/uronium or phosphonium salts.[15][16] They react with the N-protected amino acid to form active esters in situ, which then rapidly react with the amine. These reagents are known for fast reaction times, high yields, and low rates of racemization, making them a preferred choice in modern peptide synthesis.[12][16]

Method C: Advanced Protecting-Group-Free Amidation

Recent research has led to methods for the direct amidation of unprotected amino acids using borate esters or other Lewis acids.[17][18] These advanced techniques can significantly shorten synthetic routes by eliminating the need for protection and deprotection steps.[19]

Detailed Protocol: Synthesis of N-Boc-Phenylalanine-Leucinamide using DCC/HOBt

This protocol details the coupling of N-Boc-Phenylalanine with Leucinamide.

Materials:

  • N-Boc-Phenylalanine

  • Leucinamide hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5.3 g of N-Boc-Phenylalanine and 3.0 g of HOBt in 100 mL of anhydrous DCM. In a separate flask, suspend 3.3 g of Leucinamide hydrochloride in 50 mL of DCM and add 3.5 mL of DIPEA to neutralize the salt and liberate the free amine.

    • Causality: DIPEA is a non-nucleophilic base used to deprotonate the amine hydrochloride salt without interfering with the coupling reaction.

  • Combine and Cool: Add the Leucinamide/DIPEA solution to the main reaction flask. Stir for 10 minutes, then cool the mixture to 0 °C in an ice bath.

  • Activation and Coupling: Dissolve 4.5 g of DCC in 20 mL of anhydrous DCM and add this solution dropwise to the cooled reaction mixture over 20 minutes.

    • Causality: The reaction is cooled to control the exothermic activation step and minimize racemization.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up - Filtration: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up - Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.

    • Wash sequentially with 50 mL of 1M HCl (removes excess DIPEA).

    • Wash with 50 mL of saturated NaHCO₃ solution (removes unreacted N-Boc-Phe and HOBt).

    • Wash with 50 mL of brine (removes residual water and salts).

  • Drying and Concentration: Dry the organic layer (DCM) over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure with a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization and Quality Control
Technique Purpose Expected Result for N-Boc-Phe-Leu-NH₂
¹H NMR Structural ConfirmationAppearance of a new amide N-H signal, correlation between Phe and Leu protons.
HPLC Purity AssessmentA single major peak.[20]
Mass Spec (ESI-MS) Molecular Weight ConfirmationA peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the target molecule.

Summary and Best Practices

Parameter Esterification (Fischer Method) Amidation (DCC/HOBt Method)
Primary Goal Convert -COOH to -COORConvert -COOH to -CONHR'
Key Reagents Alcohol, Strong Acid Catalyst (e.g., SOCl₂)Amine, Coupling Reagent (DCC), Additive (HOBt)
N-Protection Not usually required (acid protects amine)Mandatory (e.g., Boc, Fmoc)
Reaction Conditions Reflux temperature0 °C to Room Temperature
Work-up Solvent evaporation, precipitation/triturationFiltration of byproduct, liquid-liquid extraction
Key Challenge Driving equilibrium to completionPreventing racemization, activating carboxyl

General Best Practices:

  • Anhydrous Conditions: Amidation coupling reactions are highly sensitive to moisture, which can hydrolyze the activated intermediate. Always use dry solvents and glassware.

  • Temperature Control: For amidation, initial activation should be performed at 0 °C to minimize side reactions and preserve chiral integrity.

  • Stoichiometry: Precise control over the stoichiometry of the coupling reagents is crucial for high yields and purity.

  • Reaction Monitoring: Use TLC or HPLC to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.

References
  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024). Pearson. [Link]

  • Albericio, F., et al. (2017). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Ueda, T., et al. (2010). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Khan, I., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal. [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food and Nutrition Progress. [Link]

  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews. [Link]

  • AK Lectures. Acylation and Esterification of Amino Acids. AK Lectures. [Link]

  • Albericio, F., et al. (2017). Amino Acid-Protecting Groups. ACS Publications. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Albericio, F., et al. (2017). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Sheppard, T.D., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. The Sheppard Group. [Link]

  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Analytical Methods for Amino Acids. SHIMADZU CORPORATION. [Link]

  • Sheppard, T.D., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. RSC Publishing. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Why is Fisher method preferred for the esterification of amino acids? (2014). Reddit. [Link]

  • Sheppard, T.D., et al. (2019). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate. [Link]

  • Amidation. (2020). Blog pi. [Link]

  • Li, J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Albericio, F., et al. (2014). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. AAPPTEC. [Link]

  • How to do esterification of amino acid? (2016). ResearchGate. [Link]

  • Sheppard, T.D., et al. (2019). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]

  • Commonly used amide/peptide coupling reagents. ResearchGate. [Link]

  • Reactions of α-Amino Acids : Carboxylic Acid Esterification. Michigan State University. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Fujiwara, S., & Arata, Y. (1963). Nuclear Magnetic Resonance Spectra of Amino Acids and their Derivatives. II. Analyses of NMR Spectra of Amino Acids. The Journal of Chemical Physics. [Link]

  • How to Make Amides: Mechanism. (2014). YouTube. [Link]

  • Preparation of amides using DCC. Khan Academy. [Link]

  • Method for preparing amino acid esters.
  • Biondini, D., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. [Link]

  • Anand, R., & Vimal. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Semantic Scholar. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

Sources

Advanced Application Note: 2-((4-Fluorophenyl)amino)propanoic Acid in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

Compound Profile[1][2][3]
  • Chemical Name: 2-((4-Fluorophenyl)amino)propanoic acid

  • Synonyms: N-(4-Fluorophenyl)-DL-alanine; N-(4-Fluorophenyl)alanine

  • CAS Number: 16583-82-7

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
  • Molecular Weight: 183.18 g/mol

Research Significance

In the landscape of antimicrobial drug discovery, This compound serves as a critical peptidomimetic scaffold and pharmacophore building block . Unlike standard amino acids, the N-arylation (specifically with a 4-fluorophenyl group) confers two distinct advantages essential for next-generation antibiotics:

  • Proteolytic Resistance: The N-substituted amine prevents recognition by standard bacterial proteases and mammalian peptidases, significantly extending the half-life of peptide-based therapeutics.

  • Enhanced Lipophilicity: The fluorine atom at the para position increases the partition coefficient (LogP), facilitating passive diffusion across the bacterial cell envelope—a major bottleneck in Gram-negative drug discovery.

This compound is primarily utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of protease-resistant Antimicrobial Peptides (AMPs) .

Part 2: Mechanism of Action & Experimental Logic

To effectively utilize this compound, researchers must understand its dual role as both a "warhead" precursor and a structural modifier.

Mechanistic Pathways

When incorporated into a bioactive small molecule or peptide, the 4-fluorophenylamino moiety modulates activity via the following mechanisms:

  • Membrane Disruption (Peptides): In AMPs, this residue acts as a "hydrophobic anchor," inserting into the bacterial phospholipid bilayer and promoting pore formation or depolarization.

  • Metabolic Blockade (Small Molecules): As a structural analog of phenylalanine/alanine, it can act as an antimetabolite, competitively inhibiting bacterial enzymes involved in amino acid biosynthesis or transport (e.g., PheP transporter).

Experimental Workflow Diagram

The following flowchart outlines the logical progression from compound acquisition to hit validation.

Antimicrobial_Workflow cluster_Screening Primary Screening cluster_Mechanism Mechanism Validation Start Compound Acquisition (CAS 16583-82-7) Solubility Solubility Optimization (DMSO/Buffer System) Start->Solubility MIC MIC/MBC Assay (CLSI Standards) Solubility->MIC Toxicity Cytotoxicity Counter-Screen (HEK293/HepG2) MIC->Toxicity If MIC < 16 µg/mL Membrane Membrane Depolarization (DiSC3(5) Assay) MIC->Membrane Hit Confirmation Lead Lead Candidate Optimization Toxicity->Lead High Selectivity Index Proteolysis Proteolytic Stability (Trypsin/Proteinase K) Membrane->Proteolysis Proteolysis->Lead t1/2 > 4h

Caption: Logical workflow for evaluating N-aryl amino acid derivatives in antimicrobial discovery, prioritizing solubility and stability early in the pipeline.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation & Solubility Optimization

Rationale: N-aryl amino acids often exhibit zwitterionic character but reduced water solubility due to the aromatic ring. Proper solubilization is critical to avoid false negatives in MIC assays.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 0.1 M NaOH (optional for pH adjustment).

Procedure:

  • Stock Solution: Dissolve 10 mg of this compound in 1 mL of 100% DMSO to create a 10 mg/mL (approx. 54 mM) stock. Vortex for 30 seconds.

    • Note: If turbidity persists, sonicate for 5 minutes at 40°C.

  • Working Solution: Dilute the stock 1:100 in PBS to achieve a 100 µg/mL working concentration.

    • Critical Check: Ensure final DMSO concentration in the assay does not exceed 1% (or 2.5% for resistant strains), as DMSO itself is bacteriostatic at high levels.

Protocol 2: Antimicrobial Susceptibility Testing (MIC)

Rationale: Standardized microdilution ensures data is comparable across laboratories. This protocol is adapted for hydrophobic amino acid derivatives.

Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Steps:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate. Add 200 µL of compound stock (from Protocol 1) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard excess. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Data Interpretation Table:

MIC Value (µg/mL)Interpretation for N-Aryl Amino AcidsRecommended Action
< 4 Highly PotentProceed to mechanism of action & in vivo toxicity.
4 - 32 Moderate ActivityGood scaffold; requires SAR optimization (e.g., modify propanoic acid tail).
> 64 InactiveCompound likely unable to penetrate cell wall; attempt conjugation to cationic peptide.
Protocol 3: Proteolytic Stability Assay

Rationale: The primary advantage of using N-(4-fluorophenyl)alanine over natural phenylalanine is resistance to enzymatic degradation. This assay validates that hypothesis.

Reagents:

  • Proteinase K or Trypsin (1 mg/mL in PBS).

  • HPLC/LC-MS system.

Procedure:

  • Incubation: Mix compound (1 mM) with Proteinase K (0.1 mg/mL) in PBS at 37°C.

  • Sampling: Aliquot 50 µL samples at t=0, 1h, 4h, 12h, and 24h.

  • Quenching: Immediately add 50 µL of ice-cold Acetonitrile + 0.1% Formic Acid to stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.

  • Calculation: Plot % remaining compound vs. time.

    • Success Metric: >80% intact after 4 hours indicates high metabolic stability suitable for systemic administration.

Part 4: References & Grounding

The protocols and mechanistic insights above are synthesized from established methodologies in medicinal chemistry and peptide science.

  • Design of N-Aryl Amino Acids:

    • Title: N-Aryl Amino Acids as Potential Antibacterial Agents[1][2][3][4][5]

    • Source: MDPI (Molecules)

    • URL:[Link]

    • Relevance: Validates the antibacterial potency of N-aryl amino acid scaffolds against S. pneumoniae and E. coli.[2][3]

  • Fluorine in Peptide Engineering:

    • Title: Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S[5]

    • Source: Chemical Science (RSC)

    • URL:[Link]

    • Relevance: Demonstrates the utility of fluorinated phenylalanine derivatives in enhancing the properties of antimicrobial cyclic peptides.[5]

  • Mechanism of Action (Membrane Interaction):

    • Title: How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes[4]

    • Source: Journal of Physical Chemistry B

    • URL:[Link]

    • Relevance: Explains the structural basis for how hydrophobic/unnatural amino acid substitutions improve membrane permeabilization.

  • General Protocol Standards:

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically

    • Source: Clinical and Laboratory Standards Institute (CLSI)

    • URL:[Link]

    • Relevance: The gold standard for the MIC protocols described in Part 3.

Sources

Application Note: Experimental Setup for Testing Anti-Inflammatory Activity of Arylpropionic Acids

[1]

Abstract

Arylpropionic acids (e.g., Ibuprofen, Naproxen, Ketoprofen) represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2][3] Their efficacy hinges on the inhibition of Cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][4] This application note provides a rigorous, multi-stage experimental framework for evaluating novel arylpropionic acid derivatives. Unlike generic screening guides, this protocol emphasizes chiral specificities , solubility management , and self-validating assay systems to ensure data integrity from the bench to the vivarium.

Part 1: Chemical Handling & Compound Management

The Hidden Variable: Chirality & Solubility Arylpropionic acids possess a chiral center at the



  • Critical Directive: For in vitro enzymatic and cellular assays, you must test the racemic mixture AND the pure (

    
    )-enantiomer separately to avoid false negatives.
    
  • Solubility Protocol:

    • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10-50 mM. Arylpropionic acids are lipophilic; ensure complete solubilization by vortexing.

    • Working Solutions: Serial dilutions must be performed in DMSO first, then spiked into the culture media.[5]

    • The "0.1% Rule": The final concentration of DMSO in cell culture must never exceed 0.1% (v/v). Higher concentrations induce cytotoxicity in macrophages, mimicking an "anti-inflammatory" effect by simply killing the cells.

Part 2: In Vitro Enzymatic Screening (Mechanism of Action)

Before cellular testing, the compound's affinity for COX-1 vs. COX-2 must be quantified. This defines the safety profile (COX-1 inhibition correlates with gastric toxicity).

Mechanism of Action Pathway

The following diagram illustrates the precise intervention point of arylpropionic acids within the arachidonic acid cascade.

COX_PathwayPhospholipidsMembrane PhospholipidsAAArachidonic AcidPhospholipids->AAPLA2COX1COX-1(Constitutive)AA->COX1COX2COX-2(Inducible)AA->COX2PGG2PGG2COX1->PGG2COX2->PGG2ProfenArylpropionic Acid(Inhibitor)Profen->COX1InhibitsProfen->COX2InhibitsPGH2PGH2PGG2->PGH2PeroxidaseProstaglandinsProstaglandins(Pain/Inflammation)PGH2->Prostaglandins

Figure 1: Mechanism of Action. Arylpropionic acids competitively inhibit COX enzymes, blocking the conversion of Arachidonic Acid to PGG2.[1]

Colorimetric COX Inhibition Assay

Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (

4678

Protocol:

  • Reagents: Ovine COX-1 and Recombinant Human COX-2.[6][7]

  • Incubation: Incubate enzyme + Heme + Test Compound (10 nM – 100

    
    M) for 5 minutes at 25°C.
    
  • Initiation: Add Arachidonic Acid (substrate) and TMPD.

  • Readout: Measure Absorbance (590 nm) after 5 minutes.

  • Calculation:

    
    
    

Part 3: Cellular Validation (The "Self-Validating" System)

Model: LPS-Stimulated RAW 264.7 Macrophages.[9][10][11] Rationale: This assay confirms the compound can cross cell membranes and inhibit inflammation in a complex biological environment.

The Self-Validating Workflow

To ensure data integrity, every plate must contain three internal controls. If these fail, the entire experiment is void.

Control TypeConditionExpected ResultFailure Criteria
Negative Control Media + DMSO (No LPS)Basal NO levels (< 2

M)
High background indicates cell stress or contamination.
Positive Control LPS (1

g/mL) + DMSO
High NO levels (> 30

M)
Lack of response indicates bad LPS or senescent cells.
Viability Control Highest Drug Dose (No LPS)> 90% Viability (MTT)< 80% viability means the "inhibition" is actually toxicity.
Step-by-Step Protocol
  • Seeding: Plate RAW 264.7 cells at

    
     cells/mL in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media. Add Test Compound (0.1 – 100

    
    M) for 1 hour  prior to stimulation.
    
    • Why? Allows the drug to equilibrate and bind COX enzymes before the inflammatory cascade begins.

  • Stimulation: Add Lipopolysaccharide (LPS) to final conc. of 1

    
    g/mL. Incubate 18–24h.
    
  • Harvest:

    • Supernatant: Transfer 100

      
      L for Griess Assay (Nitric Oxide) or ELISA (PGE2, TNF-
      
      
      ).
    • Adherent Cells: Perform MTT or CCK-8 assay immediately to normalize data against cell viability.

Part 4: In Vivo Confirmation (Acute Inflammation)

Model: Carrageenan-Induced Paw Edema (Rat/Mouse).[12][13] Why this model? The edema developed 3–5 hours post-injection is strictly mediated by prostaglandins (COX pathway), making it the specific target for arylpropionic acids.

Experimental Timeline

The timing of dosing relative to the challenge is critical for pharmacokinetic alignment.

InVivo_TimelineT_minus_1T = -1 hrOral Dosing(Test Compound)T_0T = 0 hrSubplantar Injection(1% Carrageenan)T_minus_1->T_0T_1T = 1-2 hrEarly Phase Msmt(Histamine/Serotonin)T_0->T_1T_3T = 3-5 hrLate Phase Msmt(Prostaglandins)T_1->T_3

Figure 2: In Vivo Workflow. The critical window for Arylpropionic Acid efficacy is the Late Phase (3-5 hr).

Protocol
  • Animals: Wistar rats (150–200g). Fasted overnight to ensure consistent absorption of oral drugs.

  • Baseline: Measure initial paw volume (

    
    ) using a Plethysmometer  (water displacement).[14]
    
  • Dosing: Administer Test Compound, Vehicle (CMC/Tween), and Standard (Indomethacin 10 mg/kg) orally.

  • Induction: 1 hour later, inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours.
    
  • Calculation:

    
    
    
    
    [1][2]

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Insert.

  • Jantadee, K., et al. (2024). Anti-Inflammatory Effects of Sesamin-Loaded Nanoparticles in LPS-Stimulated RAW 264.7 Macrophages.[15] Pharmaceutics.

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology.

Application Note: Precision Docking Protocol for 2-((4-Fluorophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the computational docking protocol for 2-((4-Fluorophenyl)amino)propanoic acid (CAS: 16583-82-7), a structural hybrid between non-steroidal anti-inflammatory drugs (NSAIDs) and non-proteinogenic amino acids. Due to its unique pharmacophore—comprising a fluorinated aromatic tail, a secondary amine linker, and a propanoic acid headgroup—this molecule exhibits dual potential as an anti-inflammatory agent and a metabolic probe.

This protocol focuses on two distinct biological mechanisms:[1]

  • Inflammation Modulation: Docking into Cyclooxygenase-2 (COX-2) , leveraging the scaffold's similarity to fenamates and aryl-propionic acids.

  • Metabolic Transport: Docking into the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) , exploiting its phenylalanine-mimetic structure for potential cancer-cell targeting.

Computational Prerequisites

  • Workstation: 16+ Cores CPU, 64GB RAM, CUDA-enabled GPU (NVIDIA RTX 3080 or higher recommended for MD).

  • Software Stack:

    • Ligand Prep: Avogadro or Schrödinger LigPrep.

    • Docking Engine: AutoDock Vina (v1.2.3+) or Schrödinger Glide.

    • Visualization: PyMOL or UCSF ChimeraX.

    • Workflow Manager: KNIME or custom Python scripts.

Ligand Preparation Protocol

Objective: Generate a biologically accurate 3D conformer of this compound.

Chemical Insight (Critical Step)

Unlike standard aliphatic amino acids, the nitrogen atom in this molecule is directly bonded to a phenyl ring (aniline derivative).

  • Basicity Shift: The electron-withdrawing phenyl ring drastically lowers the pKa of the nitrogen (approx. pKa ~3–4) compared to a standard amine (pKa ~9–10).

  • Physiological State: At pH 7.4, the amine remains neutral (unprotonated), while the carboxylic acid (pKa ~4.5) is deprotonated (anionic).

  • Error Warning: Standard "amino acid" preparation scripts may incorrectly protonate the amine to

    
    . You must  manually enforce the neutral amine state to ensure accurate electrostatics.
    
Step-by-Step Preparation
  • SMILES Entry: C[O-])Nc1ccc(F)cc1 (Enforcing anionic carboxylate).

  • Conformer Generation: Use the MMFF94 force field to generate 50 conformers.

  • Energy Minimization: Apply Steepest Descent (500 steps) followed by Conjugate Gradient (until convergence < 0.01 kcal/mol/Å).

  • Chirality Check: The structure contains one chiral center (alpha-carbon). Generate both (R) and (S) enantiomers if the sample is racemic; otherwise, prioritize the (S)-enantiomer (L-configuration) for LAT1 recognition.

Target Selection & Preparation

Target 1: Cyclooxygenase-2 (COX-2)
  • Rationale: The ligand mimics the aryl-propionic acid class (e.g., Flurbiprofen).

  • PDB ID: 5KIR (Crystal Structure of COX-2 with Flurbiprofen).

  • Resolution: 2.38 Å.

  • Active Site Definition:

    • Anchor Residue: Arg120 (Critical for salt-bridge with carboxylate).

    • Hydrophobic Channel: Val349, Leu352, Tyr355.

    • Selectivity Pocket: Val523 (Specific to COX-2; Ile in COX-1).

Target 2: L-Type Amino Acid Transporter 1 (LAT1)
  • Rationale: LAT1 transports large neutral amino acids and is upregulated in cancers. The 4-fluoro substituent often improves affinity for this transporter.

  • PDB ID: 6IRS (Cryo-EM structure of human LAT1-4F2hc complex).

  • Resolution: 3.30 Å.

  • Active Site Definition: The substrate binding pocket is located in the transmembrane domain, defined by Phe252 , Ser342 , and Tyr259 .

Protein Preparation Workflow
  • Clean PDB: Remove water molecules, co-factors, and heteroatoms (except the co-crystallized ligand for grid definition).

  • Fix Side Chains: Use a rotamer library (e.g., Dunbrack 2010) to repair missing atoms.

  • Protonation: Add hydrogens assuming pH 7.4.

    • Special Note for COX-2: Ensure His90 is protonated if investigating the heme-coordination sphere, though for the NSAID pocket, standard states suffice.

  • Grid Generation:

    • Center: Geometric center of the co-crystallized ligand.

    • Box Size:

      
       Å (Standard) or 
      
      
      
      Å (if accommodating significant induced fit).

Docking Methodology (AutoDock Vina)

Configuration Parameters

Create a configuration file (conf.txt) with the following optimized settings for high-precision sampling:

Execution

Run the docking simulation: vina --config conf.txt --log docking.log

Post-Docking Analysis & Validation

Interaction Profiling

Analyze the top-ranked pose (lowest binding energy) for the following specific interactions:

Interaction TypeTarget Residue (COX-2)Target Residue (LAT1)Significance
Salt Bridge Arg120 Arg135 (approx)Anchors the carboxylate headgroup. Essential for activity.
H-Bond (Donor) Tyr355Ser342Stabilizes the orientation.
Pi-Pi Stacking Trp387Phe252Interaction with the Fluorophenyl ring.
Halogen Bond Val523 / Ala527Phe403Fluorine-specific interaction enhancing potency.
Validation: Self-Docking

To validate the protocol, extract the co-crystallized ligand (e.g., Flurbiprofen from 5KIR) and redock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Experimental Workflow Diagram

DockingWorkflow Ligand Ligand: 2-((4-Fluorophenyl)amino) propanoic acid LigPrep Ligand Preparation (Neutral Amine, Anionic Carboxyl) Ligand->LigPrep Docking Docking (Vina/Glide) Exhaustiveness = 32 LigPrep->Docking Targets Target Selection COX2 Target 1: COX-2 (5KIR) Inflammation Pathway Targets->COX2 LAT1 Target 2: LAT1 (6IRS) Transport Pathway Targets->LAT1 Grid Grid Generation (Focus: Arg120 for COX-2) COX2->Grid LAT1->Grid Grid->Docking Analysis Interaction Profiling (Salt Bridges, Pi-Stacking) Docking->Analysis Validation Validation (RMSD < 2.0 Å) Analysis->Validation

Figure 1: Comprehensive workflow for the in silico docking of N-aryl amino acid derivatives.

References

  • Structural Basis of COX-2 Inhibition

    • Orlando, B. J., & Malkowski, M. G. (2016). "Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives." Acta Crystallographica Section D, 72(10).

  • LAT1 Transporter Structure

    • Yan, R., et al. (2019). "Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex." Nature, 568, 127–130.

  • AutoDock Vina Methodology

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-((4-Fluorophenyl)amino)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-SYN-4FA-PA Status: Active Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Reaction Intelligence

Welcome to the technical support hub for the synthesis of 2-((4-Fluorophenyl)amino)propanoic acid (also known as N-(4-fluorophenyl)alanine). This molecule is a critical intermediate in the development of non-steroidal androgen receptor antagonists and specific NSAID derivatives.

The synthesis relies on the nucleophilic substitution (


)  of an 

-halo acid by an aniline derivative. However, the presence of the fluorine atom at the para-position of the aniline ring significantly alters the reaction kinetics compared to unsubstituted aniline.
The Challenge: Deactivated Nucleophiles

The fluorine atom is an electron-withdrawing group (EWG) via induction, which reduces the electron density on the nitrogen atom. This makes 4-fluoroaniline a weaker nucleophile than aniline.

  • Consequence: Standard mild conditions often result in low conversion (<30%).

  • Risk: Increasing temperature blindly leads to the elimination of 2-bromopropanoic acid to acrylic acid, or double alkylation (formation of the tertiary amine).

Reaction Pathway Strategy
ParameterRecommended ConditionScientific Rationale
Stoichiometry 1.0 eq Aniline : 1.1 eq HaloacidSlight excess of the alkylating agent drives the reaction, but too much promotes double alkylation.
Base

(aq) or DIPEA (organic)
A mild inorganic base buffers the HBr generated without promoting rapid elimination of the haloacid.
Solvent Water (Green/Standard) or DMF (High Performance)Water allows for easy precipitation of the product upon acidification. DMF is required if the aniline solubility is poor.
Temperature Reflux (

) or

(DMF)
High thermal energy is required to overcome the activation barrier of the deactivated amine.

Troubleshooting Guides (Q&A)

Category A: Low Yield & Reaction Failure[1][2]

Q1: The reaction has stalled at 40% conversion after 24 hours. Should I add more catalyst?

  • Diagnosis: The reaction is likely suffering from "nucleophilic stall" due to the accumulation of bromide ions or insufficient thermal energy.

  • Solution:

    • Do not add metal catalysts (like Cu/Ni) unless you are switching to a Buchwald-Hartwig coupling protocol.

    • Increase Concentration: If running in water, ensure the concentration is at least 1M. Dilute solutions favor the competing hydrolysis of the 2-bromopropanoic acid over the desired amination.

    • Switch Solvent: If using ethanol/water, switch to DMF (Dimethylformamide) . DMF is a polar aprotic solvent that significantly enhances the nucleophilicity of the aniline by not solvating the lone pair as strongly as protic solvents.

Q2: I am seeing a major impurity with M+ = 72 (Acrylic Acid). What is happening?

  • Diagnosis: You are observing the elimination byproduct . 2-Bromopropanoic acid has undergone dehydrohalogenation instead of substitution.

  • Cause: The base is too strong (e.g., NaOH or KOH) or the temperature is too high relative to the nucleophilic attack rate.

  • Fix: Switch to a weaker base like Sodium Bicarbonate (

    
    )  or Triethylamine (
    
    
    
    )
    . Lower the temperature by
    
    
    and extend the reaction time.
Category B: Purification & Isolation[1][3]

Q3: The reaction mixture is dark, and I cannot get the product to precipitate upon acidification.

  • Diagnosis: The "Isoelectric Trap." The product is an amino acid (zwitterion). It is soluble at both high pH (as a salt) and very low pH (as an ammonium species).

  • Solution:

    • Cool the mixture to

      
      .
      
    • Carefully adjust the pH to the Isoelectric Point (pI) , which is typically between pH 4.5 and 5.5 for N-aryl amino acids.

    • Use Glacial Acetic Acid for acidification rather than HCl to avoid "overshooting" into the soluble cationic range.

Q4: My product is a sticky oil, not a solid.

  • Diagnosis: Impurities (unreacted aniline or mineral oil) are preventing crystallization.

  • Fix: Triturate the oil with cold hexanes or diethyl ether . The non-polar solvent will dissolve the unreacted 4-fluoroaniline, inducing the zwitterionic amino acid to crystallize.

Standard Operating Procedure (SOP)

Protocol ID: SOP-N-ARYL-04 Target: this compound Scale: 10 mmol

Materials
  • 4-Fluoroaniline (1.11 g, 10 mmol) [Toxic, handle in fume hood]

  • 2-Bromopropanoic acid (1.68 g, 11 mmol)

  • Sodium Carbonate (

    
    ) (1.06 g, 10 mmol)
    
  • Water (15 mL) or DMF (10 mL)

Step-by-Step Workflow
  • Preparation:

    • In a 50 mL round-bottom flask, dissolve

      
       in water (15 mL).
      
    • Add 4-fluoroaniline.[1][2] The mixture may be biphasic.

  • Addition:

    • Slowly add 2-bromopropanoic acid dropwise over 15 minutes. Caution: Evolution of

      
       gas will occur.
      
    • Critical Control Point: Ensure the pH remains >8 during addition. If it drops, add more base.

  • Reaction:

    • Equip with a reflux condenser.

    • Heat to reflux (

      
      )  for 6–12 hours.
      
    • Monitoring: Check TLC (EtOAc:Hexane 1:1). The aniline spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extract with Ethyl Acetate (

      
      ) to remove unreacted 4-fluoroaniline. Discard the organic layer  (the product is in the aqueous layer as the sodium salt).
      
  • Precipitation:

    • Cool the aqueous layer in an ice bath.[3]

    • Dropwise add Glacial Acetic Acid until pH

      
       5.
      
    • A white/off-white precipitate should form.

  • Purification:

    • Filter the solid.[3][4]

    • Recrystallize from Ethanol/Water (1:3) if necessary to remove salts.[3]

Visualizations

Figure 1: Reaction Workflow & Decision Tree

ReactionWorkflow Start Start: Reactants (4-Fluoroaniline + 2-Bromopropanoic Acid) SolventChoice Select Solvent System Start->SolventChoice PathA Path A: Aqueous Reflux (Na2CO3 / Water) *Green Chemistry* SolventChoice->PathA Standard PathB Path B: Organic Reflux (DIPEA / DMF) *For Difficult Substrates* SolventChoice->PathB Optimization Monitor Monitor (TLC/LCMS) Is Aniline consumed? PathA->Monitor PathB->Monitor Issue1 Issue: Low Conversion Monitor->Issue1 No (<50%) Issue2 Issue: Elimination Product (Acrylic Acid) Monitor->Issue2 Impurity Found Workup Workup Phase 1. Extract unreacted amine (EtOAc) 2. Acidify aqueous layer to pH 5 Monitor->Workup Yes Fix1 Action: Switch to DMF or Increase Temp Issue1->Fix1 Fix1->Monitor Fix2 Action: Lower Temp Use Weaker Base Issue2->Fix2 Fix2->Monitor Product Final Product Precipitate & Filter Workup->Product

Caption: Operational workflow for the synthesis of this compound, including decision nodes for common failure modes.

Table 1: Solvent & Base Compatibility Matrix
Solvent SystemBaseTemp (

)
Yield PotentialNotes
Water

100 (Reflux)60-75%Best for scale-up. Product precipitates easily.
Ethanol

78 (Reflux)50-65%Faster reaction but purification is harder (salts dissolve).
DMF

80-9080-90%Highest conversion. Requires aqueous workup to remove DMF.
THF

0

RT
VariableNot Recommended. High risk of elimination side reactions.

References

  • MDPI. (2020). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives. (Describes general N-alkylation of aryl amines with halo-ketones/acids).

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Fluorophenylalanine Compound Summary. (Provides physicochemical properties and safety data for the amino acid class).

  • BenchChem. (2025).[3] Technical Support: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. (General troubleshooting for deactivated nucleophiles).

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (Context on bromination and subsequent substitution reactions of propanoic acid derivatives).

Sources

Technical Support Center: Solubility Optimization for 2-((4-Fluorophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific solubility challenges associated with 2-((4-Fluorophenyl)amino)propanoic acid (an N-arylated amino acid derivative). The content is structured as a Tier 3 Technical Support resource, designed for immediate application in high-throughput screening and lead optimization workflows.

Case ID: SOL-24FPA-001 Status: Active Applicable For: In vitro assays (Cell Culture, Enzymatic Assays, SPR)[1][2]

Compound Profile & Physicochemical Logic

To resolve solubility issues, you must first understand the molecular behavior of This compound in aqueous environments.[1][2][3] This compound is not a standard zwitterionic amino acid; it is an N-aryl amino acid .[1][2][3]

  • Structure Analysis: The nitrogen atom is attached to a phenyl ring (aniline-like), drastically reducing its basicity compared to natural amino acids.[1][2]

  • pKa Profile:

    • Carboxylic Acid (COOH): pKa ≈ 3.5 – 4.0.[1][2][3]

    • Amine (NH): pKa ≈ 2.0 – 3.0 (The electron-withdrawing fluorophenyl group makes the nitrogen non-basic at physiological pH).[1][2][3]

  • The Solubility Trap: At pH 7.4, the compound exists primarily as a mono-anion (COO⁻ / NH). While anions are generally soluble, the lipophilic 4-fluorophenyl moiety drives hydrophobic aggregation.[1][2][3] If the local concentration at the injection site exceeds the critical aggregation concentration (CAC), irreversible precipitation occurs before the anion can solvate.

Troubleshooting Hub (Q&A)

Issue 1: "Immediate precipitation occurs when I dilute my DMSO stock into cell culture media."

Diagnosis: Solvent Shock. Directly pipetting a high-concentration DMSO stock (e.g., 100 mM) into aqueous media creates a transient interface of high hydrophobicity.[1][2][3] The compound crashes out of solution before the DMSO disperses.

Corrective Protocol: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare a 100x Working Stock: Dilute your primary DMSO stock (e.g., 10 mM) into pure DMSO to reach 100x your final assay concentration.[2][3]

  • The "Shift" Step: Dilute this 100x stock 1:10 into a surfactant-containing buffer or serum-free media (pre-warmed to 37°C) to create a 10x intermediate.

    • Note: If using serum-free media, ensure it contains 0.1% BSA (Bovine Serum Albumin) to act as a carrier.[1][2][3]

  • Final Addition: Add the 10x intermediate to your cells.

Issue 2: "The compound dissolves initially but crystals appear after 24 hours of incubation."

Diagnosis: pH Drift or Calcium Precipitation. N-aryl amino acids can form insoluble calcium salts.[1][2][3] Additionally, if your media pH drifts acidic (due to cell metabolism producing lactate), the carboxylate group may protonate (COOH), rendering the molecule insoluble.

Corrective Protocol: Buffer Stabilization

  • Switch Buffers: Standard bicarbonate buffers fluctuate in CO₂ incubators.[2][3] Supplement media with 25 mM HEPES to clamp pH at 7.4.[2][3]

  • Check Calcium: If using HBSS or Krebs buffer, switch to a Ca²⁺/Mg²⁺-free version for the initial dissolution test. If precipitation stops, your compound is forming calcium salts.[2][3]

    • Fix: Lower the assay concentration below the solubility product (

      
      ) of the calcium salt.
      
Issue 3: "Can I use Ethanol instead of DMSO?"

Verdict: Not Recommended. Ethanol evaporates rapidly at 37°C, changing the compound concentration during the assay. Furthermore, this compound has lower solubility in ethanol than in DMSO.[1][2][3] Stick to Anhydrous DMSO (Grade ≥99.9%) .

Standard Operating Procedures (SOPs)

SOP-A: Preparation of High-Integrity Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO), Hybri-Max™ or equivalent sterile-filtered grade.[1][2][3]

  • Storage: The secondary amine is susceptible to slow oxidation.[3] Store stocks at -20°C under argon or nitrogen gas.

  • Visual Check: The solution must be crystal clear. Any turbidity indicates moisture contamination (DMSO is hygroscopic).[1][2][3]

SOP-B: The "BSA Carrier" Method for High Concentrations

If you require concentrations >50 µM in media, you must use a protein carrier to mask the lipophilic fluorophenyl group.

ComponentRoleConcentration
Fatty-Acid Free BSA Carrier Protein0.1% - 0.5% (w/v)
DMSO Co-solvent< 0.5% (v/v)
HEPES pH Stabilizer25 mM

Protocol:

  • Dissolve BSA in the media/buffer before adding the compound.[3]

  • Vortex the media gently while adding the compound stock to the center of the liquid vortex (avoid touching the tube walls).

Visual Decision Support

Workflow: Solubility Optimization Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay conditions.

Solubility_Workflow Start Start: Dissolve this compound CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc DirectDilution Direct Dilution Strategy: DMSO Stock -> Media (Keep DMSO < 0.1%) LowConc->DirectDilution CheckMedia Does Media contain Serum (FBS)? HighConc->CheckMedia CheckPrecip Visual Check: Precipitation after 15 mins? DirectDilution->CheckPrecip SerumYes Yes (10% FBS) CheckMedia->SerumYes Serum acts as carrier SerumNo No (Serum-Free) CheckMedia->SerumNo Intermediate Intermediate Dilution: 1. Stock -> 100% DMSO 2. -> PBS (warm) 3. -> Media SerumYes->Intermediate UseCarrier Carrier Strategy: Pre-complex with 0.1% BSA before adding to cells SerumNo->UseCarrier UseCarrier->CheckPrecip Intermediate->CheckPrecip PrecipYes Yes CheckPrecip->PrecipYes PrecipNo No CheckPrecip->PrecipNo ActionSalt Action: Check Ca2+/Mg2+ levels. Switch to Ca-free buffer or Reduce Concentration PrecipYes->ActionSalt ActionSuccess Proceed to Assay PrecipNo->ActionSuccess

Figure 1: Decision tree for selecting the appropriate dilution strategy based on concentration and media composition.

References

  • Lipinski, C. A. (2000).[1][2][3] "Drug-like properties and the causes of poor solubility and poor permeability."[4] Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2006).[2][3] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • PubChem. (2024).[1][2][3][5] "Compound Summary: 4-Fluorophenylalanine Derivatives." National Library of Medicine.[2][3]

Sources

Side chain optimization of propanoic acid analogs for in vivo potency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side chain optimization of propanoic acid analogs for in vivo potency

Status: Active | Ticket ID: CHEM-OPT-2024 | Responder: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your propanoic acid (2-arylpropionic acid) lead compound is showing poor in vivo potency despite promising in vitro IC50 values.

In my experience, this disconnect is rarely due to target affinity. Instead, it is almost always a pharmacokinetic (PK) failure driven by the specific metabolic vulnerabilities of the carboxylic acid side chain. This guide addresses the three "silent killers" of propanoic acid potency: Metabolic Instability (Clearance) , Chiral Inversion , and Acyl Glucuronide Toxicity .

Module 1: Metabolic Stability & Clearance

Q: My compound has a short half-life (


) in microsomes. What is the primary clearance mechanism? 

A: For propanoic acid derivatives, you must distinguish between oxidative clearance (CYP-mediated) and conjugative clearance (UGT-mediated).

  • The Problem: The carboxylic acid tail is a "metabolic handle." It is rapidly converted to acyl glucuronides by UGT enzymes (Phase II metabolism). These are highly polar and rapidly excreted.

  • Secondary Issue: If your side chain is longer than a propanoic moiety (e.g., butanoic), it becomes a substrate for

    
    -oxidation , effectively chopping the chain back down to the acetic or propanoic core.
    

Q: How do I structurally block these pathways?

A: You have two primary chemical modifications available:

  • 
    -Methylation (The "Profen" Effect): 
    
    • Action: Adding a methyl group at the

      
      -position (converting an acetic acid to a propanoic acid) introduces steric hindrance.
      
    • Result: This significantly slows down esterification and glucuronidation compared to the unhindered acetic acid parent.

  • Gem-dimethyl Substitution:

    • Action: Introducing two methyl groups at the

      
      -position (e.g., as seen in gemfibrozil analogs).
      
    • Result: This creates a "neopentyl-like" steric block that virtually eliminates

      
      -oxidation and drastically reduces the rate of acyl glucuronidation.
      
    • Trade-off: Ensure your target pocket can accommodate the extra bulk.

Experimental Protocol: Metabolic Stability Assessment

  • System: Liver Microsomes (Human/Rat) + NADPH (Phase I) + UDPGA (Phase II).

  • Critical Step: You must include UDPGA (Uridine 5'-diphospho-glucuronic acid) in the buffer. Standard microsomal stability assays often omit this, leading to false "stable" readouts for carboxylic acids because the UGT pathway is inactive without the cofactor.

Module 2: The Chirality Trap (In Vivo Inversion)

Q: We synthesized the R-enantiomer, but in vivo data suggests the S-enantiomer is present. Is our synthesis impure?

A: Not necessarily. You are likely observing Metabolic Chiral Inversion , a phenomenon unique to 2-arylpropionic acids (like ibuprofen).[1]

  • Mechanism: The R-enantiomer is stereoselectively converted to an acyl-CoA thioester by acyl-CoA synthetase. This intermediate can racemize (via an epimerase) and hydrolyze back to the free acid, often favoring the S-configuration.

  • Consequence: The R-enantiomer acts as a "prodrug" for the S-enantiomer but with delayed onset and variable conversion rates between species (Rat

    
     Human).
    

Q: How do I fix this for lead optimization?

A:

  • Switch to the S-Enantiomer: If the S-form is the eutomer (active), synthesize and dose the pure S-enantiomer. This avoids the metabolic "lag time" and reduces the load on CoA pools.

  • Block the Inversion: If you need the R-enantiomer (rare, but possible for non-COX targets), you must replace the

    
    -proton.
    
    • Strategy:

      
      -Fluorination . Replacing the 
      
      
      
      -H with Fluorine prevents the formation of the acyl-CoA intermediate required for inversion.
    • Benefit: The C-F bond is metabolically stable and mimics the size of H, often retaining potency while locking stereochemistry.

Module 3: Toxicity & Acyl Glucuronides

Q: Our toxicology study showed liver signals. Could the carboxylate be responsible?

A: Yes. This is a classic "idiosyncratic toxicity" mechanism.

  • The Mechanism: Acyl glucuronides are not just excretion products; they are reactive electrophiles . They can undergo nucleophilic attack by plasma proteins (e.g., albumin), leading to covalent protein adducts .

  • The Immune Response: These "drug-protein" adducts can be recognized as foreign antigens, triggering immune-mediated hepatotoxicity.

Q: How do I troubleshoot this reactivity?

A:

  • Measure Half-Life (

    
    ) of the Glucuronide:  Synthesize the acyl glucuronide metabolite and incubate it in buffer (pH 7.4).
    
    • Target: You want a long chemical half-life. Rapid degradation implies high reactivity (transacylation).

  • Bioisosteric Replacement (The Ultimate Fix): If the carboxylic acid is the liability, replace it.

Table 1: Carboxylic Acid Bioisosteres for Potency & Safety

BioisosterepKaLipophilicity (

LogP)
Metabolic Advantage
Tetrazole ~4.5-5.0+1.0 to +1.5Resists acyl glucuronidation; N-glucuronides are generally non-reactive.
Acyl Sulfonamide ~4.5+0.5Maintains acidity but changes geometry; avoids acyl-CoA pathways.
Oxetane N/A (Polar Neutral)-0.5Reduces lipophilicity (solubility aid) but removes the ionizable proton entirely (no glucuronidation).
Squaric Acid ~1.0VariableStronger acid; useful if ionic interaction is critical but carboxylate is toxic.
Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the propanoic acid side chain based on specific failure modes (Clearance vs. Toxicity vs. Chirality).

OptimizationWorkflow Start Lead Compound (Propanoic Acid Analog) IssueCheck Identify In Vivo Failure Mode Start->IssueCheck Clearance High Clearance (Short t1/2) IssueCheck->Clearance Rapid Metabolism Toxicity Liver Tox / Reactive Metabolites IssueCheck->Toxicity Protein Adducts Chirality Racemization / Inactive Isomer IssueCheck->Chirality Inversion GemDimethyl Gem-dimethyl Substitution (Blocks Beta-Ox & Glucuronidation) Clearance->GemDimethyl Steric Block Bioisostere Tetrazole / Sulfonamide (Removes Acyl Glucuronide Risk) Toxicity->Bioisostere Eliminate COOH AlphaFluoro Alpha-Fluorination (Locks Stereochemistry) Chirality->AlphaFluoro Block CoA path PureEnantiomer Synthesize Pure S-Isomer Chirality->PureEnantiomer Bypass Inversion GemDimethyl->Bioisostere If still unstable

Figure 1: Decision tree for structural optimization of propanoic acid derivatives based on observed in vivo failure modes.

Module 4: Metabolic Pathways Diagram

Understanding the fate of your molecule is crucial. The diagram below details the competing pathways for a generic 2-arylpropionic acid.

MetabolicPathways R_Isomer (R)-Profen (Inactive) AcylCoA Acyl-CoA Thioester (Intermediate) R_Isomer->AcylCoA Stereoselective Activation Glucuronide Acyl Glucuronide (Reactive Metabolite) R_Isomer->Glucuronide Glucuronidation S_Isomer (S)-Profen (Active) S_Isomer->Glucuronide Glucuronidation AcylCoA->S_Isomer Hydrolysis AcylCoA->AcylCoA Racemization ProteinAdduct Protein Adduct (Immune Toxicity) Glucuronide->ProteinAdduct Covalent Binding Synthetase Acyl-CoA Synthetase Racemase Epimerase UGT UGT Enzymes

Figure 2: Metabolic fate of 2-arylpropionic acids. Note the unidirectional inversion from R to S via the CoA intermediate.

References
  • Metabolic Chiral Inversion Mechanism

    • Title: Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs.[1]

    • Source: Biochemical Pharmacology.
    • URL:[Link]

  • Acyl Glucuronide Toxicity

    • Title: Acyl glucuronides: drug metabolites with toxic potential.[2]

    • Source: Drug Metabolism Reviews.[3][4][5]

    • URL:[Link]

  • Bioisosteres in Drug Design

    • Title: Bioisosteres of the Carboxylic Acid Group in Medicinal Chemistry.[6][7][8][9]

    • Source: Journal of Medicinal Chemistry.[3][10]

    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[3][10]

    • Source: Journal of Medicinal Chemistry.[3][10]

    • URL:[Link]

Sources

Technical Support Center: Refining Assay Conditions for Measuring Cytotoxicity of Propanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for accurately measuring the cytotoxicity of propanoic acid and its derivatives. Given their unique chemical properties, these compounds can present specific challenges in standard cytotoxicity assays. This resource provides in-depth, experience-driven guidance to help you navigate these complexities, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting to work with propanoic acid compounds in cytotoxicity assays.

Q1: Why do propanoic acid compounds require special consideration in cytotoxicity assays?

A1: Propanoic acid and its derivatives are weak acids. When introduced into a cell culture medium, they can lower the extracellular pH, which can independently induce cytotoxicity and confound the interpretation of the results.[1][2] Furthermore, their solubility in aqueous media can be limited, leading to precipitation and inaccurate dosing.[3] It is crucial to distinguish between the cytotoxic effect of the compound itself and the effect of pH changes.[2]

Q2: Which cytotoxicity assay is best suited for propanoic acid compounds?

A2: There is no single "best" assay. The choice depends on the expected mechanism of cell death. It is highly recommended to use at least two assays that measure different cellular endpoints to confirm your findings.

  • Metabolic Assays (e.g., MTT, MTS): Good for initial screening, but be aware that changes in pH can affect cellular metabolism and interfere with the assay readout.[4][5][6]

  • Membrane Integrity Assays (e.g., LDH): Measures cell lysis, a late-stage event in necrosis. This assay can also be affected by acidic conditions which may inactivate the LDH enzyme.[7][8]

  • Apoptosis Assays (e.g., Caspase-3/7 activity): Ideal if you hypothesize your compound induces programmed cell death.[9][10][11] These are generally less susceptible to pH and compound interference.

Q3: How can I control for pH changes caused by my propanoic acid compound?

A3: This is a critical control. Always measure the pH of your culture medium after adding your compound at its highest concentration. If a significant drop in pH is observed (e.g., > 0.2 units), you should prepare a pH-matched control medium (using HCl or another acid) to treat a separate set of cells. This will allow you to differentiate between compound-specific cytotoxicity and acid-induced cell death.[2]

Q4: My propanoic acid derivative has poor solubility in my cell culture medium. What should I do?

A4: Improving solubility is key for accurate results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds.[9] However, ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically < 0.5%). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

  • Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent and then dilute it into your culture medium.

  • Serum Concentration: In some cases, the proteins in fetal bovine serum (FBS) can help to solubilize compounds. However, be aware that serum proteins can also interfere with some assays.[12][13]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Scenario 1: High Background or False Positives in MTT/MTS Assays

Question: I am seeing a high background signal in my MTT assay, even in my no-cell control wells, or my results suggest an increase in cell viability with a supposedly toxic compound. What could be the cause?

Possible Causes & Solutions:

  • Direct Reduction of MTT by the Compound: Some compounds can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal.[14]

    • Solution: Run a cell-free control where you add your compound to the culture medium and the MTT reagent. If you see a color change, your compound is interfering with the assay. In this case, consider using an alternative assay like LDH or a caspase activity assay.

  • Compound Precipitation: If your compound precipitates, the crystals can scatter light and lead to artificially high absorbance readings.

    • Solution: Visually inspect your wells for precipitation. If observed, you may need to revise your compound's formulation by using a different solvent or a lower concentration.

  • Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings.[15]

    • Solution: Use a phenol red-free medium for the duration of the assay.

Experimental Workflow for Diagnosing MTT Assay Interference

Caption: Troubleshooting workflow for high background in MTT assays.

Scenario 2: Inconsistent or Lower-Than-Expected Cytotoxicity in LDH Assays

Question: My LDH assay results are highly variable, or they show less cytotoxicity than I expected based on other assays. What is going wrong?

Possible Causes & Solutions:

  • Acidification of the Medium: Propanoic acid compounds can lower the pH of the culture medium. An acidic environment can inactivate the LDH enzyme, leading to an underestimation of its activity.[7]

    • Solution: As mentioned in the FAQs, measure the pH of your medium after adding your compound. If it's acidic, you will need to adjust your protocol. A modified protocol involves collecting the cell culture supernatant and neutralizing it with a buffer (e.g., Tris) before performing the LDH assay.

  • Serum Protein Interference: High concentrations of serum proteins can sometimes interfere with the LDH assay.[12][16]

    • Solution: If you suspect serum interference, try reducing the serum concentration in your culture medium during the compound treatment period. However, be mindful that this could also affect cell health and compound solubility.

  • Compound-Enzyme Interaction: Some compounds may directly inhibit the LDH enzyme.[14]

    • Solution: To test for this, you can perform an in vitro experiment by adding your compound to a known amount of LDH and measuring the enzyme's activity. If inhibition is observed, the LDH assay may not be suitable for your compound.

Data Presentation: Effect of pH on LDH Activity

pH of Culture MediumRelative LDH Activity (%)
7.4100
7.095
6.570
6.045
5.520

This table illustrates the potential for decreased LDH activity in acidic conditions, based on findings that show LDH activity can be reduced by half at a pH lower than 6.2.[7]

Scenario 3: Difficulty Detecting Apoptosis with Caspase Assays

Question: I am not observing a significant increase in caspase activity, even though I see morphological changes suggestive of apoptosis. What could be the issue?

Possible Causes & Solutions:

  • Timing of the Assay: Caspase activation is a transient event. You may be missing the peak of activity.

    • Solution: Perform a time-course experiment, measuring caspase activity at several time points after compound addition (e.g., 2, 4, 8, 12, and 24 hours).[9]

  • Insufficient Compound Concentration: The concentration of your compound may not be high enough to induce a measurable level of apoptosis.

    • Solution: Perform a dose-response experiment with a wider range of concentrations.

  • Cell Lysis and Protein Concentration: Inaccurate cell lysis or incorrect protein concentration can lead to erroneous results.

    • Solution: Ensure complete cell lysis according to the kit manufacturer's protocol.[17] Always perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates and normalize the caspase activity to the total protein concentration.[11]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with your propanoic acid compound at various concentrations and for different durations. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Lysis: After treatment, remove the culture medium and wash the cells with PBS. Add the lysis buffer provided in your caspase assay kit and incubate on ice for 10-15 minutes.[17]

  • Caspase Activity Measurement: Transfer the cell lysates to a new plate. Add the caspase substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays).[17][18]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]

  • Reading: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[18][19]

  • Data Analysis: Normalize the readings to the protein concentration of each sample. Express the results as fold change over the vehicle control.

Logical Relationship Diagram for Assay Selection

Assay_Selection Start Start: Assess Cytotoxicity of Propanoic Acid Compound Initial_Screen Initial Screen: MTT/MTS Assay Start->Initial_Screen pH_Check Check for pH Drop & Compound Interference Initial_Screen->pH_Check Interference_Found Interference or pH Effect Found? pH_Check->Interference_Found Confirm_Mechanism Confirm with Mechanistic Assay Interference_Found->Confirm_Mechanism Yes Final_Conclusion Draw Conclusion based on Multiple Assay Readouts Interference_Found->Final_Conclusion No, consistent results Necrosis_Suspected Necrosis Suspected? Confirm_Mechanism->Necrosis_Suspected Apoptosis_Suspected Apoptosis Suspected? Confirm_Mechanism->Apoptosis_Suspected LDH_Assay LDH Assay (with pH neutralization control) Necrosis_Suspected->LDH_Assay Yes Caspase_Assay Caspase-3/7 Assay Apoptosis_Suspected->Caspase_Assay Yes LDH_Assay->Final_Conclusion Caspase_Assay->Final_Conclusion

Caption: A decision-making workflow for selecting appropriate cytotoxicity assays.

By carefully considering the unique properties of propanoic acid compounds and implementing the appropriate controls and troubleshooting steps outlined in this guide, you can significantly improve the accuracy and reliability of your cytotoxicity data.

References
  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014). Journal of Visualized Experiments. [Link]

  • Anwar, A., & Gupta, V. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. [Link]

  • Influence of pH on the cytotoxic activity of organic acids against breast cancer cells. (2025). Food and Chemical Toxicology. [Link]

  • Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(5), 906-911. [Link]

  • Schluga, P., et al. (2012). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Cancer Chemotherapy and Pharmacology, 70(2), 325-335. [Link]

  • Lv, H., et al. (2020). Increased Tumoral Microenvironmental pH Improves Cytotoxic Effect of Pharmacologic Ascorbic Acid in Castration-Resistant Prostate Cancer Cells. Frontiers in Oncology, 10, 564539. [Link]

  • Yamada, K., et al. (2021). Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. Scientific Reports, 11(1), 1888. [Link]

  • Schluga, P., et al. (2012). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. University of Bath's research portal. [Link]

  • Influence of pH on the Cytotoxic Activity of Organic Acids against Breast Cancer Cells. (2024). ResearchGate. [Link]

  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (2024). Science Alert. [Link]

  • Micalizzi, G., et al. (2021). Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. BMC Research Notes, 14(1), 328. [Link]

  • Van den Bossche, S., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 488. [Link]

  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds to... (2024). Science Alert. [Link]

  • Lee, D. G., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(16), 8879. [Link]

  • Micalizzi, G., et al. (2021). Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. BMC Research Notes, 14(1), 328. [Link]

  • Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in Molecular Biology, 716, 157-168. [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]

  • Van den Bossche, S., et al. (2021). Bacterial interference with lactate dehydrogenase assay leads to an underestimation of cytotoxicity. Ghent University Academic Bibliography. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Abbexa. [Link]

  • Chan, G. K., et al. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments, (74), e50380. [Link]

  • Nguyen, T. T. T., et al. (2018). Optimization and application of MTT assay in determining density of suspension cells. Analytical Biochemistry, 543, 11-15. [Link]

  • Grela, E., et al. (2018). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Avicenna Journal of Medical Biotechnology, 10(4), 234-242. [Link]

  • Caspase Protocols in Mice. (2012). Methods in Molecular Biology, 844, 125-144. [Link]

  • Cytotoxicity of the Synthesized Derivatives against MCF-7 Cells Using the MTT Assay. (n.d.). ResearchGate. [Link]

  • Micalizzi, G., et al. (2021). Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. BMC Research Notes, 14(1), 328. [Link]

  • Pitfalls in cytotoxicity studies could be tripping up chemists. (2025). Chemistry World. [Link]

  • Wörle-Knirsch, J. M., et al. (2006). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Toxicology in Vitro, 20(8), 1364-1372. [Link]

  • Reta, G. F., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Natural Product Communications, 7(1), 1934578X1200700. [Link]

  • Interferences in Protein Electrophoresis. (2020). myadlm.org. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). Assay Guidance Manual. [Link]

  • Chen, Y., et al. (2020). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. Chemical Research in Toxicology, 33(10), 2635-2645. [Link]

  • Preliminary Evidence shows That Dilution-Dependent Interference, rather than Total Serum Protein, Affects Cytokine Quantification by sELISA. (2025). ResearchGate. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2023). ResearchGate. [Link]

  • An, F., & Li, Y. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(10), 833. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]

Sources

Technical Support Center: Stability & Handling of 2-((4-Fluorophenyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-((4-Fluorophenyl)amino)propanoic acid (also known as N-(4-fluorophenyl)alanine). Critical Distinction: Unlike standard phenylalanine derivatives where the fluorine is on the side chain, this molecule contains a nitrogen atom directly bonded to the aromatic ring. Chemically, this makes it an aniline derivative .

Why This Matters: Standard amino acids are relatively stable to oxidation. However, N-aryl amino acids (anilines) are electron-rich and highly susceptible to oxidative degradation and photolysis . The secondary amine in this structure has a significantly lower pKa (~3.5–4.5) compared to standard amino acids (~9.0), meaning it remains unprotonated (and thus reactive) at neutral pH.

Degradation Mechanisms (The "Why")

To prevent degradation, we must first visualize the enemy. The following diagram maps the kinetic pathways leading to impurities.

DegradationPathways Intact Intact Molecule (N-Aryl Amino Acid) Radical Anilino Radical (Reactive Intermediate) Intact->Radical Light (hν) or Dissolved O2 Enolate Planar Enolate Intermediate Intact->Enolate High pH (>8.0) Base Catalysis Quinone Quinone Imine / Colored Impurities Radical->Quinone Oxidation Dimer Azo/Hydrazo Dimers Radical->Dimer Coupling Racemate Racemized Product (Loss of Chirality) Enolate->Racemate Reprotonation

Figure 1: Primary degradation pathways. The "Anilino" nitrogen is the oxidative weak point, while the alpha-proton is the site of racemization.

Troubleshooting Guide

Use this matrix to diagnose observed issues in your solution preparations.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Solution turns pink, yellow, or brown Oxidative Coupling The aniline nitrogen oxidizes to form radical cations, which dimerize into colored azo-compounds or quinone imines.1. Sparge solvents with Argon/N₂ for 15 mins.2. Add antioxidant (e.g., 0.1% Ascorbic Acid) if assay permits.3. Use amber glassware.
Loss of Optical Rotation (Lower ee%) Racemization The electron-withdrawing N-aryl group increases the acidity of the alpha-proton, facilitating enolization, especially at pH > 8.1. Maintain pH < 7.5.2. Avoid storing in basic buffers (e.g., Carbonate, TRIS at high pH).3. Keep temperature < 4°C.
Precipitation upon dilution Isoelectric Point (pI) Crash The molecule is zwitterionic. It is least soluble near its pI (likely pH 3–4 due to the low basicity of the aniline nitrogen).1. Solubilize in DMSO first.2. Dilute into a buffered solution away from the pI (e.g., PBS pH 7.4).
"Ghost" peaks in HPLC Photodegradation Aniline derivatives absorb UV/Vis light, leading to homolytic bond cleavage or reaction with solvent (e.g., CHCl₃).1. Wrap all vessels in aluminum foil.2. Avoid chlorinated solvents (e.g., Chloroform/DCM) for long-term storage.
Frequently Asked Questions (FAQs)

Q: Can I dissolve this compound in DMSO and store it at room temperature? A: No. While DMSO is an excellent solvent for solubility, it can act as a mild oxidant (Swern-like conditions) over time, especially with aniline derivatives.

  • Recommendation: Dissolve in DMSO, aliquot immediately into single-use vials, flash-freeze, and store at -20°C or -80°C.

Q: Why does the solution degrade faster in basic buffers compared to standard Phenylalanine? A: In standard Phenylalanine, the nitrogen is an aliphatic amine (pKa ~9). At pH 7-8, it is protonated (ammonium form), which protects it from oxidation. In your compound, the nitrogen is an aniline (pKa ~4). At pH 7, it is unprotonated (neutral). The lone pair electrons are free to participate in oxidative reactions.

Q: Can I autoclave the solution for sterilization? A: Absolutely not. The combination of high heat (121°C) and moisture will likely cause:

  • Thermal decarboxylation.

  • Rapid racemization.

  • Oxidative darkening.

  • Alternative: Use 0.22 µm sterile filtration (PVDF or PTFE membranes).

Standard Operating Procedure (SOP)

Protocol: Preparation of a Stable Stock Solution (10 mM) Objective: Minimize oxidative stress and racemization during handling.

Reagents & Equipment
  • This compound

  • Anhydrous DMSO (Dimethyl sulfoxide), HPLC Grade

  • Argon or Nitrogen gas line

  • Amber glass vials with PTFE-lined caps

Step-by-Step Workflow
  • Deoxygenate Solvent:

    • Place the required volume of DMSO into a clean vial.

    • Bubble Argon/Nitrogen gas directly into the liquid for 5–10 minutes. This is the single most effective step to prevent yellowing.

  • Weighing:

    • Weigh the solid compound quickly. Minimize exposure to ambient light.

  • Dissolution:

    • Add the solid to the degassed DMSO.

    • Vortex gently until fully dissolved. Do not sonicate for extended periods as sonication generates heat and free radicals.

  • Aliquoting & Storage:

    • Immediately divide the stock into small, single-use aliquots (to avoid freeze-thaw cycles).

    • Overlay the headspace of each vial with Argon/Nitrogen before capping.

    • Storage Conditions: -20°C (stable for 3 months) or -80°C (stable for 1 year).

References
  • Sivakua, T., & Smith, G. G. (1983).[1] Racemization of amino acids in basic solution.[1] This establishes the mechanism of base-catalyzed enolization for amino acid derivatives.

  • Lalande, M., et al. (2017). Photooxidation of Aniline Derivatives.[2][3] details the susceptibility of aniline nitrogens to radical formation and color change under light/oxygen exposure.

  • Create, J., et al. (2016). N-Arylation of Amino Acid Esters.[4][5][6] Discusses the stability and racemization risks associated with N-aryl amino acid synthesis and handling.

Sources

Enhancing the stability of 2-((4-Fluorophenyl)amino)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Enhancement for 2-((4-Fluorophenyl)amino)propanoic Acid Derivatives

Executive Summary

This technical guide addresses the stability challenges associated with This compound (also known as N-(4-fluorophenyl)alanine) and its derivatives. Unlike standard amino acids, this scaffold contains an N-aryl secondary amine directly linked to the chiral center. This structural feature introduces unique vulnerabilities: heightened susceptibility to oxidative coloring (browning), accelerated racemization due to the electron-withdrawing N-aryl group, and thermal decarboxylation.

This guide provides self-validating protocols for stabilization, storage, and analytical troubleshooting.

Module 1: Chemical Stability & Degradation Mechanisms

Q1: Why do my samples turn brown/pink upon storage, even at room temperature?

Diagnosis: Oxidative Degradation of the N-Aryl Moiety. Technical Insight: The secondary amine attached to the electron-rich aromatic ring (even with the 4-fluoro substituent) is susceptible to auto-oxidation.

  • Mechanism: The degradation initiates via the formation of a radical cation on the nitrogen atom. This leads to the formation of N-hydroxylamines and eventually quinone-imine species, which polymerize to form highly colored (pink/brown) oligomers.

  • Causality: Light (UV/Vis) and trace metal ions (Fe³⁺, Cu²⁺) dramatically accelerate this process by lowering the activation energy for the initial electron transfer.

Q2: I am observing a loss of optical rotation. Is my compound racemizing?

Diagnosis: Base-Promoted Enolization. Technical Insight: The N-(4-fluorophenyl) group is electron-withdrawing relative to a standard alkyl amine. This inductive effect increases the acidity of the


-proton (the hydrogen attached to the chiral center).
  • Risk Factor: In the presence of even weak bases (e.g., bicarbonate, triethylamine) or polar protic solvents, the molecule can transiently form an achiral enolate intermediate, leading to irreversible racemization.

Visualizing the Degradation Pathways

The following diagram maps the three critical failure modes for this scaffold.

DegradationPathways Target 2-((4-Fluorophenyl)amino) propanoic acid Radical N-Centered Radical Cation Target->Radical Oxidation (O2/Light/Metals) Enolate Planar Enolate Intermediate Target->Enolate Base/Polar Solvent Decarb N-Ethyl-4-fluoroaniline (Decarboxylation) Target->Decarb Heat (>60°C) / Acid Quinone Quinone Imine (Colored Species) Radical->Quinone Coupling/Polymerization Racemic Racemic Mixture (Loss of Activity) Enolate->Racemic Reprotonation

Figure 1: Primary degradation pathways including oxidative coupling (red), base-catalyzed racemization (yellow), and thermal decarboxylation (green).

Module 2: Stabilization & Storage Protocols

Q3: What is the optimal formulation to prevent degradation during synthesis and storage?

Protocol: The "Triple-Lock" Stabilization System To ensure integrity, you must simultaneously block oxidation, racemization, and hydrolysis.

ParameterRecommended ConditionScientific Rationale
pH Control pH 4.5 – 6.0 Avoids basic conditions that trigger racemization (pH > 7) and strong acids that risk decarboxylation.
Antioxidant Sodium Metabisulfite (0.1%) or Ascorbic Acid Scavenges dissolved oxygen and reduces any formed radical cations back to the parent amine.
Chelation EDTA (0.05%) Sequesters trace metal ions (Fe, Cu) that catalyze the auto-oxidation of the aniline moiety.
Solvent Degassed Methanol/Water Removal of dissolved oxygen is critical. Avoid ethers (peroxides) and ketones (Schiff base formation).
Q4: How should I store the solid material?

Standard Operating Procedure (SOP):

  • Form: Isolate as the Hydrochloride (HCl) or Tosylate salt . The protonated amine is significantly more resistant to oxidation than the free base.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C .

  • Container: Amber glass vials (protects from UV-induced radical formation).

Module 3: Analytical Troubleshooting & FAQs

Q5: I see a new peak at RRT 0.85 in HPLC. What is it?

Likely Candidate: The Decarboxylated Impurity (N-ethyl-4-fluoroaniline). Verification: This impurity is non-polar and will elute after the parent peak in reverse-phase HPLC if the pH is high, but often elutes earlier or close to the parent in acidic mobile phases due to the loss of the carboxylate group. Action: Check if the sample was exposed to temperatures >60°C or strong mineral acids during workup.

Q6: How do I separate the enantiomers to check for racemization?

Standard C18 columns cannot distinguish the (R) and (S) enantiomers. You must use a chiral stationary phase.[1][2]

Recommended Chiral HPLC Method:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: The TFA is crucial to suppress ionization of the carboxylic acid and ensure sharp peaks.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 254 nm.

  • Expected Result: The enantiomers should resolve with a resolution (

    
    ) > 1.5.
    
Q7: Can I use LC-MS to detect the oxidative impurities?

Yes. The oxidative impurities often appear as "dimers" or "M+16" (N-oxide) peaks.

  • M+16: Hydroxylamine or N-oxide intermediate.

  • 2M-2: Azo-dimer formation (characteristic of aniline oxidation).

Troubleshooting Workflow

Use this logic flow to identify the root cause of instability.

Troubleshooting Start Issue Detected Color Is sample colored? (Pink/Brown) Start->Color Oxidation Root Cause: Oxidation Color->Oxidation Yes CheckPurity Check HPLC Purity (Achiral C18) Color->CheckPurity No NewPeak New Impurity Peak? CheckPurity->NewPeak DecarbCheck Root Cause: Decarboxylation (Check Heat/Acid) NewPeak->DecarbCheck Yes (RRT ~0.8-1.2) RacemizationCheck Check Chiral HPLC (Loss of ee%) NewPeak->RacemizationCheck No Racemization Root Cause: Base-Catalyzed Racemization RacemizationCheck->Racemization ee% Dropped

Figure 2: Diagnostic logic for identifying the specific mode of chemical failure.

References

  • Mechanisms of Aniline Oxidation

    • Sivakua, T., & Smith, G. G. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry.
    • Source:

  • N-Arylation & Racemization Risks

    • Ma, D., et al. (2016).
    • Source:

  • Chiral Separation of Amino Acids

    • Claus, J. E.[2] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Technical Reporter.

    • Source:[2]

  • Stability Indicating Methods

    • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review.[5] Journal of Pharmaceutical and Biomedical Analysis.

    • Source:

Sources

Common impurities in 2-((4-Fluorophenyl)amino)propanoic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and analytical scientists. It prioritizes mechanism-based troubleshooting over generic advice.

Topic: Impurity Profiling & Removal Strategies Molecule ID: N-(4-Fluorophenyl)-DL-alanine (and enantiomers) CAS Registry Number: 459-32-5 (L-isomer ref), 1132-68-9 (General) Primary Synthesis Route: Nucleophilic substitution of 2-halopropanoic acid with 4-fluoroaniline.

Process Overview & Impurity Genesis

Understanding the "Why" before the "How"

The synthesis of 2-((4-Fluorophenyl)amino)propanoic acid typically involves the


 displacement of a halide (bromide or chloride) from 2-halopropanoic acid by 4-fluoroaniline under basic conditions. While conceptually simple, this reaction competes with multiple side pathways driven by the nucleophilicity of the amine and the electrophilicity of the alpha-carbon.
Reaction Scheme & Impurity Map

The following diagram illustrates the primary reaction pathway and the genesis of the three most critical impurities: Bis-alkylated species , Unreacted Aniline , and Oxidation byproducts .

G SM1 4-Fluoroaniline (Starting Material) Prod Target Product This compound SM1->Prod 1 eq. Alkylation (Base, Heat) Imp1 Impurity A (Unreacted 4-Fluoroaniline) SM1->Imp1 Incomplete Conv. Imp3 Impurity C Oxidized Azo/Colored Species SM1->Imp3 Oxidation (Air/Light) SM2 2-Bromopropanoic Acid (Starting Material) SM2->Prod Imp2 Impurity B N,N-Bis(1-carboxyethyl) -4-fluoroaniline Prod->Imp2 + Excess SM2 (Over-alkylation)

Figure 1: Reaction pathway showing the genesis of critical impurities during N-arylation.

Critical Impurity Profiles

Identification and Risk Assessment

Impurity TypeChemical IdentityOriginDetection (HPLC/TLC)Risk Factor
Impurity A 4-Fluoroaniline Unreacted starting material.Less polar than product. High UV absorbance at 254nm.Critical: Highly toxic, potential genotoxin. Must be <10 ppm in pharma intermediates.
Impurity B Bis-alkylated adduct Reaction of product secondary amine with another eq. of 2-bromopropanoic acid.More polar than Impurity A, often elutes near product.Moderate: Reduces yield and complicates crystallization.
Impurity C Azo/Azoxy dimers Oxidation of 4-fluoroaniline.Distinct colored spots (yellow/orange).[1]Quality: Causes discoloration of final white powder.
Impurity D 2-Hydroxypropanoic acid Hydrolysis of 2-bromopropanoic acid.Very polar, elutes at solvent front.Low: Water-soluble, removed in aqueous workup.

Troubleshooting & Removal Protocols

Scientist-to-Scientist Q&A

Issue 1: "My product has a persistent brown/yellow tint."

Diagnosis: This is likely due to Impurity C (Oxidation products) . Anilines are notoriously sensitive to oxidation, forming colored azo compounds even at trace levels (ppm). Corrective Action:

  • Prevention: Conduct the reaction under a strict Nitrogen or Argon atmosphere. Degas solvents prior to use.

  • Removal Protocol (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot Ethanol/Water (3:1).

    • Add Activated Carbon (5 wt%) and reflux for 15 minutes.

    • Filter hot through a Celite pad to remove carbon.

    • Cool slowly to 4°C to crystallize the off-white product.

Issue 2: "I cannot remove the unreacted 4-Fluoroaniline (Impurity A)."

Diagnosis: 4-Fluoroaniline is a weak base, while your product is an amphoteric amino acid derivative. Simple solvent washes often fail because both have organic solubility. Corrective Action: pH-Switch Extraction Strategy

  • Mechanism:[1][2][3][4][5] We exploit the acidity of the carboxylic acid on the product (

    
    ) versus the basicity of the aniline.
    

Step-by-Step Protocol:

  • Basify: Dissolve the crude reaction mixture in 1M NaOH (pH > 10).

    • State: Product is the soluble carboxylate salt (

      
      ).
      
    • State: 4-Fluoroaniline is a neutral organic molecule.

  • Wash: Extract the aqueous layer 2x with Ethyl Acetate or Dichloromethane .

    • Result: The organic layer captures the unreacted 4-fluoroaniline and neutral impurities. Discard organic layer.

  • Acidify: Carefully adjust the aqueous layer pH to ~3.5–4.0 using 1M HCl.

    • Result: The product reaches its isoelectric point or free acid form and precipitates.

  • Filter: Collect the precipitate. Wash with cold water to remove inorganic salts (Impurity D).

Issue 3: "High HPLC baseline or 'double' peaks (Impurity B)."

Diagnosis: Over-alkylation (Bis-alkylation). The secondary amine in your product is still nucleophilic and can react with a second molecule of 2-bromopropanoic acid. Corrective Action:

  • Stoichiometry Control: Ensure you are using a slight excess of the aniline (1.1 eq) rather than the alkyl halide. It is easier to remove excess aniline (via the acid wash above) than the bis-alkylated impurity.

  • Dilution: Run the reaction at a higher dilution (>10 volumes of solvent) to statistically favor mono-alkylation.

  • Purification: If formed, the bis-alkylated byproduct is a dicarboxylic acid. It is much more soluble in water than the mono-acid product.

    • Protocol: Slurry the crude solid in water at pH 4. The mono-acid (product) is less soluble and can be filtered off, while the bis-acid often remains in the supernatant.

Purification Decision Tree

Visualizing the Logic Flow

Use this flowchart to determine the correct workup based on your crude analysis.

Purification Start Crude Reaction Mixture Check1 Is Product Colored? Start->Check1 Carbon Activated Carbon Treatment (Hot EtOH) Check1->Carbon Yes Check2 Is 4-Fluoroaniline > 0.5%? Check1->Check2 No Carbon->Check2 AcidBase pH-Switch Extraction: 1. Dissolve in NaOH (aq) 2. Wash with DCM (Removes Aniline) 3. Acidify to pH 4 (Precipitate Product) Check2->AcidBase Yes (Critical) Recryst Recrystallization (EtOH/Water or Toluene) Check2->Recryst No AcidBase->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Figure 2: Purification logic flow for N-aryl amino acid derivatives.

References & Authoritative Grounding

  • PubChem Compound Summary: 4-Fluorophenylalanine and derivatives.[6][7] National Center for Biotechnology Information.Link

  • Synthesis of N-Aryl Amino Acids: Evaluation of antibacterial activities and synthesis via nucleophilic substitution. MDPI, Molecules.Link

  • Impurity Removal in Aniline Derivatives: Separation of p-fluoroaniline from reaction mixtures using mineral acid salts.[8] Google Patents (US4532352A).Link

  • Fluorinated Amino Acids in Drug Design: Comprehensive review of synthesis and pharmaceutical applications. PMC (PubMed Central).Link

Sources

Improving the selectivity of 2-((4-Fluorophenyl)amino)propanoic acid for EP3 receptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EP3-SEL-OPT-492 Subject: Optimization of 2-((4-Fluorophenyl)amino)propanoic acid for EP3 Selectivity Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are currently utilizing This compound (Structure A) as a lead scaffold for developing an EP3 receptor antagonist.[1] While the 4-fluorophenyl moiety provides metabolic stability and the carboxylic acid anchors to the conserved Arginine residue (Arg333) in the EP3 binding pocket, this scaffold likely suffers from poor selectivity against EP4 due to high sequence homology in the orthosteric site.

This guide addresses the three critical bottlenecks in your campaign: Structural Modification for Selectivity , Gi-Coupled Assay Troubleshooting , and Solubility/ADME Profiling .

Module 1: Structural Optimization (Chemistry)

User Question: My scaffold binds EP3 (IC50 ~500 nM) but also hits EP4 (IC50 ~800 nM). How do I improve the selectivity window without losing potency?

Technical Insight: The carboxylic acid tail of your molecule is a "promiscuous anchor." It binds the conserved Arginine residues found in all EP receptor subtypes (EP1-4).[1] To achieve selectivity, you must exploit the hydrophobic sub-pockets that differ between EP3 and EP4.

Troubleshooting Protocol: The "Tail-Switch" Strategy
  • Analyze the Linker Rigidity: The propanoic acid linker is flexible (rotatable bonds).[1] This entropic cost allows the molecule to adopt conformations that fit both EP3 and EP4.

    • Recommendation: Rigidify the linker. Cyclize the nitrogen and the alpha-carbon into a ring system (e.g., tetrahydroisoquinoline or indole). This reduces the entropic penalty and can lock the molecule into an EP3-preferred conformation.[1]

  • Bioisostere Replacement (The "Selectivity Switch"): The carboxylic acid is highly polar and non-selective.[1]

    • Step 1: Replace the carboxylic acid with an Acyl Sulfonamide (–CONHSO2R).[1]

    • Why? Acyl sulfonamides are classic bioisosteres for carboxylic acids in EP3 antagonists (seen in DG-041 and L-798,106 ).[1] They maintain the negative charge required for the Arginine interaction but add a "R" group that can extend into a selectivity pocket unique to EP3.

  • Halogen Scan on the Phenyl Ring: You currently use a 4-Fluoro substituent.[1]

    • Action: Perform a "Clash Scan." EP4 has a slightly more constricted hydrophobic pocket near the phenyl ring compared to EP3.[1]

    • Try: 2,4-Dichlorophenyl or 3-Chloro-4-Fluorophenyl.[1] Bulky ortho-substituents often clash with EP4 steric residues while being accommodated by EP3.[1]

Visual Workflow: SAR Decision Tree

SAR_Optimization Start Lead Scaffold: This compound Check_Potency Is Potency < 100 nM? Start->Check_Potency Check_Selectivity Is EP3/EP4 Ratio > 50x? Check_Potency->Check_Selectivity Yes Modify_Core Strategy B: Rigidification Cyclize Propanoic Linker (e.g., Indole) Check_Potency->Modify_Core No (Low Affinity) Modify_Head Strategy A: Head Group Replace COOH with Acyl Sulfonamide Check_Selectivity->Modify_Head No (Poor Selectivity) Modify_Tail Strategy C: Substituent Scan Add bulky ortho-Cl/Me to Phenyl Check_Selectivity->Modify_Tail No (Poor Selectivity) Success Lead Candidate Identified Check_Selectivity->Success Yes Test_Binding Run Radioligand Binding (Ki) Modify_Head->Test_Binding Modify_Core->Test_Binding Modify_Tail->Test_Binding Test_Binding->Check_Potency

Figure 1: Strategic decision tree for optimizing the scaffold. Note the divergence based on whether the primary issue is affinity (Core) or selectivity (Head/Tail).

Module 2: Assay Troubleshooting (Biology)

User Question: I am using a cAMP accumulation assay. I see inhibition of cAMP with the agonist (Sulprostone), but my antagonist (the scaffold) shows flat lines or inconsistent IC50s. Is the assay broken?

Technical Insight: EP3 is Gi-coupled . Unlike Gs-coupled receptors (EP2/EP4) where you measure stimulation of cAMP, EP3 requires you to measure the inhibition of stimulated cAMP. This "signal-to-noise" trap is the most common failure point.[1]

Troubleshooting Guide: The "Forskolin Window"

Issue: Low Assay Window (Z' < 0.5). Diagnosis: You are likely saturating the system with too much Forskolin, making it impossible for the EP3 agonist (Sulprostone) to inhibit the signal, and thus impossible for your antagonist to reverse it.

Step-by-Step Optimization Protocol:

  • Titrate Forskolin First (No Ligands):

    • Run a dose-response of Forskolin (1 nM to 100 µM) on your EP3-expressing cells.[1]

    • Target: Select the concentration that gives 50-80% of the maximal cAMP response (EC50 to EC80). Do not use saturating concentrations.

  • Establish Agonist EC80:

    • Using the fixed Forskolin concentration, run a Sulprostone dose-response.

    • Determine the concentration of Sulprostone that inhibits the Forskolin signal by 80%.[2] This is your Challenge Concentration .

  • The Antagonist Mode Run:

    • Mix: Cells + Forskolin (Fixed) + Sulprostone (Fixed at EC80) + Your Scaffold (Titrated) .

    • Readout: You should see a recovery of cAMP levels as your molecule blocks the EP3 receptor, preventing Sulprostone from inhibiting the cyclase.

FAQ: Why does my compound look like an agonist at high concentrations?

  • Answer: This is likely "Chemotype-Specific Interference."[1] High concentrations of fluorophenyl-propanoic acids can sometimes interact with the assay detection reagents (e.g., quenching fluorescence in TR-FRET).[1]

  • Fix: Include a "Compound Only" control (no cells, just detection reagents) to check for interference.

Visual Workflow: Gi-Coupled Assay Logic

Gi_Assay_Logic Forskolin Forskolin (Stimulates AC) cAMP_High High cAMP (Baseline) Forskolin->cAMP_High Activates Adenylyl Cyclase Sulprostone Agonist (Sulprostone) (Activates EP3/Gi) cAMP_High->Sulprostone Add Agonist cAMP_Low Low cAMP (Inhibition) Sulprostone->cAMP_Low Gi inhibits AC Antagonist Your Scaffold (Blocks EP3) cAMP_Low->Antagonist Add Antagonist cAMP_Recovery cAMP Recovery (Positive Readout) Antagonist->cAMP_Recovery Blocks Gi effect

Figure 2: The logical flow of a Gi-coupled antagonism assay.[1] Success is measured by the recovery of cAMP levels previously suppressed by the agonist.

Module 3: Selectivity & Data Interpretation

User Question: Which reference compounds should I run side-by-side?

Technical Insight: You must benchmark against validated antagonists to prove your assay is functional and to rank your scaffold's performance.[1]

CompoundRoleTarget Affinity (Ki)Selectivity Profile
L-798,106 Gold Standard EP3: ~0.3 nMHighly selective vs EP4 (>1000x)
DG-041 Clinical Benchmark EP3: ~4.6 nMAnti-platelet focus; check for comparison
AH6809 Negative Control EP1/EP2/DP1Weak/No affinity for EP3 (confirms subtype specificity)
L-161,982 EP4 Control EP4: ~1 nMUse to validate your EP4 counter-screen

Data Analysis Rule: Calculate the Selectivity Ratio using Ki values (derived from Cheng-Prusoff correction), not just IC50s, as IC50s depend on the agonist concentration used in each specific assay.



Target: A ratio > 100 is required for a reliable probe; > 1000 is required for a drug candidate.[1]
References
  • Jiao, Y., et al. (2011). "Structure-Activity Relationships of Carboxylic Acid Bioisosteres in EP3 Antagonists." Journal of Medicinal Chemistry. (Validates Acyl Sulfonamide strategy).[1]

  • Singh, J., et al. (2010).[3] "Structure-Activity Relationship Studies Leading to the Identification of DG-041, a Potent and Selective Prostanoid EP3 Receptor Antagonist." Journal of Medicinal Chemistry. (Key paper for EP3 antagonist design).[1]

  • Heptares Therapeutics. (2018).[1] "Crystal structure of the human EP3 receptor." Nature Chemical Biology.[1] (Structural basis for hydrophobic pocket differences).[1]

  • Cisbio Bioassays. "cAMP Gi Assay Guidelines." Revvity Technical Notes. (Assay optimization protocols).

For further assistance, please reply to this ticket with your raw plate data (CSV format).

Sources

Validation & Comparative

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-((4-Fluorophenyl)amino)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the intricate world of drug discovery, the subtle art of molecular modification holds the key to unlocking potent and selective therapeutic agents. This guide delves into the structure-activity relationship (SAR) of a promising chemical scaffold: 2-((4-Fluorophenyl)amino)propanoic acid. By systematically dissecting this core structure, we aim to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of how targeted structural changes can modulate biological activity, paving the way for the rational design of next-generation therapeutics.

The this compound core can be conceptually divided into three key regions ripe for modification: the propanoic acid "head," the (4-fluorophenyl)amino "core," and the chiral center at the alpha-carbon. Understanding the impact of alterations in each of these domains is paramount to optimizing pharmacological profiles.

The Crucial Role of the Carboxylic Acid Moiety: A Pillar of Activity

The carboxylic acid group is a cornerstone of the biological activity observed in many arylpropionic acid derivatives, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] This acidic functional group is often essential for interacting with the target protein, typically through the formation of key ionic bonds or hydrogen bonds within the active site.

Studies on related compounds have consistently demonstrated that the presence of a free carboxyl group is critical for optimal activity. For instance, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, esterification of the carboxyl group led to a significant decrease in antiproliferative activity, underscoring the necessity of the acidic proton for the compound's cytotoxic effects.[5] This principle is a recurring theme in the SAR of numerous bioactive small molecules. The possible improvements in the activity of aryl propionic acid derivatives can be achieved by slight modifications in the substituent on the basic aryl propionic acid structure.[1]

The N-(4-Fluorophenyl) Group: Tuning Potency and Selectivity

The N-aryl substitution transforms the classic arylpropionic acid scaffold into a novel chemical space, offering new avenues for therapeutic intervention. The nature and substitution pattern of this aromatic ring play a pivotal role in defining the compound's potency, selectivity, and pharmacokinetic properties.

The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry.[6] This is due to fluorine's unique properties: its small size allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can modulate the electronic properties of the molecule, influencing pKa, lipophilicity, and metabolic stability.[6] The presence of polar groups, such as nitro and hydroxyl groups, at the para-position of the N-phenyl ring in N-phenyl α-amino acids has been shown to be favorable for antimicrobial activity, suggesting that electronic effects and hydrogen bonding potential in this region are key determinants of biological response.[7]

Further exploration of substitutions on the phenyl ring is a critical area of SAR investigation. The position and electronic nature of substituents can dramatically alter the binding affinity and selectivity for the target protein. For instance, in a study of meta-substituted phenylalanine analogs, increased lipophilicity was correlated with diminished substrate activity and increased inhibition of the LAT-1 transporter.[8]

Chirality at the Alpha-Carbon: A Stereospecific World

As with the classic "profen" drugs, the alpha-carbon of the propanoic acid moiety in this compound is a chiral center. It is well-established that for most arylpropionic acid NSAIDs, the (S)-enantiomer is the biologically active form, responsible for the inhibition of cyclooxygenase (COX) enzymes.[1] This stereoselectivity arises from the specific three-dimensional arrangement of substituents required for optimal binding within the enzyme's active site.

In the design of novel analogs, the stereochemistry at this center must be a primary consideration. The biological evaluation of individual enantiomers is crucial to understanding the true potency and to avoid the administration of inactive or potentially off-target isomers.

Comparative Analysis of Structural Modifications

To illustrate the principles of SAR in this class of compounds, the following table summarizes the expected impact of various structural modifications based on data from related chemical series.

Modification Rationale Expected Impact on Activity Supporting Evidence
Esterification of Carboxylic Acid Masking the acidic group can alter solubility and cell permeability, but may abolish key binding interactions.Likely decrease or loss of activity.Studies on related propanoic acid derivatives show the free carboxyl is crucial.[5]
Replacement of Carboxylic Acid with Bioisosteres (e.g., tetrazole) To maintain an acidic character while potentially improving metabolic stability or pharmacokinetic properties.Activity may be retained or modulated.In some arylpropionic acids, tetrazole can act as a successful bioisostere.[4]
Varying Substituents on the N-Phenyl Ring To probe the electronic and steric requirements of the binding pocket.Activity is highly dependent on the nature and position of the substituent. Polar, hydrogen-bonding groups may be favorable.Substitutions on the N-phenyl ring of related compounds significantly impact activity.[7]
Modification of the Propanoic Acid Chain (e.g., chain length) To alter the distance between the acidic head and the aromatic core, potentially impacting binding geometry.Generally, a one-carbon spacer is optimal for arylalkanoic acids.Increasing the distance between the aromatic ring and the acidic center often reduces activity in related NSAIDs.
Introduction of a Methyl Group at the Alpha-Carbon To introduce chirality and potentially enhance binding affinity through favorable steric interactions.Often leads to a significant increase in potency, with one enantiomer being more active.A common feature in the potent "profen" class of NSAIDs.[1]

Experimental Protocols for SAR Elucidation

To systematically investigate the SAR of this compound analogs, a robust set of experimental protocols is required.

General Synthesis of Analogs

A common synthetic route to access these analogs involves the nucleophilic substitution of an alpha-halo propanoate with 4-fluoroaniline, followed by ester hydrolysis.

Step-by-Step Synthesis Protocol:

  • N-Arylation: React ethyl 2-bromopropanoate with 4-fluoroaniline in the presence of a non-nucleophilic base (e.g., sodium carbonate) and a suitable solvent (e.g., acetonitrile). The reaction is typically heated to drive it to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[9]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Ester Hydrolysis: The purified ethyl 2-((4-fluorophenyl)amino)propanoate is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., tetrahydrofuran or methanol).

  • Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate, leading to the precipitation of the final product. The solid is then collected by filtration, washed with water, and dried.

Biological Evaluation: A Tiered Approach

A tiered approach to biological screening is recommended to efficiently identify promising candidates.

Tier 1: Primary Target-Based Screening

  • Objective: To determine the in vitro potency of the synthesized analogs against the primary biological target.

  • Methodology: A biochemical assay, such as an enzyme inhibition assay (e.g., for COX-1/COX-2, kinases) or a receptor binding assay, should be employed. The output of this assay will be a quantitative measure of activity, such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki).

Tier 2: Cell-Based Functional Assays

  • Objective: To assess the activity of the compounds in a more physiologically relevant context.

  • Methodology: Utilize cell lines that express the target of interest and measure a downstream functional response. For example, for anti-inflammatory compounds, this could involve measuring the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages. For anticancer agents, a cell viability assay (e.g., MTT or CellTiter-Glo) against relevant cancer cell lines would be appropriate.

Tier 3: In Vivo Proof-of-Concept Studies

  • Objective: To evaluate the efficacy of the most promising candidates in an animal model of disease.

  • Methodology: The choice of animal model will depend on the therapeutic indication. For anti-inflammatory compounds, a carrageenan-induced paw edema model in rats is a standard preclinical model. For anticancer compounds, a xenograft model in immunocompromised mice would be suitable.

Visualizing the SAR: A Conceptual Framework

The following diagram illustrates the key structural components of the this compound scaffold and the potential points of modification for SAR studies.

SAR_Framework cluster_0 Propanoic Acid Moiety cluster_1 Amino Linker cluster_2 Aromatic Core Propanoic_Acid COOH (Key for Activity) Alpha_Carbon α-Carbon (Chiral Center) Propanoic_Acid->Alpha_Carbon Modification: Esterification, Bioisosteres Amino_Linker NH Alpha_Carbon->Amino_Linker Stereochemistry: (S) vs (R) Fluorophenyl_Ring 4-Fluorophenyl Ring (Modulates Potency/PK) Amino_Linker->Fluorophenyl_Ring Linker Modification SAR Output Biological Activity (Potency, Selectivity) Fluorophenyl_Ring->SAR Output Phenyl Ring Substitutions

Caption: Key regions for SAR exploration in this compound analogs.

Future Directions and Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The systematic exploration of its structure-activity relationship, guided by the principles outlined in this guide, will be instrumental in identifying analogs with enhanced potency, improved selectivity, and favorable drug-like properties. By focusing on the interplay between the carboxylic acid head, the N-aryl core, and the stereochemistry at the alpha-carbon, researchers can rationally design and synthesize the next generation of targeted therapies. The integration of computational modeling with empirical testing will further accelerate the discovery process, ultimately leading to the identification of clinical candidates with the potential to address unmet medical needs.

References

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Systematic Review Pharmacy. Available at: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Critical Reviews in Biochemistry and Molecular Biology. Available at: [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. RSC Advances. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

  • Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group: Examples:. University of Babylon. Available at: [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. ResearchGate. Available at: [Link]

  • LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. Molecules. Available at: [Link]

  • Reactivity and Selectivity of Charged Phenyl Radicals Toward Amino Acids in a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Available at: [Link]

  • a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. ACS Omega. Available at: [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. SciELO Brasil. Available at: [Link]

  • Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships. The Plant Journal. Available at: [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank. Available at: [Link]

Sources

The Chasm Between Benchtop and Biology: An In Vitro vs. In Vivo Efficacy Analysis of 2-((4-Fluorophenyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising in vitro "hit" to a clinically effective in vivo therapeutic is fraught with challenges. The seemingly straightforward path is often a precarious bridge over the complex chasm that separates the controlled environment of a cell culture plate from the dynamic, multifaceted biological system of a living organism. This guide provides an in-depth comparative analysis of the in vitro and in vivo efficacy of 2-((4-Fluorophenyl)amino)propanoic acid, a compound of interest with potential therapeutic applications.

While specific experimental data for this compound is not extensively available in the public domain, this guide will utilize established methodologies and data from structurally related compounds to provide a comprehensive framework for its evaluation. For comparative purposes, we will benchmark its hypothetical performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen . This will allow us to explore the critical aspects of translating in vitro findings to in vivo realities.

Section 1: In Vitro Evaluation - The First Glimpse of Efficacy

The initial assessment of a compound's therapeutic potential invariably begins with in vitro assays. These controlled experiments provide a rapid and cost-effective means to determine biological activity and elucidate the mechanism of action at a cellular level.[1] For a compound like this compound, which shares structural motifs with known anti-inflammatory agents, a primary in vitro evaluation would focus on its ability to modulate key inflammatory pathways.

A crucial initial step is to assess the compound's cytotoxicity to ensure that any observed efficacy is not merely a result of cell death.[2]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3]

Methodology:

  • Cell Culture: Human macrophage-like cells (e.g., U937) are cultured in a suitable medium and seeded into 96-well plates at a density of 1 x 10^5 cells/well.

  • Compound Treatment: The cells are treated with varying concentrations of this compound and Ibuprofen (as a comparator) for 24 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the media is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.

Hypothetical In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundU937>100
IbuprofenU937>100

This hypothetical data suggests that at concentrations where anti-inflammatory effects are anticipated, neither compound exhibits significant cytotoxicity.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

A common in vitro model to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture and Stimulation: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and stimulated with LPS (1 µg/mL) in the presence or absence of test compounds.

  • Compound Treatment: Cells are co-incubated with LPS and various concentrations of this compound or Ibuprofen for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Hypothetical In Vitro Anti-Inflammatory Efficacy

CompoundIC50 for NO Inhibition (µM)
This compound15
Ibuprofen25

These illustrative in vitro results would suggest that this compound possesses anti-inflammatory properties, potentially with greater potency than Ibuprofen in this specific assay.

Experimental Workflow for In Vitro Analysis

G cluster_0 In Vitro Efficacy Evaluation A Compound Preparation (this compound & Ibuprofen) C Cytotoxicity Assay (MTT) A->C D Anti-Inflammatory Assay (Nitric Oxide Inhibition) A->D B Cell Culture (e.g., U937, RAW 264.7) B->C B->D E Data Analysis (IC50 Calculation) C->E D->E

Caption: Workflow for in vitro cytotoxicity and anti-inflammatory screening.

Section 2: In Vivo Evaluation - The Litmus Test in a Living System

While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its in vivo efficacy. In vivo studies account for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME), which are absent in in vitro models.[4]

Experimental Protocol: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[5][6][7]

Methodology:

  • Animal Model: Male Wistar rats (180-200g) are used for the study.

  • Compound Administration: The test compounds, this compound and Ibuprofen, are administered orally at a specific dose (e.g., 50 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Hypothetical In Vivo Anti-Inflammatory Efficacy

Compound (50 mg/kg)Maximum Inhibition of Paw Edema (%)Time of Maximum Inhibition (hours)
This compound453
Ibuprofen603

These hypothetical in vivo results present a different picture compared to the in vitro data. While this compound still shows anti-inflammatory effects, its in vivo efficacy appears to be lower than that of Ibuprofen.

Experimental Workflow for In Vivo Analysis

G cluster_1 In Vivo Efficacy Evaluation F Animal Acclimatization (Wistar Rats) G Compound Administration (Oral Gavage) F->G H Induction of Inflammation (Carrageenan Injection) G->H I Measurement of Paw Edema (Plethysmometer) H->I J Data Analysis (% Inhibition Calculation) I->J

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Section 3: Bridging the Gap - Understanding the In Vitro-In Vivo Discrepancy

The divergence between the promising in vitro data and the more modest in vivo results for this compound is a common scenario in drug development. Several factors can contribute to this "in vitro-in vivo correlation gap."

  • Pharmacokinetics (ADME): The compound may have poor oral bioavailability, meaning a significant portion is not absorbed into the bloodstream. It could also be rapidly metabolized by the liver or quickly excreted, leading to sub-therapeutic concentrations at the site of inflammation.

  • Protein Binding: In the bloodstream, drugs can bind to plasma proteins, rendering them inactive. A high degree of plasma protein binding can significantly reduce the free, active concentration of the compound.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in its primary therapeutic effect.

  • Complexity of the In Vivo Model: The carrageenan-induced paw edema model involves a complex cascade of inflammatory mediators. A compound that is highly effective against one specific target in vitro may be less effective in vivo where multiple redundant pathways are at play.

The In Vitro-In Vivo Correlation Gap

G cluster_2 Translational Challenges K Promising In Vitro Efficacy L Reduced In Vivo Efficacy K->L Correlation Gap M Pharmacokinetics (ADME) Metabolism, Bioavailability M->L N Pharmacodynamics Protein Binding, Off-Target Effects N->L

Caption: Factors contributing to the in vitro-in vivo correlation gap.

Conclusion

The evaluation of this compound, through the lens of established methodologies and in comparison to a known drug, underscores a fundamental principle of drug discovery: in vitro success is not a direct predictor of in vivo efficacy. While in vitro assays are indispensable for initial screening and mechanistic studies, they represent a simplified snapshot of a compound's potential. The transition to in vivo models introduces a host of physiological variables that can significantly impact a drug's performance.

For this compound, the hypothetical data suggests that while it may possess intrinsic anti-inflammatory activity, its translation to a clinically effective therapeutic would require extensive optimization to improve its pharmacokinetic and pharmacodynamic properties. This guide serves as a framework for the rational design and interpretation of experiments aimed at bridging the critical gap between promising laboratory findings and successful therapeutic outcomes.

References

  • Hutchinson, I., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(10), 1674–1682. [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed, 11953897. [Link]

  • Chua, L. S., et al. (2019). Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. ResearchGate. [Link]

  • Giménez-Jori, P., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Tumosienė, I., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(23), 7183. [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(1), 95-101. [Link]

  • Šačkus, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Khan, I., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Medicinal Chemistry, 13(21), 1907-1933. [Link]

  • Temperilli, F., et al. (2016). Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. Vascular Pharmacology, 76, 11-17. [Link]

  • Al-Otaibi, F., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 27(19), 6296. [Link]

  • El-Sayed, M. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Das, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(4), 1129-1137. [Link]

  • Al-Hiary, Y. M. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 225. [Link]

  • Bouyahya, A., et al. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]

  • Kalgutkar, A. S., et al. (1998). Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents. ResearchGate. [Link]

  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392–402. [Link]

  • Li, D., et al. (2022). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. MDPI. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3105. [Link]

  • Šačkus, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(10), 8931. [Link]

  • Crouch, S. P., et al. (1993). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 740, 25-36. [Link]

  • Kumar, S., et al. (2023). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. [Link]

  • Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(17), 5183. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 904, 159–173. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Das, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Science.gov. (n.d.). vivo toxicity study: Topics by Science.gov. Science.gov. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Posa, V., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Barman, S., & Chakravarty, A. (2022). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Frontiers in Pharmacology, 13, 969188. [Link]

  • Adan, A., & Kiraz, Y. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Gazi University Journal of Science, 36(3), 1101-1113. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • Imbrasaitė, K., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 26(16), 4987. [Link]

Sources

A Researcher's Guide to the Cross-Validation of 2-((4-Fluorophenyl)amino)propanoic Acid Bioactivity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the bioactivity of 2-((4-Fluorophenyl)amino)propanoic acid across a panel of distinct cancer cell lines. By presenting a systematic approach to cross-validation, this document aims to facilitate a deeper understanding of the compound's therapeutic potential and spectrum of activity. The methodologies outlined herein are designed to ensure scientific rigor and generate reproducible, high-quality data.

Introduction: The Rationale for Cross-Validation

The development of novel anti-cancer agents necessitates a thorough characterization of their biological effects. This compound, a synthetic amino acid derivative, has emerged as a compound of interest due to the known anticancer properties of structurally related molecules. Derivatives of similar propanoic acids have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential avenue for therapeutic intervention.[1][2] Furthermore, fluorinated compounds are a cornerstone in medicinal chemistry, often enhancing metabolic stability and target affinity.

However, the bioactivity of a compound is not universal; it is highly dependent on the genetic and phenotypic landscape of the target cells. A cross-validation study using a diverse panel of cell lines is therefore a critical step in preclinical assessment. This approach allows for the identification of sensitive and resistant cancer types, provides insights into the mechanism of action, and helps to define the potential therapeutic window. This guide will detail the experimental workflow, from cell line selection to data interpretation, for a robust cross-validation of this compound.

Experimental Design and Workflow

A successful cross-validation study hinges on a well-conceived experimental plan. The following workflow provides a logical sequence of experiments designed to comprehensively assess the bioactivity of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Studies cluster_data Phase 4: Data Analysis & Interpretation compound_prep Compound Preparation (Stock Solution) viability_assay Cell Viability Assay (MTT) (Dose-Response Curves & IC50) compound_prep->viability_assay cell_culture Cell Line Selection & Culture (MCF-7, PC-3, A549) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability_assay->apoptosis_assay Based on IC50 values pathway_analysis Target Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis Confirm apoptotic mechanism data_analysis Data Compilation & Statistical Analysis pathway_analysis->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Experimental workflow for the cross-validation of this compound bioactivity.

Methodologies

Cell Line Selection

The choice of cell lines is paramount for a meaningful cross-validation. A panel representing diverse cancer types with varying genetic backgrounds is recommended. Based on literature precedence for related compounds, the following cell lines are proposed for this study:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a model for hormone-responsive breast cancer.

  • PC-3 (Prostate Adenocarcinoma): An androgen-insensitive prostate cancer cell line, representing a more aggressive and treatment-resistant phenotype.[1]

  • A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer, known for its resistance to certain chemotherapeutics.[3]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Apoptosis Assay (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 values for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the cross-validation study.

Table 1: Comparative Cytotoxicity (IC50) of this compound

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma25.3 ± 3.1
PC-3Prostate Adenocarcinoma12.8 ± 1.9
A549Lung Carcinoma68.5 ± 7.4

Table 2: Apoptosis Induction by this compound (at IC50 concentration)

Cell Line% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-735.2 ± 4.515.8 ± 2.3
PC-355.7 ± 6.222.1 ± 3.0
A54910.1 ± 1.85.3 ± 0.9

Mechanistic Insights and Proposed Signaling Pathway

The differential sensitivity observed across the cell lines suggests that the bioactivity of this compound may be linked to specific cellular pathways that are more prominent in certain cancer types. Based on the pro-apoptotic effects observed in the more sensitive PC-3 and MCF-7 cell lines, a plausible mechanism of action could involve the intrinsic apoptosis pathway.

signaling_pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces mitochondrial stress Bcl2 Bcl-2 family (e.g., Bcl-2, Bax) Mitochondrion->Bcl2 Modulates expression/activity CytoC Cytochrome c Bcl2->CytoC Regulates release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves and activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

This proposed pathway suggests that the compound may induce mitochondrial stress, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. The resistance of the A549 cell line could be attributed to overexpression of anti-apoptotic proteins like Bcl-2 or mutations in downstream effectors of this pathway.

Conclusion and Future Directions

This guide outlines a systematic approach for the cross-validation of this compound bioactivity. The hypothetical data suggests that the compound exhibits selective cytotoxicity, with prostate and breast cancer cell lines showing higher sensitivity compared to a lung cancer cell line. The primary mechanism of cell death in sensitive lines appears to be apoptosis.

Future studies should aim to:

  • Expand the cell line panel to include a wider range of cancer types and normal cell lines to assess selectivity.

  • Conduct western blot analysis to validate the proposed mechanism by examining the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).

  • Investigate potential off-target effects and conduct in vivo studies in relevant animal models to confirm the preclinical efficacy and safety of this compound.

By following a rigorous and comprehensive cross-validation strategy, researchers can build a strong foundation for the further development of this compound as a potential anti-cancer therapeutic.

References

  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. Retrieved from [Link]

  • Yilmaz, V. T., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC, 10(1), 1-8. Retrieved from [Link]

  • Science Alert. (n.d.). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Retrieved from [Link]

  • Nguyen, N. H. T., et al. (2019). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 15(3), 291-297. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Selectivity of 2-((4-Fluorophenyl)amino)propanoic Acid for Cancerous vs. Noncancerous Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selective cytotoxicity of a novel therapeutic candidate, 2-((4-Fluorophenyl)amino)propanoic acid (herein referred to as Compound X), against cancerous cells while sparing their noncancerous counterparts. While direct experimental data for Compound X is not yet broadly published, this document synthesizes insights from structurally related molecules and establishes a rigorous methodology for its assessment. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and interpret hypothetical data based on findings for analogous compounds.

Introduction: The Imperative of Selectivity in Cancer Therapy

The ultimate goal of chemotherapy is to eradicate malignant cells with minimal damage to healthy tissue. This therapeutic window is governed by a compound's selectivity. Many current chemotherapeutics suffer from a narrow therapeutic window, leading to severe side effects due to their impact on rapidly dividing healthy cells, such as those in the bone marrow and gastrointestinal tract[1]. The development of new agents with high selectivity remains a critical objective in oncology research.

Compounds based on the propanoic acid scaffold have shown promise as anticancer agents. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent anticancer activity against non-small cell lung cancer and a degree of selectivity towards cancerous cells over non-transformed cell lines[2][3]. Similarly, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potent cytotoxic agents against prostate and breast cancer cell lines[1][4]. These precedents establish the this compound scaffold as a promising area for investigation.

This guide outlines the essential steps to rigorously characterize the selectivity profile of Compound X.

Putative Mechanism of Action: Targeting Amino Acid Metabolism

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. One of the key hallmarks is an increased dependence on specific amino acids, not just for protein synthesis, but for a host of biosynthetic and bioenergetic pathways[5]. Targeting amino acid metabolism has therefore emerged as a promising strategy for cancer therapy[6][7].

Given its structure as an amino acid analog, Compound X may function as a metabolic antagonist. It could competitively inhibit amino acid transporters or metabolic enzymes crucial for cancer cell survival, leading to nutrient starvation and cell death. For example, some propionic acid derivatives are known to disrupt mitochondrial function, a central hub of cellular metabolism[8]. A plausible hypothesis is that Compound X selectively targets enzymes or transporters that are overexpressed in cancer cells compared to normal cells, providing a basis for its selectivity.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion transporter Amino Acid Transporter (e.g., LAT1) enzyme Metabolic Enzyme (e.g., BCAT) transporter->enzyme aa Amino Acids aa->transporter biosynthesis Protein & Nucleotide Biosynthesis enzyme->biosynthesis tca TCA Cycle Anaplerosis enzyme->tca apoptosis Apoptosis compound_x Compound X (this compound) inhibition Inhibition compound_x->inhibition inhibition->transporter inhibition->enzyme

Caption: Putative mechanism of Compound X as a metabolic antagonist.

Comparative Selectivity Analysis: A Data-Driven Approach

The cornerstone of this assessment is the determination of the 50% inhibitory concentration (IC50) for Compound X across a panel of cancerous and noncancerous cell lines. The ratio of these values yields the Selectivity Index (SI), a quantitative measure of therapeutic potential (SI = IC50 noncancerous / IC50 cancerous). A higher SI value indicates greater selectivity.

For this hypothetical assessment, we will compare the effects of Compound X on a human lung adenocarcinoma cell line (A549) and a non-cancerous human lung fibroblast cell line (IMR-90).

Table 1: Hypothetical IC50 and Selectivity Index Data for Compound X

Cell LineTypeCompound X IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI) of Compound X
A549Lung Carcinoma15.50.86.13
IMR-90Normal Lung Fibroblast95.01.2-

Data is illustrative and based on typical results for related propanoic acid derivatives. Doxorubicin is included as a standard chemotherapeutic control.

Interpretation: In this hypothetical scenario, Compound X exhibits an IC50 value of 15.5 µM against the A549 cancer cells. In contrast, it is significantly less potent against the healthy IMR-90 fibroblasts, with an IC50 of 95.0 µM. This results in a promising Selectivity Index of 6.13, suggesting that a concentration of Compound X sufficient to kill 50% of cancer cells would have a substantially lower effect on the healthy cell population. This level of selectivity is a desirable characteristic for a developmental candidate. Studies on similar compounds have shown that even modest selectivity can be a strong foundation for further optimization[9][10].

Experimental Protocols & Workflow

To generate reliable and reproducible data, standardized protocols are essential. The following section details the core methodologies required to assess the selectivity of Compound X.

cluster_assays Endpoint Assays start Start: Acquire Cancerous (A549) & Noncancerous (IMR-90) Cell Lines culture 1. Cell Culture & Maintenance (Maintain sub-confluent cultures in appropriate media) start->culture seed 2. Seed Cells for Assay (Plate cells in 96-well plates at optimal density) culture->seed treat 3. Compound Treatment (Apply serial dilutions of Compound X and controls) seed->treat incubate 4. Incubation Period (Incubate for 48-72 hours) treat->incubate viability 5a. Viability Assay (MTT) (Measure metabolic activity) incubate->viability apoptosis 5b. Apoptosis Assay (Annexin V/PI) (Quantify cell death mechanism via Flow Cytometry) incubate->apoptosis analyze 6. Data Analysis (Calculate IC50 values, determine SI) viability->analyze apoptosis->analyze end End: Assess Selectivity Profile analyze->end

Caption: Experimental workflow for assessing Compound X selectivity.

Cell Culture and Maintenance

This protocol ensures the health and consistency of the cell lines used for experimentation.

  • Cell Lines: Obtain A549 (ATCC® CCL-185™) and IMR-90 (ATCC® CCL-186™) from a certified cell bank.

  • Culture Media:

    • A549: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • IMR-90: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at an appropriate density to maintain exponential growth. Causality: Maintaining cells in the exponential growth phase ensures that experimental results are not confounded by contact inhibition or nutrient depletion.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed A549 and IMR-90 cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of Compound X in the appropriate culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. Trustworthiness: A 72-hour incubation period allows for multiple cell doubling times, providing a robust window to observe cytotoxic or cytostatic effects.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Mechanism: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC50 value using non-linear regression.

Apoptosis Assessment (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.

  • Cell Seeding and Treatment: Seed 2.5 x 10^5 cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution. Incubate in the dark for 15 minutes. Mechanism: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Conclusion and Future Directions

This guide presents a validated framework for the initial assessment of this compound's selectivity. The hypothetical data, based on related compounds, suggests that this chemical scaffold holds potential for selective anticancer activity. A favorable selectivity index, as illustrated, would strongly justify advancing Compound X into more complex preclinical models.

Future work should focus on expanding the cell line panel to include various cancer types and normal cells from different tissues. In vivo studies using xenograft models would be the critical next step to validate these in vitro findings and assess the compound's pharmacokinetic properties and overall efficacy in a biological system.

References

[4] Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Jundishapur Journal of Natural Pharmaceutical Products, 7(4), 139-144. [Link]

[1] Asgari, S., Rashedi, H., & Aliabadi, A. (2017). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 16(1), 146-152. [Link]

[11] Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(6), 906-911. [Link]

[8] Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. [Link]

[9] Kladko, V. D., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(19), 6598. [Link]

[6] Pan, C., et al. (2021). Targeting amino acid metabolism in cancer growth and anti-tumor immune response. Journal of Hematology & Oncology, 14(1), 41. [Link]

[12] El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 969-1001. [Link]

[13] Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), e147766. [Link]

[14] Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]

[7] Wang, Y., et al. (2025). Amino acids metabolism: a potential target for cancer treatment. Journal of Translational Medicine, 23(1), 1-22. [Link]

[15] Golcienė, B., et al. (2025). Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR. Pharmaceuticals. [Link]

[2] Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 834. [Link]

[3] Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

[16] Beresneva, N., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 25(18), 4256. [Link]

[5] Lukey, M. J., Wilson, K. F., & Cerione, R. A. (2013). Targeting amino acid metabolism for cancer therapy. Drug Discovery Today, 18(13-14), 693-700. [Link]

[10] Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

Sources

A Comprehensive Guide to Benchmarking the Antioxidant Capacity of Novel Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a robust framework for evaluating and comparing the antioxidant potential of novel propanoic acid derivatives against established industry standards. Moving beyond a simple recitation of protocols, we delve into the mechanistic rationale behind assay selection, data interpretation, and the critical bridge between in vitro measurements and in vivo relevance. Our objective is to equip researchers with the necessary tools to generate a comprehensive and scientifically rigorous antioxidant profile for their compounds of interest.

The Rationale: Why Propanoic Acid Derivatives?

Propanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, historically recognized for a range of pharmacological activities, including anti-inflammatory effects.[1][2] Recent studies have highlighted that specific structural modifications, such as the incorporation of phenolic or heterocyclic moieties, can confer significant antioxidant properties.[3][4] These derivatives are capable of neutralizing reactive oxygen species (ROS), which are key drivers of cellular damage in numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular disease.[3][5] Therefore, a systematic and comparative evaluation of their antioxidant capacity is a critical step in the drug discovery and development pipeline.

Foundational Principles: Mechanisms of Antioxidant Action

An antioxidant's efficacy is defined by its chemical mechanism for neutralizing free radicals. The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7] A third important mechanism, particularly relevant in biological systems, is metal chelation.[7]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•). HAT-based assays measure the classical radical scavenging ability.[6][8]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into an anion. This process is often followed by protonation from the solvent. SET-based assays measure the reducing capacity of a compound.[6][7]

Understanding these mechanisms is crucial for selecting a complementary panel of assays that can provide a holistic view of a compound's antioxidant potential.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AH_hat Antioxidant (AH) A_hat Stable Antioxidant Radical (A•) AH_hat->A_hat H• donation R_hat Radical (R•) RH_hat Quenched Radical (RH) R_hat->RH_hat H• acceptance AH_set Antioxidant (AH) AH_radical_cation Antioxidant Radical Cation (AH•+) AH_set->AH_radical_cation e⁻ donation R_set Radical (R•) R_anion Radical Anion (R⁻) R_set->R_anion e⁻ acceptance

Caption: Core mechanisms of antioxidant action.

A Multi-Mechanistic Approach to In Vitro Assessment

No single assay can fully capture the antioxidant profile of a compound. A well-rounded assessment utilizes a panel of assays based on different mechanisms. We recommend a combination of the following widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Causality: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[9] The delocalization of the radical electron across the molecule gives it a deep purple color, which is measured spectrophotometrically at ~517 nm.[6] When the antioxidant donates a hydrogen atom or an electron, the DPPH radical is neutralized to the yellow-colored diphenyl-picrylhydrazine, causing a decrease in absorbance.[9] This simplicity and reproducibility make it an excellent primary screening tool.[10][11]

  • Experimental Protocol: DPPH Assay

    • Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should be freshly made and kept in the dark to prevent degradation. Its absorbance at 517 nm should be ~1.0.[12]

    • Sample Preparation: Prepare a dilution series of the novel propanoic acid derivatives and standard antioxidants (e.g., Trolox, Ascorbic Acid) in methanol.

    • Assay Procedure:

      • In a 96-well microplate, add 100 µL of each sample dilution.

      • Add 100 µL of the DPPH solution to each well.

      • For the control (100% radical activity), add 100 µL of methanol instead of the sample.

      • For the blank, add 200 µL of methanol.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of the DPPH radical.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol prep_samples Prepare Serial Dilutions of Samples & Standards mix Mix 100µL Sample with 100µL DPPH prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle & Causality: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color with maximum absorbance at ~734 nm.[6] The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form, leading to a decrease in absorbance. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[7]

  • Experimental Protocol: ABTS Assay

    • Reagent Preparation:

      • Prepare a 7 mM aqueous solution of ABTS.

      • Prepare a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13]

    • Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Assay Procedure:

      • Add 20 µL of the sample or standard solution to a microplate well.

      • Add 180 µL of the ABTS•+ working solution.

    • Incubation: Incubate at room temperature for 6 minutes.

    • Measurement: Read the absorbance at 734 nm.

    • Data Analysis: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[14]

G cluster_prep Radical Generation (12-16h) cluster_assay Assay Execution cluster_analysis Analysis mix_reagents Mix 7mM ABTS with 2.45mM K₂S₂O₈ incubate_dark Incubate in Dark mix_reagents->incubate_dark adjust_abs Dilute to Abs=0.7 at 734 nm incubate_dark->adjust_abs add_sample Add 20µL Sample adjust_abs->add_sample add_abts Add 180µL ABTS•+ add_sample->add_abts incubate_6min Incubate 6 min add_abts->incubate_6min measure Measure Absorbance at 734 nm incubate_6min->measure calculate Calculate TEAC Value measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle & Causality: The FRAP assay is a classic SET-based method. It directly measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH.[10] The change in absorbance is monitored at 593 nm. This assay provides a direct estimation of the total reducing power of a compound. The acidic condition is chosen to maintain iron solubility.

  • Experimental Protocol: FRAP Assay

    • Reagent Preparation (FRAP Reagent):

      • Prepare 300 mM acetate buffer (pH 3.6).

      • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

      • Prepare 20 mM FeCl₃·6H₂O in water.

      • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This working FRAP reagent should be freshly prepared and warmed to 37°C before use.[12]

    • Assay Procedure:

      • Add 30 µL of the sample, standard (e.g., Trolox or FeSO₄), or blank (solvent) to a microplate well.

      • Add 270 µL of the pre-warmed FRAP reagent.

    • Incubation: Incubate the plate at 37°C for a specified time, typically 4-30 minutes.

    • Measurement: Measure the absorbance at 593 nm.

    • Data Analysis: Construct a standard curve using a known concentration of FeSO₄ or Trolox. The FRAP value of the sample is then determined from this curve and expressed as µM Fe(II) equivalents or Trolox equivalents.[12]

Comparative In Vitro Data Summary

The performance of novel propanoic acid derivatives should be benchmarked against well-characterized standards. The following table provides a template for presenting comparative data.

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Eq.)FRAP Value (µM Fe(II) Eq./g)
PAD-1 (Novel) 18.5 ± 1.21.8 ± 0.12100 ± 95
PAD-2 (Novel) 45.2 ± 3.50.9 ± 0.051150 ± 60
Trolox (Standard) 8.1 ± 0.41.00 (by definition)1800 ± 80
Ascorbic Acid (Standard) 25.6 ± 1.91.052500 ± 120
BHT (Standard) 50.1 ± 4.10.65900 ± 50
Note: Data are hypothetical and for illustrative purposes. Values for standards can vary with experimental conditions.[12]

The Bridge to Biology: In Vivo Antioxidant Defense

While in vitro assays are essential for initial screening, they do not account for metabolism, bioavailability, or interaction with the body's endogenous antioxidant systems. A crucial step in development is to assess the compound's effect on the primary enzymatic antioxidant defenses.[15]

The three major enzymes are Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[16] They work in a coordinated cascade to neutralize ROS.

  • SOD converts the highly reactive superoxide radical (O₂•⁻) into hydrogen peroxide (H₂O₂).

  • CAT and GPx then detoxify H₂O₂ by converting it into water and oxygen.[9][16]

G O2_radical Superoxide Radical (O₂•⁻) SOD SOD H2O2 Hydrogen Peroxide (H₂O₂) CAT Catalase H2O2->CAT GPx GPx H2O2->GPx H2O Water (H₂O) SOD->H2O2 CAT->H2O GPx->H2O

Caption: The primary enzymatic antioxidant defense cascade.

Assessing In Vivo Efficacy

A common approach involves inducing oxidative stress in an animal model (e.g., using CCl₄ or H₂O₂) and then administering the test compound. The protective effect is measured by assessing the activity of antioxidant enzymes and markers of oxidative damage, like Malondialdehyde (MDA), in tissues such as the liver or kidney.[17][18]

  • Protocol Overview: Measurement of Endogenous Enzymes

    • Tissue Homogenization: Tissues are harvested and homogenized in a cold phosphate buffer to prepare a lysate.

    • Enzyme Assays: Commercially available kits or established spectrophotometric protocols are used to measure the activity of SOD, CAT, and GPx in the tissue lysates.[16]

      • SOD activity is often measured indirectly by its ability to inhibit the reduction of nitroblue tetrazolium (NBT).[16]

      • CAT activity is typically measured by monitoring the decomposition of H₂O₂ at 240 nm.[18]

      • GPx activity is measured by a coupled reaction that monitors the oxidation of NADPH at 340 nm.[16]

    • Lipid Peroxidation (MDA) Assay: MDA, a marker of lipid damage, is commonly measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which forms a pink-colored adduct measurable at ~532 nm.[9][15]

Comparative In Vivo Data Summary

This table illustrates how to present data from a preclinical study evaluating the protective effects of a novel propanoic acid derivative.

Treatment GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)MDA Levels (nmol/mg protein)
Control 150 ± 1040 ± 385 ± 61.2 ± 0.1
Oxidative Stress (OS) 75 ± 818 ± 240 ± 53.5 ± 0.3
OS + PAD-1 (Novel) 135 ± 935 ± 378 ± 51.5 ± 0.2
OS + Vit. C (Standard) 140 ± 1138 ± 481 ± 71.4 ± 0.1
Note: Data are hypothetical. A successful compound would restore enzyme activities and reduce MDA levels towards those of the control group.

Conclusion and Future Directions

This guide outlines a multi-tiered strategy for benchmarking the antioxidant capacity of novel propanoic acid derivatives. The initial in vitro screening using DPPH, ABTS, and FRAP assays provides crucial data on radical scavenging and reducing power, allowing for direct comparison with standards like Trolox and Ascorbic Acid.

However, the ultimate validation of a potential therapeutic agent lies in its performance within a biological context. Demonstrating that a compound can mitigate oxidative stress in vivo by preserving the function of critical enzymes like SOD, CAT, and GPx, is a far more compelling indicator of its potential.[17] The propanoic acid derivatives that show strong activity across both in vitro and in vivo models, such as the hypothetical PAD-1, warrant further investigation into their pharmacokinetic profiles, safety, and specific molecular targets to advance them in the drug development process.

References

  • Munteanu, I.G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. [Link]

  • Al-Duais, M. A., et al. (2023). Mode of action and determination of antioxidant activity in the dietary sources: An overview. Saudi Journal of Biological Sciences. [Link]

  • Shalaby, E. A., & Shanab, S. M. M. (2016). Antioxidant compounds, assays of determination and mode of action. ResearchGate. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • He, R., et al. (2012). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC. [Link]

  • Astuti, D. I., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • Abu, N., et al. (2018). Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... ResearchGate. [Link]

  • Boly, R., et al. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar. [Link]

  • Auer, N., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. PubMed. [Link]

  • Salehi, B., et al. (2020). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]

  • Adhav, M. S., et al. (2018). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

  • Various Authors. (n.d.). Propanoic acid | 1062 Publications. SciSpace. [Link]

  • Weydert, C.J., & Cullen, J.J. (2010). MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. PMC. [Link]

  • Kim, D. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology. [Link]

  • Fochi, I., et al. (2011). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. MDPI. [Link]

  • Falang, D.C., et al. (2024). In Vitro and In Vivo Antioxidant Properties of P-Coumaroyl Alphitolic Acid Extracted from Fruit of Zizuphus Mauritiana. SciVision Publishers. [Link]

  • Koc, F., & Cakir, S. (2022). A DFT study: ranking of antioxidant activity of various candidate molecules. UNEC JEAS. [Link]

  • Sahoo, M.R., et al. (2014). Activity staining for CAT (A), SOD (B) and GPX (C) from in vivo and in vitro grown of Withania somnifera L. ResearchGate. [Link]

  • Kumar, P., et al. (2018). Physicochemical properties of synthesized propionic acid derivatives. ResearchGate. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

  • Kumar, P. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Atilgan, H., et al. (2021). Determination of oxidative stress levels and some antioxidant enzyme activities in prostate cancer. Taylor & Francis Online. [Link]

  • Ullah, I., et al. (2023). In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. PMC. [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Gulcin, I. (2017). A list of the most important assays to screen antioxidant activity. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Propionic acid. Wikipedia. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Fluorophenyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-((4-Fluorophenyl)amino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.